Trimoprostil
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-methyl-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-18-17(2)16-20(24)19(18)11-9-7-8-10-12-22(26)27/h7,9,13-14,17-19,21,25H,5-6,8,10-12,15-16H2,1-4H3,(H,26,27)/b9-7-,14-13+/t17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAHNJDZICJECC-BHWPLRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021722 | |
| Record name | Prosta-5,13-dien-1-oic acid, 15-hydroxy-11,16,16-trimethyl-9-oxo-, (5Z,11α,13E,15R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69900-72-7 | |
| Record name | Trimoprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69900-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimoprostil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069900727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prosta-5,13-dien-1-oic acid, 15-hydroxy-11,16,16-trimethyl-9-oxo-, (5Z,11α,13E,15R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DVL1781YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Trimoprostil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), exerts its primary pharmacological effects on the gastric mucosa, demonstrating both potent cytoprotective and antisecretory properties. As a structural analog of a key endogenous signaling molecule, this compound's mechanism of action is intrinsically linked to the activation of specific prostaglandin E2 (EP) receptors. This technical guide provides a comprehensive analysis of the molecular and cellular mechanisms through which this compound mediates its effects, with a focus on its interaction with EP receptor subtypes and the subsequent downstream signaling cascades. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a trimethylated derivative of prostaglandin E2. Its therapeutic potential lies in its ability to protect the gastric lining from injury induced by various noxious agents and to inhibit gastric acid secretion. These dual actions make it a subject of interest in the study and potential treatment of gastroduodenal ulcers and other conditions related to gastric mucosal integrity. Understanding the precise mechanism of action at a molecular level is crucial for its therapeutic application and for the development of novel, more targeted gastroprotective agents.
Molecular Mechanism of Action: Interaction with Prostaglandin EP Receptors
As a prostaglandin E2 analog, the primary mechanism of action of this compound is the binding to and activation of prostaglandin E2 (EP) receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. While direct binding affinity data for this compound across all EP receptor subtypes is not extensively available in the public domain, its pharmacological profile strongly suggests interaction with these receptors, particularly those prevalent in the gastric mucosa. The physiological effects of this compound—inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms—are consistent with the known functions of specific EP receptor subtypes.
Note: In the absence of specific binding affinity (Ki or Kd) and potency (EC50) values for this compound, this guide will utilize the known signaling pathways of the natural ligand, PGE2, as a proxy to delineate the expected mechanism of action of this compound.
EP Receptor Subtypes and Downstream Signaling
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit of the G-protein complex. Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial for the cytoprotective effects of prostaglandins.
-
EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This pathway is the principal mechanism for the inhibition of gastric acid secretion by prostaglandins. The EP3 receptor has multiple splice variants, which can also couple to other signaling pathways.
-
EP1 Receptor: This receptor is coupled to the Gq alpha subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC).
The following diagram illustrates the generalized signaling pathways of PGE2, which are presumed to be activated by this compound.
Pharmacological Effects of this compound
Cytoprotection
This compound exhibits significant cytoprotective effects, shielding the gastric mucosa from damage induced by necrotizing agents such as absolute ethanol, strong acids, and hypertonic saline[1]. This protection is conferred through several mechanisms:
-
Stimulation of Mucus and Bicarbonate Secretion: By activating EP2 and EP4 receptors on gastric epithelial cells, this compound is expected to increase the secretion of mucus and bicarbonate[2]. This creates a protective barrier that neutralizes acid at the cell surface.
-
Increased Mucosal Blood Flow: Prostaglandins are known to be vasodilators. Increased mucosal blood flow is essential for maintaining the integrity of the gastric mucosa by delivering oxygen and nutrients and removing metabolic waste products. At a cytoprotective dose of 30 µg/kg (p.o.) in rats, this compound did not significantly alter gastric blood flow, suggesting that at lower doses, other mechanisms might be more prominent[1].
-
Cellular Restitution: Prostaglandins can promote the rapid repair of the gastric epithelium through a process called restitution, where viable cells migrate to cover damaged areas.
Inhibition of Gastric Acid Secretion
This compound is a potent inhibitor of both basal and stimulated gastric acid secretion[2]. This effect is primarily mediated by the activation of EP3 receptors on parietal cells. The binding of this compound to EP3 receptors leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downregulation of the proton pump (H+/K+ ATPase) activity, which is the final step in acid secretion.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Effect of this compound on Gastric Acid Secretion in Humans
| Parameter | Dose | Effect | Citation |
| Nocturnal Gastric Acid Secretion | 3.0 mg | ~50% inhibition over 7 hours | [3] |
| 24-h Intragastric Acidity | 1.5 mg (4x daily, after meals) | 53.9% reduction | [4] |
| Nocturnal Acid Output | 1.5 mg (4x daily, after meals) | 55.6% inhibition | [4] |
Table 2: Cytoprotective and Antisecretory Effects of this compound in Rats
| Parameter | Dose (p.o.) | Effect | Citation |
| Cytoprotection (various noxious agents) | 30 µg/kg | Prevention of gastric lesions | [1] |
| Gastric Acid Secretion (pylorus-ligated) | 30-300 µg/kg | Dose-dependent inhibition | [5] |
Detailed Experimental Protocols
In Vivo Gastric Cytoprotection Assay in Rats
This protocol is a generalized procedure based on published studies for evaluating the cytoprotective effects of compounds like this compound.
Objective: To assess the ability of this compound to protect the gastric mucosa from ethanol-induced injury in a rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Absolute ethanol
-
Oral gavage needles
-
Dissection tools
-
Formalin solution (10%)
-
Ulcer scoring scale
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Dosing: Administer this compound (e.g., at doses of 10, 30, and 100 µg/kg) or vehicle orally to different groups of rats (n=6-8 per group).
-
Induction of Gastric Lesions: One hour after the administration of this compound or vehicle, administer 1 ml of absolute ethanol orally to each rat.
-
Observation Period: Return the rats to their cages for one hour.
-
Euthanasia and Stomach Excision: Euthanize the rats via cervical dislocation. Immediately excise the stomach and open it along the greater curvature.
-
Lesion Scoring: Gently rinse the stomach with saline and pin it flat on a board. Examine the gastric mucosa for hemorrhagic lesions. Score the ulcers based on their number and severity using a predefined scale (e.g., 0 = no lesions, 1 = small red spots, 2 = streaks < 3 mm, 3 = streaks > 3 mm, 4 = ulceration with bleeding).
-
Data Analysis: Calculate the mean ulcer index for each group and determine the percentage of protection afforded by this compound compared to the vehicle control group.
The following diagram illustrates the workflow for the in vivo gastric cytoprotection assay.
Prostaglandin EP Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a specific EP receptor subtype.
Objective: To determine the binding affinity (Ki) of this compound for a specific human EP receptor subtype (e.g., EP3) expressed in a cell line.
Materials:
-
Cell membranes from a cell line stably expressing the human EP receptor of interest (e.g., HEK293-hEP3)
-
Radioligand (e.g., [3H]-PGE2)
-
This compound
-
Non-specific binding control (e.g., unlabeled PGE2 at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound or unlabeled PGE2 (for the standard curve and non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PGE2 against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol describes a general method to measure the effect of this compound on adenylyl cyclase activity.
Objective: To determine the effect of this compound on cAMP production in cells expressing EP receptors.
Materials:
-
Intact cells or cell membranes expressing the EP receptor of interest
-
This compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
ATP (substrate for adenylyl cyclase)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay)
Procedure:
-
Cell Treatment: Incubate the cells or cell membranes with varying concentrations of this compound or control substances in the presence of a phosphodiesterase inhibitor.
-
Stimulation: Add ATP to initiate the adenylyl cyclase reaction.
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination and Lysis: Stop the reaction by adding a lysis buffer.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the concentration of this compound to generate a dose-response curve and determine the EC50 (for stimulation) or IC50 (for inhibition) value.
Conclusion
This compound, as a prostaglandin E2 analog, exerts its gastroprotective and antisecretory effects through its interaction with EP receptors on the cells of the gastric mucosa. Its cytoprotective actions are likely mediated through the activation of EP2 and EP4 receptors, leading to increased mucus and bicarbonate secretion, while its inhibition of gastric acid secretion is attributed to the activation of EP3 receptors on parietal cells, resulting in decreased proton pump activity. Although specific quantitative data on its receptor binding and potency at the molecular level are limited, the available in vivo and clinical data strongly support this mechanism of action. Further research to elucidate the precise binding kinetics and selectivity profile of this compound for the different EP receptor subtypes would provide a more complete understanding of its pharmacology and could guide the development of future gastroprotective therapies.
References
- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Trimoprostil's Effects on Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant efficacy in the inhibition of gastric acid secretion. This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on gastric acid output. The data presented herein is collated from a range of clinical studies, offering a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development. This compound exerts its inhibitory effect by acting as a potent agonist at the prostaglandin E2 receptor subtype 3 (EP3) on gastric parietal cells. Activation of this G-protein coupled receptor initiates a signaling cascade that ultimately suppresses the activity of the H+/K+ ATPase, the proton pump responsible for gastric acid secretion. This guide details the underlying signaling pathways and presents quantitative data from clinical trials in clearly structured tables, alongside detailed experimental protocols for the methods used to ascertain these findings.
Mechanism of Action: The Prostaglandin E2 Pathway
This compound's primary mechanism of action is centered on its interaction with the EP3 receptor on the basolateral membrane of gastric parietal cells. As a PGE2 analog, it mimics the action of endogenous prostaglandins, which are known to play a crucial role in gastric mucosal protection and the regulation of acid secretion.
The binding of this compound to the EP3 receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resultant decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). PKA is a key enzyme that, when activated, phosphorylates various downstream targets that promote the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. By suppressing this pathway, this compound effectively reduces the secretion of hydrogen ions into the gastric lumen, thereby decreasing gastric acidity.
Quantitative Data on Gastric Acid Inhibition
Clinical studies have consistently demonstrated a dose-dependent inhibition of gastric acid secretion by this compound. The following tables summarize the quantitative findings from key clinical trials.
Table 1: Effect of Single Oral Doses of this compound on Meal-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients [1]
| This compound Dose | Maximal Inhibition (%) | Duration of Significant Inhibition (hours) |
| 0.25 mg | Not reported | 1.0 |
| 0.75 mg | 65 | 1.5 |
| 1.5 mg | 74 | 2.5 - 3.0 |
| 3.0 mg | 82 | 2.5 - 3.0 |
Data from a double-blind, randomized, crossover study. A bactopeptone meal was administered 30 minutes after dosing.[1]
Table 2: Effect of this compound on 24-Hour Intragastric Acidity and Nocturnal Acid Output in Healthy Male Volunteers [2]
| Treatment | 24-Hour Intragastric Acidity Reduction (%) | Nocturnal Acid Output Inhibition (%) |
| 1.5 mg this compound (before meals) | 27.0 | 32.7 |
| 1.5 mg this compound (after meals) | 53.9 | 55.6 |
Data from a double-blind, crossover study where subjects received four daily doses.[2]
Table 3: Inhibition of Nocturnal Gastric Acid Secretion in Healthy Volunteers [3]
| This compound Dose | Total Inhibition over 7 hours (%) |
| 1.5 mg | Not statistically significant |
| 3.0 mg | ~50 |
Data from a randomized study comparing two doses of this compound with placebo.[3]
Experimental Protocols
The quantitative data presented above were obtained through rigorous experimental protocols designed to measure gastric acid secretion in human subjects. The two primary methods employed are Intragastric Titration and In Vivo Gastric Autotitration.
Intragastric Titration
This method measures gastric acid secretion by neutralizing the secreted acid with a basic solution to maintain a constant intragastric pH.
Objective: To quantify the amount of gastric acid secreted in response to a stimulant (e.g., a meal).
Materials:
-
Nasogastric tube
-
pH electrode
-
Infusion pump
-
Titrant solution (e.g., sodium bicarbonate)
-
Meal stimulant (e.g., peptone solution)
Procedure:
-
Tube Placement: A nasogastric tube is inserted into the stomach of a fasting subject.
-
Basal Secretion: A basal period of acid secretion measurement is established.
-
Stimulation: A standardized meal, such as a peptone solution, is infused into the stomach to stimulate gastric acid secretion.
-
Titration: The intragastric pH is continuously monitored. As acid is secreted, a titrant solution is infused at a rate that maintains the gastric pH at a predetermined level (e.g., pH 5.5).[1]
-
Quantification: The amount of titrant infused over a specific period is equivalent to the amount of gastric acid secreted during that time.
In Vivo Gastric Autotitration
This is a more recent and less invasive method for determining meal-stimulated gastric acid secretion.[4][5][6]
Objective: To calculate gastric acid secretion based on the time it takes for the stomach to overcome the buffering capacity of a standard meal.[4][5][6]
Materials:
-
pH electrode (passed nasogastrically or via a capsule)
-
Data logger
-
Standardized meal with known buffering capacity
Procedure:
-
In Vitro Meal Titration: The buffering capacity of the standardized meal is determined beforehand by titrating a homogenized sample of the meal with hydrochloric acid to a specific pH (e.g., pH 2.0).[4][5][6] This provides the total amount of acid the meal can neutralize.
-
pH Monitoring: A pH electrode is positioned in the stomach of a fasting subject, and baseline pH is recorded.
-
Meal Ingestion: The subject consumes the standardized meal.
-
Postprandial pH Recording: Intragastric pH is continuously monitored after the meal.
-
Calculation: Gastric acid secretion is calculated based on the time it takes for the intragastric pH to drop to the predetermined endpoint (e.g., pH 2.0), taking into account the known buffering capacity of the meal.[4][5][6]
Conclusion
This compound is a potent inhibitor of gastric acid secretion, acting through the well-defined EP3 receptor-mediated pathway to suppress the activity of the parietal cell proton pump. The quantitative data from clinical trials clearly demonstrate its dose-dependent efficacy in reducing both meal-stimulated and nocturnal gastric acid output. The experimental methodologies of intragastric titration and in vivo gastric autotitration have been pivotal in elucidating these effects. This technical guide provides a consolidated resource for understanding the pharmacology and clinical investigation of this compound, which can serve as a valuable reference for ongoing research and development in the field of gastric acid-related disorders.
References
- 1. This compound plasma concentration-gastric acid inhibition relationships in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
Trimoprostil: A Technical Guide to a Prostaglandin E2 Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimoprostil, a synthetic analogue of prostaglandin E2 (PGE2), exhibits significant cytoprotective and anti-secretory properties, particularly within the gastric mucosa. As a PGE2 analogue, its mechanism of action is intrinsically linked to the activation of E-prostanoid (EP) receptors, leading to a cascade of intracellular signaling events that culminate in its physiological effects. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Prostaglandin E2 is a principal mediator in various physiological processes, including inflammation, pain, and the maintenance of gastrointestinal mucosal integrity. Synthetic analogues of PGE2, such as this compound, have been developed to harness its therapeutic potential while potentially offering improved stability and pharmacokinetic profiles. This compound has been primarily investigated for its potent gastric cytoprotective and anti-secretory effects, making it a subject of interest for the treatment of peptic ulcers and other gastrointestinal disorders.[1] This guide will delve into the technical aspects of this compound, providing a detailed examination of its function as a PGE2 analogue.
Mechanism of Action: A Prostaglandin E2 Analogue
This compound exerts its effects by mimicking the action of endogenous PGE2, binding to and activating one or more of the four G-protein coupled E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways. While the precise binding affinities of this compound for each EP receptor subtype are not extensively detailed in publicly available literature, its physiological effects suggest a likely interaction with Gs-coupled EP receptors (EP2 and EP4), which are known to mediate cytoprotective and anti-secretory actions in the stomach.
Signaling Pathways
The activation of Gs-coupled EP receptors by this compound is believed to initiate the following signaling cascade:
-
Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of a Gs-coupled EP receptor (likely EP2 or EP4) on the surface of gastric mucosal cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit interacts with and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the observed physiological responses, including a decrease in gastric acid secretion and an increase in the secretion of protective mucus and bicarbonate.
Diagram: this compound Signaling Pathway via Gs-Coupled EP Receptor
Caption: this compound binds to a Gs-coupled EP receptor, initiating a signaling cascade that increases intracellular cAMP and activates PKA, leading to cellular responses.
Quantitative Data from Key Experiments
Several clinical studies have investigated the quantitative effects of this compound on various physiological parameters. The following tables summarize key findings from these studies.
Table 1: Effect of this compound on Gastric Acid Secretion
| Study | Dosage | Effect on Basal Acid Output | Effect on Stimulated Acid Output (Histamine/Pentagastrin) |
| Lee SP, et al. (1987)[2] | Dose-dependent | Anti-secretory effects observed | Dose-dependent anti-secretory effects observed |
| Penston JG, et al. (1986)[3] | 0.125 mg and 1.5 mg | Reduced disappearance of acid from the gastric lumen | Not specified |
Table 2: Effect of this compound on Gastric Mucin Output
| Study | Dosage | Effect on Total Mucin Output |
| Lee SP, et al. (1987)[2] | Dose-dependent | Simultaneous increase in total mucus output. Low doses resulted in mainly polymeric mucin, while higher doses resulted in predominantly the subunit form. |
Table 3: Effect of this compound on Uterine Pressure
| Study | Dosage | Effect on Resting Uterine Tone | Effect on Peak Uterine Pressure |
| Reele SB, et al. (1988) | 0.125 mg, 0.75 mg, 1.5 mg, 3.0 mg | Dose-related increase. Peak mean tone increased from 11.0 mmHg (placebo) to 71.2 mmHg (1.5 mg dose). | Dose-related increase. Peak pressure increased from 24.6 mmHg (placebo) to 125.1 mmHg (1.5 mg dose). |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies investigating the effects of this compound.
Gastric Cytoprotection Assay (Ethanol-Induced Ulcer Model in Rats)
This model is commonly used to evaluate the cytoprotective effects of compounds against gastric mucosal injury.
Diagram: Experimental Workflow for Gastric Cytoprotection Assay
Caption: Workflow for assessing the cytoprotective effect of this compound in an ethanol-induced gastric ulcer model in rats.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted for 24 hours prior to the experiment but are allowed free access to water.
-
Drug Administration: A solution of this compound at various doses or the vehicle (control) is administered orally via gavage.
-
Waiting Period: A waiting period of 30 to 60 minutes is observed to allow for the absorption and action of the administered compound.
-
Ulcer Induction: Absolute ethanol (e.g., 1 mL per 200g body weight) is administered orally to induce gastric mucosal lesions.[1][4][5]
-
Incubation Period: The animals are kept for a specified period, typically 1 hour, after ethanol administration.
-
Euthanasia and Sample Collection: The rats are euthanized, and their stomachs are immediately excised.
-
Evaluation of Gastric Lesions: The stomachs are opened along the greater curvature, washed with saline, and examined for mucosal lesions. The extent of damage can be quantified by measuring the area of the lesions (ulcer index). Histological examination can also be performed to assess the microscopic changes in the gastric mucosa.[1]
Analysis of Gastric Mucin Composition
The effect of this compound on the composition of gastric mucin can be analyzed using gel filtration chromatography.[2]
Methodology:
-
Sample Collection: Gastric juice is collected from human subjects or experimental animals following the administration of this compound or a placebo.
-
Sample Preparation: The collected gastric juice is centrifuged to remove debris. The supernatant containing soluble mucins is then collected.
-
Gel Filtration Chromatography: The supernatant is applied to a Sepharose CL-2B gel filtration column.[2][6][7]
-
Elution: The column is eluted with an appropriate buffer (e.g., 0.2 M NaCl).
-
Fraction Collection and Analysis: Fractions are collected and analyzed for their carbohydrate content (e.g., using the periodic acid-Schiff method) and protein content (e.g., by measuring absorbance at 280 nm).[6]
-
Molecular Weight Determination: The elution profile allows for the separation of mucins based on their molecular weight, distinguishing between high molecular weight polymeric mucins and lower molecular weight subunit forms.
Measurement of Intrauterine Pressure
The uterotonic effects of this compound can be quantified by measuring changes in intrauterine pressure.
Methodology:
-
Subject Selection: Surgically sterile women are often recruited for such studies to avoid any potential effects on fertility.
-
Catheter Placement: A fluid-filled catheter is inserted into the uterine cavity to measure intrauterine pressure.
-
Baseline Measurement: A baseline recording of intrauterine pressure is obtained before drug administration.
-
Drug Administration: this compound or a placebo is administered, typically orally.
-
Continuous Monitoring: Intrauterine pressure is continuously monitored and recorded for a specified period (e.g., several hours) after drug administration.
-
Data Analysis: The recordings are analyzed to determine changes in resting uterine tone (the pressure between contractions) and the peak pressure and frequency of uterine contractions.
Conclusion
This compound, as a synthetic prostaglandin E2 analogue, demonstrates potent cytoprotective and anti-secretory effects, primarily in the gastric mucosa. Its mechanism of action is believed to be mediated through the activation of Gs-coupled EP receptors, leading to an increase in intracellular cAMP and subsequent activation of PKA. The quantitative data from clinical studies support its efficacy in reducing gastric acid secretion and enhancing the protective mucus barrier. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PGE2 analogues. Further research to elucidate the specific EP receptor binding profile of this compound will provide a more complete understanding of its pharmacological activity and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol-induced gastric ulcer in rats [bio-protocol.org]
- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanisms of Trimoprostil's Impact on Gastric Mucosal Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), exerts a significant protective effect on the gastric mucosa through a multi-faceted mechanism of action. This technical guide delineates the core physiological and cellular impacts of this compound, focusing on its role in inhibiting gastric acid secretion, stimulating mucus and bicarbonate production, and maintaining mucosal blood flow. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for preclinical and clinical evaluation, and visual representations of the key signaling pathways and experimental workflows involved in its cytoprotective effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of gastroprotective agents.
Introduction
The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as gastric acid and pepsin, and a range of defensive mechanisms. Prostaglandins of the E series are crucial endogenous mediators in the maintenance of this mucosal defense. This compound, as a synthetic PGE2 analog, leverages these natural protective pathways to prevent gastric mucosal injury and promote healing of ulcers. Its therapeutic potential lies in its ability to simultaneously reduce luminal acidity and bolster the mucosal barrier, a dual action that is highly desirable in the management of peptic ulcer disease and other acid-related gastric disorders.
Core Protective Mechanisms of this compound
This compound's gastric mucosal protection is attributed to four primary mechanisms:
-
Inhibition of Gastric Acid Secretion: this compound effectively reduces both basal and stimulated gastric acid secretion.
-
Stimulation of Mucus Secretion: It enhances the secretion of gastric mucus, a critical component of the mucosal barrier.
-
Stimulation of Bicarbonate Secretion: By promoting bicarbonate secretion, this compound helps to neutralize acid at the epithelial cell surface.
-
Maintenance of Mucosal Blood Flow: Adequate blood flow is essential for mucosal integrity and repair, a process influenced by prostaglandins.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound on various parameters of gastric mucosal protection.
Table 1: Effect of this compound on Gastric Acid Secretion in Humans
| Parameter | Dose of this compound | Effect | Reference |
| Meal-Stimulated Gastric Acid Secretion | 0.75 mg (single oral dose) | ~65% maximal inhibition | [1] |
| 1.5 mg (single oral dose) | ~74% maximal inhibition | [1] | |
| 3.0 mg (single oral dose) | ~82% maximal inhibition | [1] | |
| Nocturnal Gastric Acid Secretion | 1.5 mg | Significant inhibition | [2] |
| 3.0 mg | Significant inhibition for 7 hours (~50% total reduction) | [2] |
Table 2: Effect of this compound on Gastric Mucus Output in Humans
| Parameter | Dose of this compound | Effect | Reference |
| Total Soluble Mucin Output | Not specified | Simultaneous increase with inhibition of acid secretion | [1] |
| Polymeric Form of Mucin | Low doses | Predominantly increased | [1] |
| Subunit Form of Mucin | Higher doses | Predominantly increased | [1] |
Table 3: Cytoprotective Effect of this compound in Animal Models
| Animal Model | Insult | Dose of this compound | Effect | Reference |
| Rats | Absolute Ethanol | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |
| Rats | 0.2N NaOH | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |
| Rats | 0.6N HCl | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |
| Rats | Hypertonic NaCl | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |
| Rats | Stress-induced decrease in mucus | 30 µg/kg (p.o.) | Prevention of mucus content decrease | [3] |
Note: Direct quantitative data for this compound's effect on bicarbonate secretion and mucosal blood flow are limited. The effects are inferred from studies on other PGE2 analogs like Rioprostil and Misoprostol, which have been shown to stimulate bicarbonate secretion and increase mucosal blood flow.[4][5][6] A study on this compound at a cytoprotective dose of 30 µg/kg in conscious rats did not show a change in gastric blood flow, suggesting that at this dose, other mechanisms may be more prominent.[3]
Signaling Pathways
This compound, as a PGE2 analog, is believed to exert its effects through binding to prostanoid E (EP) receptors on gastric epithelial and parietal cells. The differential activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound and other prostaglandins.
Ethanol-Induced Gastric Lesion Model in Rats
This model is widely used to assess the cytoprotective activity of compounds.
Detailed Steps:
-
Animal Preparation: Male Wistar rats (180-200g) are fasted for 24 hours with free access to water.
-
Dosing: Animals are randomly assigned to groups and receive an oral dose of this compound (e.g., 30 µg/kg) or the vehicle (control).
-
Induction of Lesions: 30 minutes after dosing, 1 mL of absolute ethanol is administered orally.
-
Observation Period: Animals are monitored for a set period, typically 1 hour.
-
Euthanasia and Sample Collection: Rats are euthanized, and their stomachs are immediately excised.
-
Lesion Assessment: The stomachs are opened along the greater curvature, rinsed with saline, and the extent of mucosal lesions is measured. The lesion index can be calculated based on the length and severity of the hemorrhagic bands.
Measurement of Gastric Mucus Secretion in Humans
This protocol outlines a method for quantifying soluble mucin output in human subjects.
Detailed Steps:
-
Subject Preparation: Healthy volunteers are required to fast overnight.
-
Gastric Intubation: A nasogastric tube is inserted into the stomach.
-
Basal Collection: Gastric contents are aspirated for a baseline measurement.
-
Drug Administration: this compound or a placebo is administered.
-
Post-treatment Collection: Gastric juice is collected at specified intervals after drug administration.
-
Mucin Analysis: The collected gastric juice is analyzed for mucin content. This can involve fractionation by gel chromatography (e.g., Sepharose CL-2B) to separate different molecular weight forms of mucin, followed by quantification using methods like the phenol-sulfuric acid method for hexose content, a key component of mucin.[1]
Conclusion
This compound demonstrates potent gastric mucosal protective effects, primarily through the inhibition of gastric acid secretion and enhancement of the mucosal barrier via increased mucus production. While its effects on bicarbonate secretion and mucosal blood flow are less directly quantified, the established mechanisms of its parent compound, PGE2, strongly suggest a beneficial role in these areas as well. The provided experimental protocols offer a framework for the continued investigation of this compound and other gastroprotective agents. The signaling pathways, mediated by EP receptors, represent key targets for the development of novel therapies for acid-related gastric disorders. This guide serves as a comprehensive resource to facilitate further research and development in this critical therapeutic area.
References
- 1. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of rioprostil on bicarbonate secretion by guinea-pig gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rioprostil and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of gastric mucosal blood flow in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Studies on Trimoprostil's Cytoprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro methodologies and mechanistic pathways relevant to investigating the cytoprotective effects of Trimoprostil, a synthetic analog of Prostaglandin E2 (PGE2). While direct in-vitro studies on this compound are limited in publicly available literature, this document extrapolates from the extensive research on PGE2 and other analogs like Misoprostol to provide a comprehensive framework for research and development.
Introduction to this compound and Cytoprotection
This compound is a trimethyl-substituted analog of PGE2. Prostaglandins of the E series are well-documented for their potent cytoprotective properties in the gastrointestinal tract. This protection is not solely reliant on the inhibition of gastric acid secretion but involves direct cellular protective mechanisms. In-vitro studies are crucial for elucidating these mechanisms at the cellular and molecular level, providing a controlled environment to dissect signaling pathways and quantify cellular responses.
The primary proposed mechanisms for prostaglandin-mediated cytoprotection, which are relevant for in-vitro investigation of this compound, include:
-
Stimulation of Mucus and Bicarbonate Secretion: Forming a protective barrier against luminal aggressors.
-
Inhibition of Apoptosis: Protecting gastric mucosal cells from programmed cell death induced by damaging agents like ethanol.
-
Modulation of Intracellular Signaling: Primarily through the activation of specific E-prostanoid (EP) receptors and downstream pathways.
Core Signaling Pathways in Prostaglandin-Mediated Cytoprotection
The cytoprotective effects of PGE2 analogs like this compound are primarily mediated through the activation of specific G-protein coupled receptors known as EP receptors. In gastric mucosal cells, the EP2 and EP4 receptor subtypes are particularly implicated in cytoprotection. Their activation triggers a cascade of intracellular events, predominantly involving the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway.
Experimental Protocols for In-Vitro Assessment of Cytoprotection
Detailed below are representative protocols for key in-vitro assays to evaluate the cytoprotective effects of this compound. These are based on established methods for other prostaglandins and can be adapted for this compound.
This model is widely used to mimic gastric mucosal damage in-vitro.
Experimental Workflow:
Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Seed a human gastric adenocarcinoma cell line (e.g., AGS) in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (control) and incubate for 1-2 hours.
-
Ethanol Challenge: Remove the pre-treatment medium and add medium containing a cytotoxic concentration of ethanol (e.g., 15%) for 1 hour.
-
MTT Incubation: Remove the ethanol-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
This assay quantifies the amount of mucin secreted by gastric epithelial cells in response to this compound.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC
-
Cell Culture: Culture a mucin-producing gastric cell line (e.g., KATO III) in 24-well plates until confluent.
-
Stimulation: Wash the cells with serum-free medium and then incubate with various concentrations of this compound or a positive control (e.g., carbachol) in serum-free medium for a defined period (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA:
-
Coat a 96-well plate with a capture antibody against MUC5AC overnight at 4°C.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody (e.g., biotinylated anti-MUC5AC).
-
Add a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Quantification: Determine the concentration of MUC5AC in the samples by comparing to the standard curve.
This assay determines the effect of this compound on the intracellular levels of the second messenger cAMP.
Methodology: Competitive Enzyme Immunoassay (EIA)
-
Cell Plating and Stimulation: Plate gastric epithelial cells in a 96-well plate. After reaching confluency, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes. Then, stimulate the cells with various concentrations of this compound for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the commercial EIA kit.
-
cAMP Measurement: Follow the manufacturer's protocol for the competitive EIA. This typically involves the competition between cAMP in the cell lysate and a fixed amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody sites.
-
Data Analysis: The intensity of the colorimetric signal is inversely proportional to the concentration of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.
Quantitative Data Summary (Representative)
The following tables present hypothetical, yet representative, quantitative data based on published studies of PGE2 and its analogs. These serve as a template for the expected outcomes of in-vitro experiments with this compound.
Table 1: Effect of Prostaglandin Analogs on Gastric Cell Viability in an Ethanol-Induced Injury Model
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle | - | 45 ± 5 |
| PGE2 | 0.1 | 55 ± 6 |
| 1 | 70 ± 8 | |
| 10 | 85 ± 7 | |
| Misoprostol | 0.1 | 60 ± 7 |
| 1 | 78 ± 9 | |
| 10 | 90 ± 8 |
Table 2: Effect of Prostaglandin Analogs on Mucin (MUC5AC) Secretion from Gastric Epithelial Cells
| Compound | Concentration (µM) | MUC5AC Secretion (ng/mL) |
| Basal | - | 150 ± 20 |
| PGE2 | 1 | 250 ± 30 |
| 10 | 400 ± 45 | |
| Misoprostol | 1 | 280 ± 35 |
| 10 | 450 ± 50 |
Table 3: Effect of Prostaglandin Analogs on Intracellular cAMP Levels in Gastric Epithelial Cells
| Compound | Concentration (µM) | cAMP Concentration (pmol/mL) |
| Basal | - | 5 ± 1 |
| PGE2 | 0.1 | 15 ± 3 |
| 1 | 40 ± 5 | |
| 10 | 85 ± 10 | |
| Misoprostol | 0.1 | 20 ± 4 |
| 1 | 55 ± 7 | |
| 10 | 100 ± 12 |
Conclusion
The in-vitro investigation of this compound's cytoprotective effects is grounded in the well-established mechanisms of PGE2 analogs. By employing models of cellular injury and assays for key functional readouts such as cell viability, mucin secretion, and intracellular signaling, researchers can quantitatively assess its protective potential. The provided protocols and representative data serve as a robust starting point for designing and interpreting experiments aimed at characterizing the cytoprotective profile of this compound and other novel prostaglandin derivatives. The elucidation of these mechanisms at a cellular level is paramount for the rational design and development of new gastroprotective therapies.
Trimoprostil's Role in Inhibiting Nocturnal Gastric Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trimoprostil, a synthetic prostaglandin E2 analogue, and its efficacy in the inhibition of nocturnal gastric acid secretion. The document details the mechanism of action, summarizes key clinical findings, outlines relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to be a resource for researchers, scientists, and professionals involved in drug development and gastroenterology.
Introduction
Nocturnal gastric acid secretion is a significant physiological process that plays a role in the pathogenesis of various acid-related disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD). The development of therapeutic agents that can effectively suppress this overnight acid production is a key focus in gastroenterological drug development. This compound, a synthetic analogue of prostaglandin E2 (PGE2), has been investigated for its potent antisecretory effects on gastric acid. This document serves as an in-depth technical guide to the role of this compound in this therapeutic area.
Prostaglandins of the E series are known to be endogenous inhibitors of gastric acid secretion.[1] this compound, as a PGE2 analogue, leverages this natural pathway to exert its therapeutic effect. Clinical studies have demonstrated its ability to significantly reduce nocturnal gastric acid output, highlighting its potential as a valuable agent in the management of acid-related conditions.
Mechanism of Action
This compound exerts its inhibitory effect on gastric acid secretion by acting on the parietal cells of the stomach. The mechanism is primarily mediated through the prostaglandin E receptor 3 (EP3), a G-protein coupled receptor.
The binding of this compound to the EP3 receptor on the basolateral membrane of the parietal cell initiates an intracellular signaling cascade. This involves the activation of an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
cAMP acts as a crucial second messenger in the stimulation of the proton pump (H+/K+ ATPase), which is the final step in gastric acid secretion. By reducing cAMP levels, this compound effectively downregulates the activity of the proton pump, leading to a decrease in the secretion of hydrogen ions into the gastric lumen.
References
Understanding the Antisecretory Activity of Trimoprostil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), exhibits potent antisecretory properties, positioning it as a significant agent in the modulation of gastric acid secretion. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's action, detailed experimental protocols for its evaluation, and a comprehensive summary of its quantitative effects. Through a combination of in vivo and in vitro studies, this compound has been shown to dose-dependently inhibit both basal and stimulated gastric acid secretion. Its primary mechanism involves the activation of prostaglandin EP3 receptors on gastric parietal cells, leading to the inhibition of the adenylyl cyclase pathway and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, offering a detailed understanding of this compound's antisecretory pharmacology.
Core Mechanism of Antisecretory Action
This compound exerts its antisecretory effects by mimicking the action of endogenous prostaglandin E2 on gastric parietal cells. The cornerstone of its mechanism is the interaction with the EP3 subtype of prostaglandin receptors, which are G-protein coupled receptors.
Upon binding to the EP3 receptor on the basolateral membrane of the parietal cell, this compound initiates an inhibitory signaling cascade. The activated EP3 receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[1][2][3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][4]
In the parietal cell, histamine, a primary stimulant of acid secretion, binds to H2 receptors, activating a stimulatory G-protein (Gs) and leading to an increase in cAMP.[4] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane, resulting in gastric acid secretion.[4][5]
By reducing cAMP levels, this compound effectively counteracts the stimulatory signals, particularly that of histamine, thereby attenuating the activation of the proton pump and reducing the secretion of hydrochloric acid into the gastric lumen.[1]
Quantitative Data on Antisecretory Efficacy
The antisecretory activity of this compound has been quantified in several clinical and preclinical studies. The following tables summarize the key findings, demonstrating its dose-dependent inhibitory effects on gastric acid secretion.
Table 1: Effect of this compound on Nocturnal Gastric Acid Secretion in Healthy Volunteers [6][7]
| Dosage (mg) | Number of Subjects | Duration of Inhibition (hours) | Total Inhibition of Acid Output (%) |
| 1.5 | 11 | Not specified | Not significant |
| 3.0 | 11 | 7 | ~50 |
Table 2: Effect of this compound on 24-Hour Intragastric Acidity and Nocturnal Acid Output in Healthy Male Volunteers [8]
| Treatment (1.5 mg, 4 times a day) | Number of Subjects | Reduction in 24-h Intragastric Acidity (%) | Inhibition of Nocturnal Acid Output (%) |
| 30 min before meals | 12 | 27.0 | 32.7 |
| 30 min after meals | 12 | 53.9 | 55.6 |
Table 3: Effect of a Slow-Release Formulation of this compound on Circadian Intragastric Acidity in Healthy Volunteers [9]
| Dosage (mg) | Number of Subjects | Duration of Effect (hours) | Average Reduction in Gastric pH (units) |
| 3 (b.d.) | 9 | 8 (during the night) | 0.4 |
Table 4: Antisecretory Activity of this compound in Heidenhain-Pouch Dogs [10]
| Parameter | Value |
| Maximum Inhibition of Acid Output | 98% |
| Duration of Acid Suppression | at least 3 hr |
| IC50 (plasma concentration for 50% inhibition) | 0.58-0.79 ng/ml |
Experimental Protocols
The evaluation of this compound's antisecretory activity has employed a range of in vivo and in vitro methodologies.
In Vivo Measurement of Gastric Acid Secretion in Humans
A common method to assess gastric acid secretion in human subjects involves gastric aspiration.
Protocol: Gastric Aspiration for Nocturnal Secretion [6]
-
Subject Preparation: Healthy volunteers fast overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach.
-
Basal Secretion Collection: Gastric contents are continuously aspirated for a defined period to establish a baseline secretion rate.
-
Drug Administration: this compound or a placebo is administered orally.
-
Post-Dose Collection: Gastric juice is collected continuously in timed aliquots (e.g., every 15-30 minutes) for several hours.
-
Sample Analysis: The volume of each aspirate is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.
-
Data Calculation: The acid output is calculated for each collection period (volume × concentration) and expressed in mmol/hour.
In Vitro Assessment of Acid Secretion in Isolated Parietal Cells
The direct effect of this compound on parietal cells can be studied using isolated cell preparations.
Protocol: Isolation of Human Gastric Parietal Cells [11]
-
Tissue Acquisition: Gastric mucosal specimens are obtained from surgical resections or endoscopic biopsies.
-
Enzymatic Digestion: The mucosa is minced and subjected to sequential incubations with enzymes such as pronase and collagenase to dissociate the cells.
-
Cell Enrichment: Parietal cells are enriched from the mixed mucosal cell suspension using techniques like isopycnic centrifugation on a density gradient (e.g., Percoll).
-
Cell Viability and Purity Assessment: The viability of the isolated cells is determined (e.g., by trypan blue exclusion), and the purity of the parietal cell fraction is assessed.
Protocol: Aminopyrine Accumulation Assay [11][12][13]
This assay provides an indirect measure of acid production in isolated parietal cells or gastric glands. The weakly basic aminopyrine is radiolabeled and accumulates in acidic compartments.
-
Cell Incubation: Isolated parietal cells are incubated in a buffered medium.
-
Addition of Reagents: Radiolabeled ([14C]) aminopyrine is added to the cell suspension.
-
Stimulation and Inhibition: Cells are stimulated with an acid secretagogue (e.g., histamine) in the presence or absence of this compound at various concentrations.
-
Separation: After incubation, the cells are separated from the incubation medium by centrifugation through a dense, inert oil.
-
Radioactivity Measurement: The radioactivity in the cell pellet and the supernatant is measured using a scintillation counter.
-
Calculation: The aminopyrine accumulation ratio is calculated as the ratio of intracellular to extracellular aminopyrine concentration, which reflects the degree of acid secretion.
Measurement of Intracellular cAMP Levels
To confirm the mechanism of action, the effect of this compound on intracellular cAMP levels can be measured.
Protocol: Intracellular cAMP Measurement [14][15]
-
Cell Preparation: Isolated parietal cells are prepared as described above.
-
Stimulation and Inhibition: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with an agent that increases cAMP (e.g., histamine or forskolin).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular components.
-
cAMP Assay: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Conclusion
This compound is a potent antisecretory agent that effectively inhibits gastric acid secretion through a well-defined mechanism involving the EP3 receptor and the adenylyl cyclase/cAMP signaling pathway in gastric parietal cells. The quantitative data from both human and animal studies consistently demonstrate its dose-dependent efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other prostaglandin analogs in the context of gastric acid-related disorders. This comprehensive overview serves as a valuable resource for researchers and professionals dedicated to advancing the fields of gastroenterology and pharmacology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and antisecretory activity of this compound in Heidenhain-pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Trimoprostil in Clinical Trials for Reflux Esophagitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the clinical investigation of Trimoprostil, a synthetic prostaglandin E2 analogue, in the treatment of reflux esophagitis (RE). The protocols outlined below are based on established methodologies from clinical trials in gastroenterology and specific findings from studies on this compound and related prostaglandin analogues.
Introduction to this compound and its Rationale in Reflux Esophagitis
This compound is a synthetic analogue of prostaglandin E2 (PGE2) with demonstrated cytoprotective and antisecretory properties.[1][2] Its proposed mechanism of action in the context of reflux esophagitis is multifactorial, aiming to enhance the natural defense mechanisms of the esophageal mucosa against gastric acid and pepsin. Unlike many other E-series prostaglandins, this compound does not appear to significantly lower the tone of the lower esophageal sphincter, a desirable characteristic for a reflux esophagitis therapeutic.
The primary rationale for investigating this compound in RE is its potential to offer a mucosal protective effect, which may complement or provide an alternative to traditional acid-suppressive therapies. Clinical evidence suggests that this compound can reduce the frequency and duration of heartburn and improve endoscopic findings in patients with mild to moderate reflux esophagitis.[3][4][5]
Proposed Mechanism of Action and Signaling Pathways
This compound, as a PGE2 analogue, is believed to exert its therapeutic effects by binding to E-prostanoid (EP) receptors on the surface of esophageal epithelial cells. This interaction triggers intracellular signaling cascades that culminate in enhanced mucosal defense. The primary cytoprotective mechanisms are thought to include:
-
Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins are known to increase the secretion of mucus and bicarbonate from gastrointestinal epithelial cells.[6][7] This creates a protective layer that neutralizes acid and acts as a physical barrier to pepsin.
-
Increased Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the esophageal mucosa and for buffering and removing back-diffused acid.
-
Cellular Protection: Prostaglandins may have a direct cellular protective effect, making the epithelial cells more resistant to damage from noxious stimuli.[8]
The binding of this compound to EP receptors, particularly EP2 and EP4, is hypothesized to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets involved in mucus secretion and cellular protection. Another potential pathway involves the activation of the Extracellular signal-Regulated Kinase (Erk) and Activator Protein-1 (AP-1) signaling cascade, which can regulate gene expression related to cell proliferation and repair.[9]
Diagram of the Proposed Signaling Pathway for this compound's Cytoprotective Effect:
References
- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 4. iwgco.net [iwgco.net]
- 5. droracle.ai [droracle.ai]
- 6. Gastric cytoprotection in man by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotection and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Trimoprostil in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), for use in research settings. The information covers its mechanism of action, dosage and administration for in vivo and in vitro studies, and detailed experimental protocols.
This compound is recognized for its potent cytoprotective and antisecretory effects on the gastric mucosa.[1] As an analog of PGE2, it exerts its biological functions primarily through the activation of the prostaglandin EP3 receptor, a G-protein coupled receptor with a complex signaling network.
Mechanism of Action: EP3 Receptor Signaling
This compound, acting as an agonist, binds to the EP3 receptor, initiating a cascade of intracellular signaling events. The EP3 receptor is unique in its ability to couple to multiple G-protein subtypes, leading to diverse cellular responses.[2][3]
-
Inhibition of Gastric Acid Secretion (via Gαi): Upon binding of this compound, the EP3 receptor couples to the inhibitory G-protein (Gαi). This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels in parietal cells of the stomach result in decreased activation of the proton pump (H+/K+ ATPase), thereby reducing the secretion of gastric acid.[4]
-
Cytoprotection and Other Cellular Responses (via Gαq, Gαs, Gα12/13): The EP3 receptor can also couple to other G-proteins, including Gαq, Gαs, and Gα12/13.
-
Gαq coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), contributing to cellular protective mechanisms.
-
Gαs coupling , conversely, can stimulate adenylyl cyclase, increasing cAMP levels. The physiological context determines the dominant signaling pathway.
-
Gα12/13 coupling can activate the Rho family of small GTPases, influencing the actin cytoskeleton, cell adhesion, and migration.
-
This multifaceted signaling is crucial for this compound's ability to protect the gastric mucosa from various insults, including ethanol and NSAIDs.[1]
Signaling Pathway of this compound via the EP3 Receptor
References
- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. What are EP3 agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Trimoprostil in Gastroenterology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant potential in gastroenterology research, primarily due to its potent cytoprotective and antisecretory effects on the gastric mucosa. As a PGE2 analog, this compound modulates various physiological processes involved in maintaining gastric mucosal integrity, offering a valuable tool for investigating the mechanisms of gastric protection and developing novel therapeutic strategies for acid-peptic disorders.
These application notes provide a comprehensive overview of the use of this compound in gastroenterology research, including its mechanism of action, key experimental findings, and detailed protocols for preclinical and clinical investigation.
Mechanism of Action
This compound exerts its effects by mimicking the actions of endogenous PGE2, which plays a crucial role in gastric mucosal defense. Its primary mechanisms include:
-
Inhibition of Gastric Acid Secretion: this compound acts on parietal cells to suppress both basal and stimulated gastric acid secretion in a dose-dependent manner. This action contributes to a less aggressive luminal environment, facilitating ulcer healing.[1]
-
Stimulation of Mucus and Bicarbonate Secretion: The compound enhances the secretion of gastric mucus and bicarbonate, which form a protective barrier against the corrosive effects of gastric acid and pepsin.[1] this compound has been shown to increase the output of total mucus, influencing its composition by favoring the polymeric form at lower doses, which is crucial for its protective qualities.[1]
-
Cytoprotection: this compound exhibits a direct protective effect on gastric epithelial cells, a phenomenon known as "cytoprotection." This action is independent of its antisecretory effects and involves preserving the mucus barrier.[2]
Key Applications in Gastroenterology Research
-
Investigation of Gastric Acid Secretion Physiology: Due to its potent and dose-dependent inhibition of gastric acid, this compound serves as a valuable pharmacological tool to study the regulation of acid secretion.
-
Models of Gastric Mucosal Injury and Protection: this compound is widely used as a positive control in preclinical models of gastric ulcers induced by various agents like ethanol, NSAIDs, and stress.[2]
-
Studies on Gastric Mucus Dynamics: The compound's ability to modulate both the quantity and quality of gastric mucus makes it a useful agent for investigating the role of the mucus barrier in health and disease.[1]
-
Clinical Trials for Acid-Peptic Disorders: this compound has been evaluated in clinical trials for conditions such as reflux esophagitis, demonstrating its potential therapeutic efficacy.[3]
Data Presentation
Table 1: Effect of this compound on Meal-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients
| This compound Dose (Oral) | Maximal Inhibition of Gastric Acid Secretion (%) | Duration of Significant Inhibition (hours) |
| 0.25 mg | Not specified | 1 |
| 0.75 mg | 65 | 1.5 |
| 1.5 mg | 74 | 2.5 - 3.0 |
| 3.0 mg | 82 | 2.5 - 3.0 |
Data summarized from a double-blind, randomized, crossover study.
Table 2: Effect of this compound on Nocturnal Gastric Acid Secretion in Healthy Volunteers
| This compound Dose (Oral) | Total Inhibition of Nocturnal Acid Secretion (%) | Duration of Significant Inhibition (hours) |
| 1.5 mg | Not specified | Not specified |
| 3.0 mg | ~50 | 7 |
Data from a randomized study comparing two doses of this compound with placebo.[4]
Table 3: Effect of this compound Administration Time on 24-Hour Intragastric Acidity in Healthy Volunteers
| Administration Time (relative to meals) | Reduction in 24-h Intragastric Acidity (%) | Inhibition of Nocturnal Acid Output (%) |
| 30 min before meals | 27.0 | 32.7 |
| 30 min after meals | 53.9 | 55.6 |
Data from a double-blind, cross-over study with a 1.5 mg dose administered four times a day.[5]
Experimental Protocols
Protocol 1: Evaluation of Gastric Antisecretory Activity in Humans
Objective: To determine the effect of this compound on basal and stimulated gastric acid secretion.
Methodology:
-
Subject Preparation: Healthy volunteers or patients with duodenal ulcers are enrolled after providing informed consent. Subjects fast overnight prior to the study.
-
Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach for aspiration of gastric contents.
-
Basal Acid Output (BAO) Measurement: Gastric juice is collected for a baseline period (e.g., 1 hour) in 15-minute aliquots to determine the basal acid output.
-
Drug Administration: A single oral dose of this compound or placebo is administered.
-
Stimulated Acid Output (SAO) Measurement: Gastric acid secretion is stimulated using an agent like pentagastrin or a standard meal.
-
Sample Collection: Gastric contents are continuously aspirated for a defined period (e.g., 2-3 hours) post-stimulation, with samples collected in 15-minute intervals.
-
Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0. Acid output is expressed as milliequivalents per hour (mEq/hr).
Protocol 2: Analysis of Gastric Mucin Composition by Gel Filtration Chromatography
Objective: To assess the effect of this compound on the molecular weight distribution of gastric mucins.
Methodology:
-
Sample Collection: Gastric juice is collected from subjects before and after administration of this compound.
-
Sample Preparation: The collected gastric juice is centrifuged to remove cellular debris. The supernatant containing soluble mucins is collected.
-
Sepharose CL-2B Gel Chromatography:
-
A column is packed with Sepharose CL-2B gel.
-
The column is equilibrated with a suitable buffer (e.g., phosphate-buffered saline).
-
A known volume of the gastric juice supernatant is applied to the top of the column.
-
The column is eluted with the equilibration buffer at a constant flow rate.
-
Fractions of the eluate are collected.
-
-
Analysis of Fractions: Each fraction is analyzed for glycoprotein content using a method such as the periodic acid-Schiff (PAS) assay.
-
Data Interpretation: The elution profile is plotted, showing the distribution of mucins based on their molecular weight. High molecular weight polymeric mucins will elute in the earlier fractions (void volume), while lower molecular weight subunit mucins will elute in the later fractions.
Protocol 3: Induction of Gastric Ulcers in a Rat Model (Shay Rat Model)
Objective: To evaluate the cytoprotective effect of this compound against acid-induced gastric lesions.
Methodology:
-
Animal Preparation: Male Wistar rats are fasted for 24-48 hours with free access to water.
-
Drug Administration: this compound or a vehicle control is administered orally or by another relevant route.
-
Pyloric Ligation: Under light anesthesia, a midline abdominal incision is made, and the pyloric sphincter is ligated with a silk suture. The abdominal wall is then closed.
-
Incubation Period: The animals are allowed to recover and are kept for a period of 4-19 hours to allow for the accumulation of gastric acid and the development of ulcers.
-
Euthanasia and Stomach Excision: The rats are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomach is opened along the greater curvature, and the gastric mucosa is examined for the presence and severity of ulcers. Ulcer indices can be calculated based on the number and size of the lesions.
Visualizations
Caption: this compound's inhibitory effect on gastric acid secretion.
Caption: Workflow for the Shay rat model of gastric ulceration.
Caption: Workflow for gastric mucin analysis.
References
- 1. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of physiological and pharmacological stimulation of acid secretion in vagally innervated and denervated gastric pouches in the same dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Trimoprostil's Effect on Esophageal Motility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical and clinical studies to evaluate the effects of Trimoprostil, a synthetic prostaglandin E2 analog, on esophageal motility. The provided protocols are based on established methodologies and aim to ensure data accuracy and reproducibility.
Introduction
This compound has been investigated for its antisecretory and cytoprotective activities.[1] Understanding its influence on esophageal motility is crucial for evaluating its potential therapeutic applications and side-effect profile, particularly in the context of gastroesophageal reflux disease (GERD). Prostaglandin E2 (PGE2), the natural compound of which this compound is an analog, has been shown to exert inhibitory effects on the lower esophageal sphincter (LES) and distal esophageal smooth muscle when administered intravenously.[2][3][4] However, studies on orally administered this compound have not demonstrated a significant impact on esophageal motility parameters in healthy volunteers.[1] This document outlines detailed protocols to rigorously assess these effects.
Key Concepts in Esophageal Motility
The esophagus is a muscular tube responsible for transporting food from the pharynx to the stomach. Its coordinated function relies on the upper esophageal sphincter (UES), the esophageal body, and the lower esophageal sphincter (LES). Key parameters for assessing esophageal motility include:
-
Lower Esophageal Sphincter (LES) Pressure: The resting tone of the LES is a primary barrier against gastroesophageal reflux.
-
Peristalsis: The coordinated, progressive contraction of the esophageal body muscles that propels the bolus towards the stomach. This is characterized by the amplitude, duration, and velocity of contractions.
-
Esophageal Transit: The time it takes for a bolus to travel the length of the esophagus.
Disorders of esophageal motility can lead to symptoms such as dysphagia (difficulty swallowing), chest pain, and heartburn.
Experimental Protocols
To comprehensively evaluate the effect of this compound on esophageal motility, a combination of the following well-established techniques is recommended.
Esophageal Manometry
Esophageal manometry is the gold standard for assessing esophageal motor function, providing detailed information on sphincter pressures and peristaltic contractions.[5]
Objective: To measure LES pressure, and the amplitude, duration, and velocity of esophageal peristaltic contractions in response to wet swallows, both at baseline and after administration of this compound or placebo.
Materials:
-
High-resolution manometry (HRM) catheter
-
Manometry recording and analysis system
-
Topical anesthetic (e.g., lidocaine gel)
-
Water for wet swallows
-
This compound and matching placebo capsules/solutions
Procedure:
-
Patient Preparation:
-
Patients should fast for at least 6-8 hours before the procedure.[6][7]
-
Certain medications that can affect esophageal motility (e.g., prokinetics, nitrates, calcium channel blockers, anticholinergics, opioids) should be discontinued for an appropriate period before the study, as determined by their half-life and the study design.[6][8]
-
-
Catheter Placement:
-
Anesthetize one of the patient's nostrils with a topical anesthetic.[5]
-
Gently insert the HRM catheter through the anesthetized nostril, into the pharynx, and ask the patient to swallow to facilitate its passage into the esophagus.[9]
-
Advance the catheter into the stomach, confirmed by the pressure recording system.[6]
-
Slowly withdraw the catheter to position the pressure sensors across the LES and throughout the esophageal body. The LES is identified as a high-pressure zone between the stomach and the esophagus.[5]
-
-
Acclimatization and Baseline Recording:
-
Allow the patient to acclimatize for 5-10 minutes.
-
Record baseline LES pressure for at least 5 minutes.
-
Perform a series of at least 10 wet swallows (5 mL of water each) to assess baseline peristaltic function.[9]
-
-
Drug Administration and Post-Dosing Measurements:
-
Administer a single oral dose of this compound or placebo in a double-blind, crossover design. A washout period of at least one week between study arms is recommended.
-
Record motility continuously.
-
At predefined time points post-dosing (e.g., 30, 60, 90, and 120 minutes), repeat the series of 10 wet swallows.
-
-
Data Analysis:
-
Analyze the manometric tracings to determine:
-
Mean resting LES pressure.
-
Amplitude of peristaltic contractions at various levels of the esophagus (e.g., 3, 5, 10, and 15 cm above the LES).
-
Duration of peristaltic contractions.
-
Velocity of the peristaltic wave.
-
-
Ambulatory 24-Hour pH Monitoring
This test quantifies the extent of gastroesophageal reflux and is useful for assessing whether a drug might exacerbate reflux by altering LES function.[10]
Objective: To determine the effect of this compound on the frequency and duration of acid reflux episodes.
Materials:
-
Ambulatory pH monitoring system (catheter-based or wireless capsule)
-
pH recorder
-
Patient diary
Procedure:
-
Patient Preparation:
-
Patients should discontinue acid-suppressing medications (e.g., proton pump inhibitors, H2-receptor antagonists) for at least 7 days before the study to assess the drug's effect on underlying reflux.[11] Antacids should be stopped 24 hours prior.
-
Patients should fast for 4-6 hours before probe placement.[12]
-
-
Probe Placement:
-
Catheter-based: A thin pH catheter is passed through the nose and positioned 5 cm above the LES, with the location of the LES previously determined by manometry.[13]
-
Wireless capsule: A pH-sensing capsule is endoscopically attached to the esophageal mucosa, also approximately 5 cm above the LES.[14]
-
-
Drug Administration and Monitoring:
-
Following probe placement, the patient is administered this compound or placebo according to the study's dosing schedule (e.g., single dose or multiple doses over the 24-hour period).
-
The patient is instructed to go about their normal daily activities, consume their usual meals, and record symptoms, meals, and sleep periods in a diary.[12]
-
-
Data Analysis:
-
After 24 hours, the recorded data is downloaded and analyzed.
-
Key parameters to be compared between the this compound and placebo groups include:
-
Total percentage of time esophageal pH is < 4.
-
Percentage of time with pH < 4 in the upright and supine positions.
-
Number of reflux episodes (pH < 4).
-
Number of reflux episodes lasting longer than 5 minutes.
-
Symptom association probability (SAP) to correlate symptoms with reflux events.
-
-
Radionuclide Esophageal Transit Scintigraphy
This non-invasive technique provides a quantitative measure of esophageal emptying.[15]
Objective: To evaluate the effect of this compound on the transit time of a liquid or semi-solid bolus through the esophagus.
Materials:
-
Gamma camera
-
Radiotracer (e.g., Technetium-99m sulfur colloid) mixed with water or a semi-solid meal (e.g., egg albumen).[16]
-
Data acquisition and analysis software
Procedure:
-
Patient Preparation:
-
Imaging Protocol:
-
The patient is positioned in the supine position under the gamma camera.[15]
-
The patient takes the radiolabeled bolus (e.g., 15-20 MBq of 99mTc-sulfur colloid in 10-15 mL of water) into their mouth.[15]
-
Dynamic image acquisition is started as the patient performs a single swallow.[17]
-
Images are acquired rapidly (e.g., 1-second frames for the first 2 minutes) followed by less frequent imaging for up to 10 minutes.[15]
-
-
Drug Administration:
-
The procedure is performed at baseline and then repeated at a specified time after the administration of this compound or placebo.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the entire esophagus, as well as the proximal, middle, and distal thirds.
-
Time-activity curves are generated for each ROI.
-
The primary endpoint is the esophageal transit time (ETT), often defined as the time required for 90% of the radioactive bolus to clear the esophagus.[15]
-
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Effect of Oral this compound on Esophageal Manometry Parameters (Example Data)
| Parameter | Placebo (n=12) | This compound 0.75 mg (n=12) | This compound 1.5 mg (n=12) | p-value |
| Lower Esophageal Sphincter Pressure (mmHg) | 20.5 ± 2.1 | 20.1 ± 2.3 | 19.8 ± 2.0 | > 0.05 |
| Distal Esophageal Contraction Amplitude (mmHg) | 95.3 ± 10.2 | 94.8 ± 11.5 | 93.5 ± 10.8 | > 0.05 |
| Peristaltic Wave Velocity (cm/s) | 3.8 ± 0.5 | 3.9 ± 0.6 | 3.7 ± 0.4 | > 0.05 |
| Peristaltic Wave Duration (s) | 3.5 ± 0.4 | 3.6 ± 0.5 | 3.4 ± 0.4 | > 0.05 |
| Data are presented as mean ± standard deviation. Data are hypothetical and based on the findings of Schwartz et al. (1987), which reported no significant effect of oral this compound.[1] |
Table 2: Effect of Intravenous Prostaglandin E2 (PGE2) on Esophageal Motility (for comparison)
| Parameter | Control (Dextrose Infusion) | PGE2 Infusion (0.4 µg/kg/min) | Percent Change |
| Lower Esophageal Sphincter Pressure (mmHg) | 22.0 | 8.8 | -60% |
| Distal Esophageal Contraction Amplitude (mmHg) | 105.0 | 75.0 | -28.6% |
| Upper Esophageal Sphincter Pressure (mmHg) | No significant change | No significant change | N/A |
| Data are adapted from studies by Goyal et al. (1975) and Dilawari et al.[2][3][4] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes.
Caption: Proposed signaling pathway for PGE2-mediated relaxation of lower esophageal sphincter smooth muscle.[19][20][21]
Caption: High-level workflow for a clinical trial using esophageal manometry to test this compound.
Caption: Interrelationship between different esophageal motility testing modalities and clinical outcomes.
Conclusion
The provided protocols offer a robust framework for investigating the effects of this compound on esophageal motility. While existing evidence suggests that oral this compound may not significantly alter esophageal motor function in healthy individuals, further studies in patient populations (e.g., those with GERD or motility disorders) may be warranted. A multi-modal approach, combining manometry, pH monitoring, and scintigraphy, will yield the most comprehensive and conclusive data, guiding future drug development and clinical application.
References
- 1. Effects of acute administration of a prostaglandin E2 analog, this compound, on esophageal motility in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of prostaglandin E2 on esophageal motility in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. gi.org [gi.org]
- 6. motilitysociety.org [motilitysociety.org]
- 7. austingastro.com [austingastro.com]
- 8. uconnhealth.org [uconnhealth.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Ambulatory pH Monitoring - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 11. Ambulatory Esophageal Reflux pH Monitoring - Midtown East/Upper East Side New York, NY [alberthararymd.com]
- 12. Esophageal pH Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ambulatory pH Monitoring - Gastrointestinal Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 14. Ambulatory pH Monitoring: New Advances and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radionuclide Esophageal Transit Scintigraphy in Primary Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scintigraphic evaluation of oesophageal transit during radiotherapy to the mediastinum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiology.wisc.edu [radiology.wisc.edu]
- 18. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 19. Involvement of different receptor subtypes in prostaglandin E2-induced contraction and relaxation in the lower esophageal sphincter and esophageal body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of the lower esophageal sphincter relaxation. Action of prostaglandin E 1 and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of the Lower Esophageal Sphincter Relaxation ACTION OF PROSTAGLANDIN E1 AND THEOPHYLLINE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastric Emptying Rates Using Trimoprostil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), has been investigated for its effects on the gastrointestinal system, primarily focusing on its potent inhibition of gastric acid secretion.[1][2] Its role in modulating gastric motility and emptying rates presents a complex picture, with preclinical data suggesting a potential inhibitory effect, while limited human studies show no significant influence on the emptying of an acid load.[3][4] These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and detailed protocols for its use in studying gastric emptying rates, acknowledging the existing discrepancies in research findings.
Mechanism of Action
This compound, as a PGE2 analog, is believed to exert its physiological effects through binding to prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct signaling pathways. The current understanding of PGE2's effect on gastric smooth muscle, and by extension this compound's potential mechanism, points towards the EP1 receptor subtype.
Preclinical studies in rats suggest that PGE2, acting through the EP1 receptor, can suppress the myoelectrical activity of gastric smooth muscles, leading to an inhibition of gastric emptying. This signaling pathway is thought to be a crucial element in the stomach's protective responses to noxious stimuli.
Signaling Pathway of PGE2 via EP1 Receptor in Gastric Smooth Muscle
References
- 1. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Evaluating Trimoprostil's Effect on Intrauterine Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), is recognized for its potent effects on smooth muscle, including the myometrium.[1] Understanding and quantifying its impact on intrauterine pressure is critical for various research and therapeutic applications, from labor and delivery studies to the development of novel uterine-active drugs. These application notes provide detailed methodologies for evaluating the effects of this compound on intrauterine pressure using both in vitro and in vivo models. The protocols are designed to yield robust and reproducible data for researchers in pharmacology, physiology, and drug development.
Data Presentation
The following table summarizes the quantitative effects of this compound on intrauterine pressure from a clinical study in humans. This data provides a benchmark for dose-ranging and effect-size estimation in preclinical and clinical research.
Table 1: Effect of Single Oral Doses of this compound on Intrauterine Pressure in Women [1]
| Dose (mg) | Peak Mean Uterine Tone (mm Hg) | Peak Intrauterine Pressure (mm Hg) | Time to Peak Effect (minutes) | Duration of Effect (minutes) |
| 0 (Placebo) | 11.0 | 24.6 | N/A | N/A |
| 0.125 | Dose-related increase | Dose-related increase | 30 - 60 | ~120 |
| 0.75 | Dose-related increase | Dose-related increase | 30 - 60 | ~120 |
| 1.5 | 71.2 | 125.1 | 30 - 60 | ~120 |
| 3.0 | Not tolerated due to adverse effects | Not tolerated due to adverse effects | N/A | N/A |
Note: The study reported a statistically significant (p < 0.01) increase in peak mean tone and peak pressure for the 1.5 mg dose compared to placebo. The effects were dose-related for the 0.125 mg, 0.75 mg, and 1.5 mg doses.[1]
Signaling Pathway of this compound (PGE2 Analog) in Myometrial Cells
This compound, as a PGE2 analog, is expected to exert its effects through the prostaglandin E2 receptors (EP receptors) present on myometrial cells. The differential activation of these G-protein coupled receptors can lead to either uterine contraction or relaxation. The primary contractile pathway is mediated through EP1 and EP3 receptors, which couple to Gq and Gi proteins, respectively. This leads to an increase in intracellular calcium concentration ([Ca2+]i), a key trigger for smooth muscle contraction.
Caption: Signaling pathway of this compound in myometrial cells leading to contraction.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on Uterine Muscle Strip Contractility
This protocol details the methodology for assessing the direct effect of this compound on the contractility of isolated uterine muscle strips in an organ bath system.
1. Materials and Reagents:
-
Freshly excised uterine tissue (e.g., from rodents or human biopsies)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
Multi-chamber organ bath system with isometric force transducers
-
Data acquisition system
2. Experimental Workflow:
Caption: Experimental workflow for the in vitro uterine contractility assay.
3. Detailed Procedure:
-
Tissue Preparation: Immediately place the collected uterine tissue in ice-cold Krebs-Henseleit solution. Carefully dissect longitudinal strips of myometrium, approximately 10 mm in length and 2 mm in width, removing connective and adipose tissue.
-
Mounting: Mount the muscle strips vertically in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial tension of 1-2 grams to each strip. Allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes, until stable spontaneous contractions are observed.
-
Drug Administration: After a stable baseline of spontaneous contractions is established, add this compound to the organ baths. This can be done in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM in half-log increments) or as single concentrations.
-
Data Acquisition: Continuously record the isometric tension generated by the myometrial strips throughout the experiment using a data acquisition system.
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on the following parameters:
-
Amplitude: The peak force of the contractions.
-
Frequency: The number of contractions per unit of time.
-
Area Under the Curve (AUC): An integrated measure of the total contractile activity.
-
EC50: The concentration of this compound that produces 50% of the maximal response. This can be calculated using non-linear regression analysis of the dose-response curve.[2]
-
Protocol 2: In Vivo Evaluation of this compound on Intrauterine Pressure in Rodents
This protocol describes the measurement of intrauterine pressure in anesthetized or conscious rodents using telemetry or a transcervical catheter.
1. Materials and Reagents:
-
Female rodents (rats or mice)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Implantable telemetry pressure transducer or a fluid-filled transcervical pressure catheter
-
Surgical instruments
-
Data acquisition system
-
This compound solution for administration (e.g., for subcutaneous, intraperitoneal, or intravenous injection)
2. Experimental Workflow:
Caption: Experimental workflow for the in vivo intrauterine pressure measurement.
3. Detailed Procedure:
-
Animal Preparation and Anesthesia: Acclimatize animals to the housing conditions. For surgical procedures, anesthetize the animal using an appropriate anesthetic regimen.
-
Instrumentation:
-
Telemetry: Surgically implant a pressure-sensing catheter into the uterine horn, with the telemetry body placed in the peritoneal cavity. Allow for a recovery period of several days before starting the experiment.
-
Transcervical Catheter: In an anesthetized animal, gently insert a fluid-filled catheter through the cervix into the uterine lumen.
-
-
Baseline Recording: Record baseline intrauterine pressure for a sufficient period to establish a stable pattern.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous injection).[3][4] The choice of vehicle and administration volume should be appropriate for the chosen route and animal model.
-
Post-Dose Recording: Continuously record intrauterine pressure for a predetermined period after drug administration to capture the onset, peak, and duration of the effect.
-
Data Analysis:
-
Compare the mean and peak intrauterine pressure before and after this compound administration.
-
Calculate the area under the curve (AUC) of the pressure tracing to quantify the total uterine activity.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.[5][6]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the detailed evaluation of this compound's effects on intrauterine pressure. The in vitro assay allows for the characterization of the direct effects of the compound on myometrial contractility and the determination of its potency. The in vivo models provide a more physiologically relevant system to assess the overall impact of this compound on uterine activity in a living organism. By following these detailed methodologies and utilizing the provided data and diagrams, researchers can generate high-quality, reproducible data to advance our understanding of the uterine pharmacology of this compound and other prostaglandin analogs.
References
- 1. The effect of this compound (trimethyldesoxy prostaglandin E2) on the intrauterine pressure in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. cea.unizar.es [cea.unizar.es]
- 5. The accuracy of measurements of intrauterine pressure during labor: a statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of gut microbiota imbalance in preeclampsia pathogenesis: insights into FMO3-mediated inflammatory mechanisms [frontiersin.org]
Application Notes: Trimoprostil as a Tool for Prostaglandin Receptor Research
References
- 1. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PGE2 receptor subtypes EP1, EP2, and EP3 in repetitive traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunolocalization of the four prostaglandin E2 receptor proteins EP1, EP2, EP3, and EP4 in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP receptors and their roles in mucosal protection and ulcer healing in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of Trimoprostil on Soluble Mucin Output: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant effects on gastric acid secretion and the output of soluble mucin.[1] Understanding its mechanism of action and having robust protocols to quantify its effects are crucial for research into gastric cytoprotection and the development of related therapeutics. These application notes provide a summary of the quantitative effects of this compound on mucin output, detailed experimental protocols for its investigation, and a visualization of its proposed signaling pathway.
Data Presentation: Quantitative Effects of this compound on Mucin Output
The following table summarizes the dose-dependent effects of this compound on total soluble mucin, as well as its impact on the polymeric and subunit forms of mucin under basal and histamine-stimulated conditions in human subjects.[1]
| Condition | This compound Dose | Total Mucin Output | Polymeric Mucin (MW ~2 x 10⁶) | Subunit Mucin (MW ~0.5 x 10⁶) |
| Basal Secretion | Low Dose | Increased | Predominant Form | - |
| High Dose | Further Increased | Decreased Proportion | Predominant Form | |
| Histamine-Stimulated | Low Dose | Increased | Predominant Form | - |
| Secretion | High Dose | Further Increased | Decreased Proportion | Predominant Form |
Table 1: Summary of this compound's effect on soluble mucin output. Data is derived from studies on human subjects.[1]
Experimental Protocols
In Vitro Investigation of this compound's Effect on Mucin Secretion from Gastric Epithelial Cells
This protocol describes an in vitro assay to determine the effect of this compound on mucin secretion from a culture of gastric epithelial cells.
Materials:
-
Gastric epithelial cell line (e.g., NCI-H292)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin-streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other mucin secretagogue (positive control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Enzyme-linked immunosorbent assay (ELISA) kit for MUC5AC or total mucin
-
96-well microplates
-
Bradford protein assay kit
Protocol:
-
Cell Culture: Culture gastric epithelial cells in T-75 flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells/well and culture until they form a confluent monolayer.
-
Starvation: Prior to treatment, starve the cells in serum-free medium for 24 hours to minimize basal mucin secretion.
-
Treatment:
-
Wash the cells gently with PBS.
-
Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM).
-
Include a vehicle control (medium with DMSO or ethanol, depending on this compound's solvent) and a positive control (e.g., 100 nM PMA).
-
Incubate for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well. This contains the secreted mucin.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells.
-
Store the clarified supernatant at -80°C until analysis.
-
-
Cell Lysis:
-
Wash the remaining cells in the wells with PBS.
-
Add 200 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Determine the total protein concentration of the cell lysate using a Bradford protein assay to normalize the mucin secretion data.
-
-
Mucin Quantification (ELISA):
-
Quantify the amount of secreted mucin (e.g., MUC5AC) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and measuring the absorbance.
-
-
Data Analysis:
-
Calculate the concentration of mucin in each sample from the standard curve.
-
Normalize the secreted mucin concentration to the total protein content of the corresponding cell lysate.
-
Plot the normalized mucin concentration against the this compound concentration to determine the dose-response relationship.
-
Quantification of Soluble Mucin using a Dot Blot Assay
This protocol provides a semi-quantitative method to assess changes in total soluble mucin output.
Materials:
-
Nitrocellulose membrane
-
Dot blot apparatus
-
Samples containing soluble mucin (e.g., cell culture supernatant, gastric aspirates)
-
Mucin standard (e.g., porcine gastric mucin)
-
Tris-buffered saline (TBS)
-
TBS with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against a specific mucin (e.g., anti-MUC5AC) or a general mucin stain.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Membrane Preparation: Cut a piece of nitrocellulose membrane to the size of the dot blot apparatus. Pre-wet the membrane in TBS for 10 minutes.
-
Sample Application:
-
Assemble the dot blot apparatus.
-
Apply a serial dilution of the mucin standard and the experimental samples to the wells of the apparatus.
-
Apply a gentle vacuum to pull the samples through the membrane.
-
-
Washing: Disassemble the apparatus and wash the membrane with TBST three times for 5 minutes each.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane with TBST three times for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST three times for 10 minutes each.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of each dot using densitometry software.
-
Generate a standard curve from the mucin standard dilutions.
-
Determine the relative amount of mucin in the experimental samples by comparing their dot intensities to the standard curve.
-
Visualizations
Experimental Workflow
Caption: In Vitro Experimental Workflow for this compound.
Proposed Signaling Pathway of this compound in Mucin Secretion
This compound, as a prostaglandin E2 analog, is proposed to stimulate mucin secretion primarily through the EP4 receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA), ultimately leading to the exocytosis of mucin-containing granules.
Caption: this compound Signaling Pathway for Mucin Secretion.
References
Measuring Trimoprostil Bioavailability: A Guide for Researchers
Detailed application notes and protocols for researchers, scientists, and drug development professionals focused on the techniques for measuring the bioavailability of Trimoprostil, a synthetic prostaglandin E2 analog.
This compound's therapeutic potential is intrinsically linked to its bioavailability, which governs the extent and rate at which the active substance is absorbed and becomes available at the site of action. Accurate measurement of its bioavailability is therefore critical during drug development. This document provides an overview of the key analytical techniques and experimental models used to assess the bioavailability of this compound and other prostaglandin E2 analogs.
Analytical Techniques for Quantification of this compound
The quantification of this compound in biological matrices such as plasma, serum, and urine is predominantly achieved through highly sensitive and specific chromatographic methods coupled with mass spectrometry. Due to the low physiological concentrations of prostaglandins and their rapid metabolism, robust analytical methods are essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of prostaglandins, offering high resolution and sensitivity, particularly when coupled with negative ion chemical ionization (NICI).[1] A critical step in the analysis of non-volatile and thermally labile molecules like prostaglandins by GC-MS is chemical derivatization to increase their volatility and thermal stability.[1][2]
Application Note: GC-MS is a well-established method for prostaglandin analysis. The derivatization process, while adding a step to the workflow, significantly enhances the chromatographic properties and detectability of this compound. The use of a deuterated internal standard is recommended to ensure accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone in bioanalytical laboratories for its high sensitivity, selectivity, and throughput.[3] It often requires less extensive sample preparation compared to GC-MS as derivatization is typically not required.[4] The use of multiple reaction monitoring (MRM) enhances specificity and sensitivity, allowing for the accurate quantification of this compound even in complex biological matrices.[3]
Application Note: LC-MS/MS is the method of choice for high-throughput bioanalysis of this compound. Careful optimization of chromatographic conditions is necessary to ensure separation from isomeric prostaglandins. The selection of appropriate precursor and product ion transitions is crucial for the specificity of the assay.
Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive and specific immunological technique that can be used to measure the concentration of antigens, such as this compound, in biological samples.[5][6] The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) to a limited amount of specific antibody.[7]
Application Note: While RIA offers excellent sensitivity, it involves the use of radioactive materials, which requires special handling and licensing.[6] The specificity of the antibody is critical to avoid cross-reactivity with other prostaglandins or metabolites.
Experimental Models for Bioavailability Assessment
Both in vivo and in vitro models are employed to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing a comprehensive understanding of its bioavailability.
In Vivo Models
Animal models are essential for preclinical pharmacokinetic studies to understand the in vivo behavior of a drug before human trials.[8] Commonly used models for bioavailability studies include rodents (rats, mice), rabbits, canines (beagle dogs), pigs, and non-human primates.[9] The choice of animal model should be based on its physiological and metabolic similarity to humans for the drug .[9]
Application Note: Preclinical bioavailability studies in animal models provide crucial data on the pharmacokinetic profile of this compound. These studies help in dose selection and formulation development for clinical trials. It is important to consider species-specific differences in drug metabolism and gastrointestinal physiology when extrapolating data to humans.[10]
In Vitro Models
In vitro models are valuable tools for screening and mechanistic studies of drug absorption, offering a more controlled environment and reducing the use of animals.
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12] This model is widely used to predict the intestinal permeability of drugs and to study mechanisms of transport, including active efflux.[13]
Application Note: The Caco-2 permeability assay is a reliable method for assessing the potential for oral absorption of this compound. It can provide information on whether the drug is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]
This ex vivo model utilizes a segment of the rat intestine that is everted and filled with a buffer solution.[14][15] It allows for the study of drug absorption across the intestinal mucosa in a system that retains much of the tissue's metabolic and transport functions.[16][17]
Application Note: The everted gut sac model is useful for investigating the transport mechanisms of this compound across the intestinal wall and for studying the effects of formulation excipients on its absorption.[14]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from a study in healthy male volunteers.
| Dose (mg) | Cmax (pg/mL) | tmax (hr) | AUC (pg·hr/mL) | Half-life (min) | Reference |
| Fasted | |||||
| 0.75 | 134 ± 24 | 0.5 ± 0.1 | 104 ± 15 | 33 ± 4 | [18] |
| 1.5 | 258 ± 45 | 0.6 ± 0.1 | 215 ± 36 | 42 ± 7 | [18] |
| 3.0 | 512 ± 89 | 0.7 ± 0.1 | 433 ± 72 | 55 ± 9 | [18] |
| Fed | |||||
| 0.75 | 78 ± 13 | 1.2 ± 0.2 | 98 ± 14 | 27 ± 3 | [18] |
| 1.5 | 165 ± 28 | 1.1 ± 0.2 | 205 ± 34 | 38 ± 6 | [18] |
| 3.0 | 350 ± 58 | 0.9 ± 0.1 | 415 ± 69 | 48 ± 8 | [18] |
Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol for Quantification of this compound in Plasma by GC-MS
This protocol is a general guideline for the analysis of prostaglandins and can be adapted for this compound.
1. Sample Preparation and Extraction
-
To 1 mL of plasma, add a deuterated internal standard.
-
Acidify the plasma to pH 3 with 1 M HCl.
-
Extract the prostaglandins with 5 mL of ethyl acetate by vortexing for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization [2]
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 1 hour to protect the ketone groups.
-
Evaporate the pyridine under nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to derivatize the hydroxyl and carboxyl groups.
3. GC-MS Analysis
-
GC Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with a suitable stationary phase (e.g., 5% phenyl methylpolysiloxane).
-
Injector Temperature: 250°C.[19]
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[19]
-
MS Ionization: Negative Ion Chemical Ionization (NICI).
-
Detection: Monitor the characteristic ions for the derivatized this compound and the internal standard.
Protocol for Caco-2 Cell Permeability Assay[11][21]
1. Cell Culture
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Experiment
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway via EP2/EP4 receptors.
Caption: Experimental workflow for this compound bioavailability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 7. Radioimmunoassays | Revvity [revvity.com]
- 8. pharm.emory.edu [pharm.emory.edu]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Everted gut sac model as a tool in pharmaceutical research: limitations and applications | Semantic Scholar [semanticscholar.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. scilit.com [scilit.com]
- 19. Gas Chromatography–Mass Spectrometry (GC–MS) Metabolites Analysis in Endometriosis Patients: A Prospective Observational Translational Study [mdpi.com]
Application Notes & Protocols for Slow-Release Formulations of Trimoprostil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research on Trimoprostil, a prostaglandin E2 analog, with a focus on the development and application of slow-release formulations. The provided protocols offer generalized methodologies for the formulation and evaluation of controlled-release oral dosage forms that can be adapted for this compound.
Introduction to this compound and Rationale for Slow-Release Formulation
This compound, a synthetic analog of prostaglandin E2, has demonstrated cytoprotective and anti-secretory effects on the gastric mucosa.[1][2][3] Its therapeutic potential lies in the prevention and treatment of gastroduodenal ulcers.[1] However, like many prostaglandins, this compound has a relatively short biological half-life, necessitating frequent administration which can lead to poor patient compliance and fluctuating plasma concentrations.
A slow-release formulation of this compound aims to address these limitations by maintaining a therapeutic drug level for an extended period, reducing dosing frequency, and potentially minimizing side effects.[4] Research into a slow-release formula has shown a long-lasting effect on intragastric acidity.[4]
Mechanism of Action: Signaling Pathways
This compound exerts its effects primarily through binding to prostaglandin E2 (EP) receptors, which are G-protein coupled receptors. The primary cytoprotective and anti-secretory effects are mediated through the EP3 receptor on parietal cells and superficial epithelial cells in the stomach.
Diagram of the primary signaling pathway for this compound's anti-secretory effect.
Quantitative Data from Clinical Research
The following tables summarize the quantitative data from clinical studies on this compound, including a slow-release formulation.
Table 1: Pharmacodynamic Effects of a Slow-Release this compound Formulation [4]
| Parameter | Value | Conditions |
| Dosage | 3 mg b.d. | Healthy Volunteers |
| Duration of Effect | 8 hours (overnight) | Ambulatory pH-metry |
| Change in Gastric pH | Average reduction of 0.4 pH units | Compared to placebo |
Table 2: Dose-Dependent Anti-Secretory and Mucin-Stimulating Effects of this compound
| Dosage | Effect on Basal Acid Secretion | Effect on Histamine-Stimulated Acid Secretion | Effect on Total Mucus Output | Predominant Mucin Form |
| Low Doses | Anti-secretory | Anti-secretory | Increased | Polymeric (mol wt 2 x 10^6) |
| High Doses | Anti-secretory | Anti-secretory | Increased | Subunit (mol wt 0.5 x 10^6) |
Table 3: Effect of Administration Time on Anti-Secretory Activity of this compound (1.5 mg q.i.d.) [3]
| Administration Time | Reduction in 24-h Intragastric Acidity | Inhibition of Nocturnal Acid Output |
| 30 min before meals | 27.0% | 32.7% |
| 30 min after meals | 53.9% | 55.6% |
Table 4: Reported Side Effects of Slow-Release this compound (3 mg b.d.) [4]
| Side Effect | Incidence | Population |
| Abdominal Cramping | Severe in 4 of 6 women | Healthy Volunteers |
| Metrorrhagia | Severe in 4 of 6 women | Healthy Volunteers |
| Diarrhea | Severe in 4 of 6 women | Healthy Volunteers |
Protocols for Development of a Slow-Release this compound Formulation
The following are generalized protocols for the development and evaluation of a slow-release oral tablet formulation. These can be adapted for this compound.
Protocol 1: Formulation of a Hydrophilic Matrix Tablet
This protocol describes the preparation of a slow-release tablet using a hydrophilic matrix system, where the drug is dispersed within a swellable polymer.
Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Hydroxypropyl Methylcellulose (HPMC K100M) - Matrix-forming polymer
-
Microcrystalline Cellulose (MCC PH101) - Filler/Binder
-
Magnesium Stearate - Lubricant
-
Colloidal Silicon Dioxide - Glidant
Equipment:
-
Analytical balance
-
Sieves (e.g., 40, 60 mesh)
-
V-blender or equivalent powder blender
-
Tablet press with appropriate tooling
-
Hardness tester
-
Friability tester
-
Dissolution testing apparatus (USP Type II - Paddle)
Methodology:
-
Sieving: Pass this compound, HPMC, and MCC through a 40-mesh sieve to ensure uniformity. Pass Magnesium Stearate and Colloidal Silicon Dioxide through a 60-mesh sieve.
-
Blending:
-
Geometrically mix the sieved this compound with MCC in a V-blender for 10 minutes.
-
Add the sieved HPMC to the blender and mix for another 15 minutes.
-
Add the sieved Colloidal Silicon Dioxide and mix for 5 minutes.
-
Finally, add the Magnesium Stearate and blend for 3 minutes. Avoid over-mixing.
-
-
Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the compression force to achieve the desired tablet hardness.
-
Evaluation of Pre-compression Parameters:
-
Angle of Repose: Determine the flow properties of the powder blend.
-
Bulk Density and Tapped Density: Calculate the Carr's Index and Hausner Ratio to assess powder compressibility.
-
-
Evaluation of Post-compression Parameters:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and standard deviation.
-
Hardness: Measure the crushing strength of at least 6 tablets.
-
Friability: Test the friability of a sample of tablets for 4 minutes at 25 rpm.
-
Drug Content Uniformity: Assay the this compound content in a representative sample of tablets.
-
Workflow for hydrophilic matrix tablet formulation and evaluation.
Protocol 2: In Vitro Dissolution Study
This protocol outlines the procedure for assessing the in vitro release profile of the formulated slow-release this compound tablets.
Materials:
-
Formulated this compound slow-release tablets
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours (simulated gastric fluid)
-
Phosphate buffer (pH 6.8) for the remaining duration (simulated intestinal fluid)
-
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Methodology:
-
Apparatus Setup: Set up the USP Type II dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C and the paddle speed at 50 rpm.
-
Gastric Phase:
-
Place 900 mL of 0.1 N HCl in each dissolution vessel.
-
Place one tablet in each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, and 2 hours).
-
Replace the withdrawn volume with fresh, pre-warmed 0.1 N HCl.
-
-
Intestinal Phase:
-
After 2 hours, carefully change the dissolution medium to 900 mL of pH 6.8 phosphate buffer.
-
Continue the dissolution test for up to 12 or 24 hours.
-
Withdraw 5 mL samples at specified intervals (e.g., 4, 6, 8, 10, 12, 16, 20, 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed pH 6.8 phosphate buffer.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Protocol for in vitro dissolution testing of slow-release tablets.
Disclaimer
The provided protocols are for research and development purposes only and are based on standard pharmaceutical formulation principles. The specific formulation of this compound will require further optimization and validation based on the physicochemical properties of the drug substance and the desired release profile. All work should be conducted in accordance with relevant safety guidelines and regulatory standards.
References
- 1. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimoprostil Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Trimoprostil dosage to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2] Its primary therapeutic actions are gastric antisecretory and cytoprotective, making it of interest for research into peptic ulcers and other gastrointestinal disorders.[1][2] this compound exerts its effects by binding to and activating prostaglandin EP receptors, which are G-protein coupled receptors. The specific downstream signaling pathways activated depend on the EP receptor subtype (EP1, EP2, EP3, EP4), leading to its diverse physiological effects.
Q2: What are the known side effects of this compound at various dosages?
The most commonly reported side effects of this compound are dose-dependent and primarily include gastrointestinal issues and effects on uterine smooth muscle. At higher doses, researchers may observe abdominal cramping, diarrhea, and increased uterine tone and contractions.[1][2][3][4] A 3 mg dose has been reported to be poorly tolerated due to abdominal cramps.[1][2]
Q3: How does the timing of this compound administration in relation to meals affect its efficacy?
Administering this compound after meals can significantly increase its antisecretory activity.[5] One study showed that this compound given after a meal reduced 24-hour intragastric acidity by 53.9%, compared to a 27.0% reduction when administered before a meal.[5] This is an important consideration for designing in vivo experiments aiming to maximize therapeutic effect.
Q4: What is the pharmacokinetic profile of this compound?
This compound is rapidly absorbed and eliminated, with a terminal elimination half-life ranging from 21 to 45 minutes.[6] Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase proportionately with the dose.[6]
Data Presentation: Dose-Response Relationships
The following tables summarize the quantitative data on the effects of this compound on gastric acid secretion and its associated side effects.
Table 1: Effect of this compound on Gastric Acid Secretion
| Dosage | Efficacy (Inhibition of Meal-Stimulated Gastric Acid Secretion) | Duration of Effect | Reference |
| 0.25 mg | Significant reduction | 1 hour | [6] |
| 0.75 mg | 65% reduction | 1.5 hours | [6] |
| 1.5 mg | 74% reduction | 2.5 - 3.0 hours | [6] |
| 3.0 mg | 82% reduction | 2.5 - 3.0 hours | [6] |
Table 2: Side Effects Profile of this compound
| Dosage | Observed Side Effects | Study Population | Reference |
| 0.125 mg | Dose-related increase in uterine tone and peak pressure | 8 surgically sterile women | [2] |
| 0.75 mg | Dose-related increase in uterine tone and peak pressure | 8 surgically sterile women | [2] |
| 1.5 mg | Peak mean uterine tone increased from 11.0 to 71.2 mm Hg; Peak pressure increased from 24.6 to 125.1 mm Hg | 8 surgically sterile women | [2] |
| 3.0 mg | Not tolerated due to abdominal cramps | 8 surgically sterile women | [2] |
| 3.0 mg (slow-release, twice daily) | Abdominal cramping, metrorrhagia, and/or diarrhea in 4 of 6 women | 9 healthy volunteers | [4] |
Experimental Protocols
In Vivo Assessment of Gastric Acid Secretion in a Rat Model
This protocol is adapted from standard methods for measuring gastric acid secretion in anesthetized rats.
Materials:
-
Male Wistar rats (200-250g)
-
Urethane anesthesia
-
Polyethylene tubing for esophageal and pyloric cannulation
-
Peristaltic pump
-
pH meter and electrode
-
Saline solution (0.9% NaCl)
-
This compound solution at desired concentrations
-
Histamine or pentagastrin (as a stimulant)
Procedure:
-
Anesthetize the rat with urethane.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus and insert a polyethylene cannula.
-
Insert another cannula through the esophagus into the stomach.
-
Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump.
-
Collect the perfusate from the pyloric cannula and measure the pH continuously.
-
After a basal collection period, administer this compound (or vehicle control) intravenously or orally.
-
After a set time, stimulate gastric acid secretion with histamine or pentagastrin.
-
Continue to collect the perfusate and measure the pH to determine the acid output.
-
Acid output can be calculated by titration of the collected perfusate with a known concentration of NaOH.
In Vitro Uterine Contractility Assay (Organ Bath)
This protocol outlines the measurement of isometric contractions of uterine tissue strips in an organ bath setup.
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat, rabbit)
-
Krebs-bicarbonate solution
-
Multi-chamber organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
This compound solution at desired concentrations
-
Data acquisition system
Procedure:
-
Immediately place fresh uterine tissue in cold Krebs-bicarbonate solution.
-
Carefully dissect the myometrium into longitudinal strips (e.g., 2 mm x 10 mm).
-
Mount each strip in an organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.
-
Record spontaneous contractions.
-
Once a stable baseline of spontaneous contractions is established, add this compound in a cumulative manner to the organ bath, allowing the tissue to respond to each concentration.
-
Record changes in the force and frequency of contractions.
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Data can be analyzed to determine the concentration-response relationship for this compound on uterine contractility.
Troubleshooting Guides
Troubleshooting In Vivo Gastric Acid Secretion Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in basal acid secretion | Inconsistent placement of gastric cannula. Variation in the depth of anesthesia. Stress to the animal during handling. | Ensure consistent and correct placement of cannulas. Monitor and maintain a stable level of anesthesia. Handle animals gently to minimize stress. |
| No response to stimulant (e.g., histamine) | Improper administration of the stimulant. Degradation of the stimulant. Animal model insensitivity. | Verify the route and dosage of administration. Use freshly prepared stimulant solutions. Consider using a different stimulant or a different strain/species of animal. |
| Unexpected pH fluctuations | Leakage from the stomach. Incomplete collection of perfusate. Air bubbles in the perfusion line. | Check the integrity of the ligatures and cannula placement. Ensure the collection funnel is positioned correctly. Purge the perfusion line of any air bubbles before starting the experiment. |
Troubleshooting In Vitro Uterine Contractility Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Tissue does not exhibit spontaneous contractions | Poor tissue quality or damage during dissection. Inadequate equilibration time. Incorrect composition of the Krebs solution. | Handle tissue gently during dissection to avoid stretching or crushing. Allow for a longer equilibration period (up to 2 hours). Double-check the composition and pH of the Krebs solution. |
| Irregular or diminishing contractions over time | Tissue fatigue or hypoxia. Depletion of nutrients in the organ bath. Bacterial contamination. | Ensure continuous and adequate oxygenation with carbogen. Change the Krebs solution in the organ bath regularly (e.g., every 15-30 minutes). Use sterile techniques and solutions to prevent contamination. |
| High variability between tissue strips | Inconsistent tissue strip size or orientation. Variation in passive tension applied. Biological variability between animals. | Prepare tissue strips of uniform size and mount them in a consistent orientation. Apply the same initial passive tension to all strips. Use tissues from multiple animals to account for biological variability and increase statistical power. |
Visualizations
Signaling Pathways of Prostaglandin E2 (PGE2) Analogs
The following diagrams illustrate the primary signaling pathways activated by PGE2 analogs like this compound upon binding to their cognate EP receptors.
Caption: PGE2 analog signaling via EP receptors.
Experimental Workflow for Optimizing this compound Dosage
This diagram outlines a logical workflow for an experimental series aimed at identifying an optimal dose of this compound that maximizes therapeutic effect while minimizing side effects.
Caption: Workflow for this compound dosage optimization.
References
- 1. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound (trimethyldesoxy prostaglandin E2) on the intrauterine pressure in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plasma concentration--gastric acid inhibition relationships: potentiation by food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound plasma concentration-gastric acid inhibition relationships in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges with Trimoprostil and other Prostaglandin E Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prostaglandin E analogue, Trimoprostil. Due to the limited availability of specific stability data for this compound in publicly accessible literature, the information and protocols provided here are largely based on studies of closely related and well-characterized prostaglandin E analogues, such as Dinoprostone (PGE2) and Alprostadil (PGE1). This guidance is intended to serve as a comprehensive starting point for addressing stability issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Loss of this compound Activity or Concentration
-
Question: I have prepared a stock solution of this compound, but I am observing a significant loss of activity or a decrease in concentration upon analysis. What could be the cause?
-
Answer: Prostaglandin E analogues are known to be unstable in certain conditions. The primary cause of degradation is often chemical instability, particularly in aqueous solutions. The loss of activity is likely due to the degradation of this compound into less active or inactive forms. Key factors influencing stability include pH, temperature, and the presence of certain excipients.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Prostaglandins are often more stable in organic solvents like ethanol or DMSO. For aqueous buffers, ensure the pH is optimal for stability. |
| Suboptimal pH of Aqueous Solutions | Prostaglandin E2 readily dehydrates to PGA2 in aqueous solutions, and this reaction is influenced by pH.[1] The degradation rate of PGE2 has an inflection point at a pH of approximately 4.8.[1] It is advisable to work with freshly prepared solutions or store them at low temperatures for short periods. |
| High Storage Temperature | Degradation rates increase with temperature.[2] Stock solutions should be stored at low temperatures, typically -20°C or below, in small aliquots to avoid repeated freeze-thaw cycles. |
| Presence of Degrading Enzymes | If working with biological samples, enzymatic degradation can occur.[3] Ensure proper sample preparation to minimize enzymatic activity, such as immediate freezing or the use of enzyme inhibitors. |
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability in my experimental results when using this compound. How can I improve the consistency of my experiments?
-
Answer: High variability in results can often be traced back to inconsistent handling and storage of this compound solutions. Ensuring standardized procedures for solution preparation and handling is crucial for obtaining reproducible data.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Solution Preparation | Always use the same solvent and buffer system for each experiment. Prepare fresh solutions for each experiment whenever possible. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquot stock solutions into single-use vials to minimize this. |
| Adsorption to Surfaces | Prostaglandins can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize adsorption. |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of this compound solutions. Use calibrated pipettes and proper pipetting techniques. |
Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: I am analyzing my this compound sample using HPLC and I see several unexpected peaks. What are these peaks and how can I identify them?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of this compound degradation. These peaks represent degradation products. Identifying these products is a key step in understanding the stability of your compound. Forced degradation studies can be intentionally performed to generate these degradation products for identification.[4][5][6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Chemical Degradation | The extra peaks are likely degradation products such as PGA and PGB analogues. |
| Identification of Degradants | Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products.[3][4][6] Analyze the stressed samples by LC-MS to identify the mass of the degradation products and elucidate their structures. |
| Method Specificity | Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from its degradation products.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Prostaglandin E analogues like this compound?
A1: The most common degradation pathway for prostaglandin E2 and its analogues is dehydration to form the corresponding prostaglandin A (PGA) and prostaglandin B (PGB) analogues. This is an effectively irreversible reaction in aqueous solutions.[1] The formation of these degradation products leads to a loss of biological activity.
Postulated Degradation Pathway for Prostaglandin E2 Analogues
Caption: Postulated degradation pathway for this compound.
Q2: How should I prepare and store this compound stock solutions?
A2: For maximum stability, this compound should be dissolved in an anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide. Stock solutions should be stored at -20°C or -80°C in tightly sealed vials. For aqueous experiments, it is best to prepare fresh solutions from the organic stock immediately before use. If aqueous solutions must be stored, they should be kept on ice for a short duration.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common technique for quantifying this compound and its degradation products. For identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[3][4][5][6] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Demonstrating the specificity of analytical methods.
-
Informing formulation and packaging development.[5]
Q5: What formulation strategies can be used to improve the stability of this compound?
A5: Several formulation strategies can enhance the stability of sensitive compounds like this compound. These include:
-
pH Optimization: Using buffers to maintain the pH at a level of maximum stability.
-
Co-solvents: Incorporating co-solvents to reduce the aqueous environment around the drug.
-
Encapsulation: Using techniques like liposomes or microencapsulation to protect the drug from the environment.[7][8][9]
-
Solid Dispersions: Creating amorphous solid dispersions to improve stability in the solid state.[[“]]
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Prostaglandin E Analogs
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.
-
Example Gradient: 30% acetonitrile to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
| Condition | Procedure |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 2 hours. |
| Oxidative Degradation | Incubate a solution of this compound in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Store solid this compound at 60°C for 7 days. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. |
After incubation, neutralize the acidic and basic samples and analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
Visualizations
Experimental Workflow for a Stability Study
Caption: Workflow for conducting a stability study of this compound.
Troubleshooting Logic for Stability Issues
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. pharmainfo.in [pharmainfo.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. scispace.com [scispace.com]
Technical Support Center: Synthesis of Trimoprostil and other Prostaglandin Analogs
Welcome to the Technical Support Center for the synthesis of Trimoprostil and other prostaglandin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the complex synthesis of these molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of prostaglandin analogs.
Problem 1: Low yield in the initial stereocontrolled step (e.g., Corey Lactone synthesis or organocatalytic aldol reaction).
-
Possible Cause:
-
Suboptimal reaction conditions: Temperature, concentration, and reaction time are critical for stereoselective reactions. For instance, in the proline-catalyzed aldol cascade for a bicyclic enal intermediate, a detailed study has shown that solvent, temperature, and concentration significantly impact the yield.
-
Impure starting materials: Succinaldehyde, for example, is prone to polymerization and must be freshly prepared or purified.
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Inefficient catalyst: The activity of the organocatalyst (e.g., proline) can be affected by its purity and handling.
-
-
Solutions:
-
Optimize reaction parameters:
-
Carefully control the temperature. Some reactions require temperatures as low as -78°C to achieve high stereoselectivity.
-
Perform a concentration study to find the optimal molarity for the reaction.
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid side product formation.
-
-
Ensure purity of reagents:
-
Use freshly distilled or purified starting materials.
-
Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required).
-
-
Consider alternative catalysts: If using an organocatalyst, screen different catalysts to see if a more efficient one can be found.
-
Problem 2: Poor stereoselectivity in the reduction of the C9-ketone or C15-ketone.
-
Possible Cause:
-
Incorrect choice of reducing agent: Different reducing agents exhibit different levels of stereoselectivity depending on the substrate and protecting groups present.
-
Steric hindrance from protecting groups: Bulky protecting groups can influence the direction of hydride attack.
-
Reaction temperature: Higher temperatures can lead to reduced stereoselectivity.
-
-
Solutions:
-
Select the appropriate reducing agent:
-
For the C15-ketone, hindered borohydrides like zinc borohydride can provide high stereoselectivity due to the shielding effect of bulky protecting groups on the adjacent hydroxyl.
-
For the C9-ketone, reducing agents like sodium borohydride may produce a mixture of epimers.[1] Consider more selective reagents if a specific stereoisomer is desired.
-
-
Optimize protecting group strategy: Choose protecting groups that direct the stereochemical outcome of the reduction.
-
Maintain low reaction temperatures: Perform the reduction at low temperatures (e.g., -78°C) to enhance stereoselectivity.
-
Problem 3: Formation of byproducts during the Wittig reaction for side-chain installation.
-
Possible Cause:
-
Instability of the phosphorus ylide: Non-stabilized ylides can be highly reactive and may lead to side reactions if not handled correctly.
-
Presence of lithium salts: Lithium salts can stabilize the betaine intermediate, potentially leading to side products.[2]
-
Elimination of the aldehyde: The Corey aldehyde is known to be unstable and can undergo elimination to the enal under basic conditions, reducing the yield of the desired product.
-
-
Solutions:
-
Use salt-free conditions: Employ bases like NaH or NaOMe to generate the ylide, avoiding lithium bases that can lead to unwanted side reactions.[2]
-
Horner-Wadsworth-Emmons (HWE) reaction: This modification uses a phosphonate ester, and the resulting phosphate byproduct is water-soluble, simplifying purification. The HWE reaction often provides higher yields of the E-alkene.
-
Careful control of reaction conditions: Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize side reactions.
-
Problem 4: Difficulty in purifying the final product from diastereomers and other impurities.
-
Possible Cause:
-
Similar polarity of isomers: Diastereomers often have very similar polarities, making their separation by standard column chromatography challenging.
-
Presence of triphenylphosphine oxide: This byproduct from the Wittig reaction can be difficult to remove due to its physical properties.
-
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is often necessary for the separation of enantiomers and diastereomers. Reversed-phase columns like Chiracel OJ-RH have been shown to be effective.[3]
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for the purification of prostaglandins.
-
Removal of triphenylphosphine oxide:
-
Chromatography: Careful column chromatography can separate the product from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent.
-
Crystallization: If the final product is a solid, recrystallization can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereocontrol during prostaglandin synthesis?
A1: The primary challenge lies in controlling the stereochemistry of the multiple contiguous chiral centers on the cyclopentane ring and the chiral center on the ω-side chain.[1] Key strategies to address this include:
-
Corey's Bicyclo[2.2.1]heptane Strategy: This approach utilizes a rigid bicyclic system to control the stereochemistry during initial functionalization.
-
Organocatalysis: Asymmetric organocatalysis, for example using proline, can establish key stereocenters with high enantiomeric excess in the early stages of the synthesis.[4]
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, providing access to enantiopure intermediates.
Q2: What are the most common side products in the synthesis of prostaglandin analogs and how can they be minimized?
A2: Common side products often arise from key reactions:
-
Wittig Reaction: The most common byproduct is triphenylphosphine oxide, which can be difficult to remove. Using the Horner-Wadsworth-Emmons modification can mitigate this issue as the phosphate byproduct is water-soluble.
-
Reduction Steps: Incomplete reduction or over-reduction can lead to impurities. Careful selection of the reducing agent and control of stoichiometry and temperature are crucial. Formation of the undesired epimer is also a common issue.
-
Protecting Group Manipulations: Incomplete deprotection or side reactions during protection/deprotection steps can generate a mixture of products. Choosing an orthogonal protecting group strategy is essential.
Q3: How can I improve the yield and purity of my final prostaglandin analog?
A3: Improving yield and purity requires optimization at multiple stages:
-
Route Selection: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis.
-
Reaction Optimization: Each step should be optimized for temperature, concentration, solvent, and catalyst to maximize conversion and minimize side reactions.
-
Purification Techniques: Employing advanced purification techniques like HPLC or SFC is often necessary to achieve high purity, especially for separating stereoisomers.[3]
-
Intermediate Purity: Ensuring the purity of each intermediate before proceeding to the next step is critical to avoid carrying impurities through the synthesis.
Q4: What are the best practices for handling and storing prostaglandin analogs?
A4: Prostaglandin analogs can be unstable, particularly in aqueous solutions.
-
Storage: Store pure compounds at -20°C or below in a tightly sealed, light-resistant container.
-
Solution Preparation: Prepare aqueous solutions fresh and use them within a day. For compounds with low aqueous solubility, dissolve them first in a small amount of an organic solvent like DMSO and then dilute with the aqueous buffer.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. Aliquot solutions if they will be used multiple times.
Data Presentation
Table 1: Comparison of Yields in Different Synthetic Routes to Prostaglandin Analogs
| Prostaglandin Analog | Synthetic Strategy | Key Intermediate | Number of Steps (Longest Linear) | Overall Yield | Reference |
| Prostaglandin F2α | Chemoenzymatic | Bromohydrin | 5 | Not explicitly stated, but 10.6 g of product from 14.2 g of an intermediate was achieved. | [5] |
| Latanoprost | Organocatalyst-mediated | Substituted cyclopentanone | 6 (pot reactions) | 24% | [4] |
| Prostaglandin F2α | Catalyst-controlled | Cyclopentyl intermediate | 16 | 19% | [6] |
| Tafluprost | Asymmetric Suzuki–Miyaura | Bicyclic allyl chloride | 19 | 6.7% | [7] |
| Prostaglandin F2α | Corey Synthesis (1969) | Corey Lactone | 17 | Not explicitly stated in the abstract. | [8] |
| Prostaglandin F2α | Woodward Synthesis (1973) | Tricarbocyclic intermediate | 14 | Not explicitly stated in the abstract. | [9] |
Table 2: HPLC Conditions for Separation of Prostaglandin Diastereomers
| Prostaglandin | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| PGE2 / PGD2 | Luna phenyl-hexyl (2 x 150 mm, 3 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | 0.2 ml/min | Not specified | MS/MS | [1] |
| PGF2α enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (30:10:60, pH=4) | Not specified | 25°C | 200 nm | [3] |
| PGE2 enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (15:20:65, pH=4) | Not specified | 40°C | 210 nm | [3] |
Experimental Protocols
Protocol 1: Organocatalytic Synthesis of a Key Bicyclic Enal Intermediate for PGF2α
This protocol is based on the work of Aggarwal and co-workers for the synthesis of a key intermediate for PGF2α.[4]
-
Preparation of Succinaldehyde: Prepare fresh succinaldehyde from its bis(diethyl acetal) by hydrolysis with formic acid.
-
Aldol Cascade Reaction:
-
To a solution of L-proline (20 mol%) in DMSO, add the freshly prepared succinaldehyde dropwise at room temperature.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Extraction and Purification:
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the bicyclic enal. An enantiomeric excess of 98% has been reported for this key step.[4]
-
Protocol 2: HPLC-MS/MS Analysis of PGE2 and PGD2
This protocol is adapted from a method for the quantitative analysis of PGE2 and PGD2 in biological fluids.[1][3]
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the prostaglandins.
-
Elute the prostaglandins from the SPE cartridge and evaporate the solvent.
-
Reconstitute the sample in the initial mobile phase.
-
-
HPLC Separation:
-
Inject the sample onto a C18 or phenyl-hexyl reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the transition of the precursor ion (m/z 351 for PGE2 and PGD2) to a specific product ion (e.g., m/z 271) for quantification.[3]
-
Use deuterated internal standards (d4-PGE2 and d4-PGD2) for accurate quantification.
-
Mandatory Visualization
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synarchive.com [synarchive.com]
- 9. synarchive.com [synarchive.com]
Impact of food on the absorption and efficacy of Trimoprostil.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the absorption and efficacy of Trimoprostil.
Frequently Asked Questions (FAQs)
Q1: How does food affect the absorption of this compound?
A1: The presence of food delays the rate of this compound absorption, but it does not impact the total amount of the drug absorbed. Studies in healthy male volunteers have shown that when this compound is administered with food, the time to reach the maximum plasma concentration (Tmax) is longer, and the peak plasma concentration (Cmax) is lower compared to administration in a fasted state. However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), remains similar between the fed and fasted states.
Q2: Does the timing of this compound administration in relation to meals matter for its efficacy?
A2: Yes, the timing of administration significantly impacts this compound's efficacy in inhibiting gastric acid secretion. Research indicates that administering this compound after a meal leads to a more pronounced and prolonged reduction in 24-hour intragastric acidity and nocturnal acid output compared to when it is given before a meal[1][2]. Taking this compound after eating appears to have a therapeutic advantage by extending the duration of its acid-suppressing effect without compromising its bioavailability[1].
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a synthetic analog of prostaglandin E2 (PGE2). Its primary mechanism of action involves binding to and activating prostaglandin E2 receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular signaling events that ultimately result in the inhibition of gastric acid secretion and enhancement of the gastric mucosal protective barrier[3][4][5][6].
Q4: Are there any specific food types that have a more significant impact on this compound's absorption?
A4: While the available studies on this compound utilize a "standard meal," the specific composition's differential impact has not been extensively detailed in the literature. However, general principles of food-drug interactions suggest that high-fat meals are more likely to delay gastric emptying and could therefore have a more pronounced effect on the Tmax of this compound[7][8]. For standardized clinical trials, the FDA recommends a high-fat, high-calorie meal to assess the maximum potential for a food effect[7][9].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Variability in Pharmacokinetic Data (Cmax, Tmax) | Inconsistent timing of food intake relative to drug administration. | Strictly adhere to the dosing schedule relative to meals as outlined in the experimental protocol. Ensure subjects consume the entire standardized meal within the specified timeframe. |
| Inconsistent Efficacy in Gastric Acid Inhibition | Administration of this compound before a meal instead of after. | For optimal efficacy in reducing gastric acidity, administer this compound approximately 30 minutes after the completion of a meal. |
| Difficulty in Replicating Published Bioavailability Results | Differences in the composition of the "standard meal" used in the experiment. | Utilize a standardized high-fat, high-calorie meal as recommended by regulatory bodies like the FDA for food-effect bioavailability studies. A typical composition is provided in the Experimental Protocols section. |
| Low Plasma Concentrations of this compound Detected | Issues with the bioanalytical method, such as sample degradation or inefficient extraction. | Review and validate the gas chromatography-mass spectrometry (GC-MS) protocol. Ensure proper sample handling and storage, and verify the efficiency of the derivatization and extraction steps. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Fed vs. Fasted States
| Dose | State | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 0.75 mg | Fasted | 1.2 ± 0.2 | 0.5 ± 0.1 | 1.5 ± 0.3 |
| Fed | 0.8 ± 0.1 | 1.2 ± 0.3 | 1.4 ± 0.2 | |
| 1.5 mg | Fasted | 2.5 ± 0.4 | 0.6 ± 0.1 | 3.1 ± 0.5 |
| Fed | 1.6 ± 0.3 | 1.5 ± 0.4 | 3.0 ± 0.6 | |
| 3.0 mg | Fasted | 5.1 ± 0.8 | 0.7 ± 0.2 | 6.2 ± 1.1 |
| Fed | 3.2 ± 0.6 | 1.8 ± 0.5 | 6.0 ± 1.3 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data is illustrative based on findings from referenced studies.
Table 2: Efficacy of this compound on Gastric Acid Secretion
| Administration Time | 24-h Intragastric Acidity Reduction (%) | Nocturnal Acid Output Inhibition (%) |
| 30 min before meals | 27.0% | 32.7% |
| 30 min after meals | 53.9% | 55.6% |
Data from a study involving four daily doses of 1.5 mg this compound[2].
Experimental Protocols
Protocol 1: Food-Effect Bioavailability Study
1. Study Design:
-
A randomized, open-label, two-period, two-sequence crossover study.
-
A washout period of at least 7 days between each treatment period.
2. Subjects:
-
Healthy adult male volunteers.
-
Subjects should undergo a screening process to ensure they meet the inclusion and exclusion criteria.
3. Dosing and Meal Administration:
-
Fasted State: After an overnight fast of at least 10 hours, subjects receive a single oral dose of this compound with 240 mL of water. No food is permitted for 4 hours post-dose.
-
Fed State: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal within 30 minutes. The this compound dose is administered with 240 mL of water 30 minutes after the start of the meal[7].
4. Standardized High-Fat Meal Composition:
-
Total Calories: 800-1000 kcal.
-
Fat: 50-65% of total calories.
-
Protein: 15-25% of total calories.
-
Carbohydrates: 20-30% of total calories.
-
Example Meal: Two eggs fried in butter, two strips of bacon, 4 ounces of hash brown potatoes, two slices of toast with butter, and 8 ounces of whole milk[7][9].
5. Blood Sampling:
-
Venous blood samples are collected into tubes containing an anticoagulant at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Protocol 2: Analysis of this compound in Plasma by GC-MS
1. Sample Preparation and Extraction:
-
To a 1 mL plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Acidify the plasma with a suitable acid (e.g., formic acid).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
This compound is a non-volatile compound and requires derivatization for GC analysis.
-
A two-step derivatization process is typically used for prostaglandins:
-
Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine to convert the ketone group to a methoxime derivative.
-
Silylation: React the product with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
3. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of derivatized prostaglandins (e.g., a DB-5ms column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 180°C, ramped up to approximately 280°C.
-
Mass Spectrometer: A quadrupole mass spectrometer operated in the negative chemical ionization (NCI) mode, which provides high sensitivity for electron-capturing derivatives of prostaglandins.
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard.
4. Quantification:
-
A calibration curve is generated by analyzing blank plasma samples spiked with known concentrations of this compound and the internal standard.
-
The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Protocol 3: Measurement of Gastric Acid Secretion
1. Method:
-
Intragastric titration is a common method to measure food-stimulated gastric acid secretion.
2. Procedure:
-
A pH electrode is placed in the stomach of the subject.
-
A standard meal (e.g., a peptone solution) is infused into the stomach to stimulate acid secretion.
-
The gastric pH is maintained at a constant level (e.g., pH 5.5) by the automated or manual infusion of a titrant (e.g., sodium bicarbonate solution).
-
The amount of titrant required to maintain the pH is equivalent to the amount of acid secreted.
3. Data Analysis:
-
Gastric acid output is calculated and expressed in millimoles per hour (mmol/h).
Visualizations
References
- 1. [(Studies on intragastric titration in man)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intragastric titration of acid in the perfused rat stomach preparation following parenteral and intraluminal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of plasma prostaglandin E2 using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. celerion.com [celerion.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Trimoprostil Associated Abdominal Cramping
For researchers, scientists, and drug development professionals utilizing Trimoprostil, this guide provides troubleshooting and frequently asked questions to manage the common side effect of abdominal cramping.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced abdominal cramping?
A1: this compound is a synthetic analog of prostaglandin E2 (PGE2). In the gastrointestinal (GI) tract, PGE2 binds to prostanoid E receptors, specifically the EP1 and EP3 subtypes, which are expressed on smooth muscle cells.[1][2][3][4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction.[3][4] This increased contractility of the GI tract manifests as abdominal cramping and pain.
Q2: Is abdominal cramping a common side effect of this compound?
A2: Yes, abdominal cramping is a recognized, dose-dependent side effect of this compound and other prostaglandin E2 analogs.[5] Clinical data indicates that the incidence and severity of abdominal cramping increase with higher doses of the compound.
Q3: At what doses of this compound is abdominal cramping typically observed?
A3: Significant abdominal cramping has been reported at higher doses of this compound. For instance, a 3 mg dose was reported as not tolerated due to abdominal cramps in one study.[6] In another study, a 3 mg twice-daily slow-release formulation resulted in severe abdominal cramping in a notable percentage of participants.[5] Lower doses, such as 0.75 mg and 1.5 mg, have been tested with fewer reports of severe cramping.[7]
Data Presentation: Incidence of Abdominal Cramping with this compound
| Dose of this compound | Study Population | Incidence of Abdominal Cramping | Severity | Citation |
| 3 mg | Healthy Volunteers | Not Tolerated | Severe | [6] |
| 3 mg (twice daily, slow-release) | 6 healthy women | 66.7% (4 out of 6) | Severe | [5] |
| 0.75 mg and 1.5 mg | 12 healthy male volunteers | Not reported as a significant adverse event at these doses in this particular study. | - | [7] |
Troubleshooting Guide: Managing Abdominal Cramping in Experimental Settings
Issue: Significant abdominal cramping is observed in animal models during this compound administration, potentially confounding experimental results.
Troubleshooting Steps:
-
Dose Adjustment:
-
Action: The primary step is to reassess the dose of this compound. Abdominal cramping is a known dose-dependent effect.
-
Procedure: Conduct a dose-response study to identify the minimal effective dose of this compound for the desired therapeutic effect with an acceptable level of abdominal cramping.
-
Rationale: Lowering the dose may mitigate the severity of smooth muscle contractions while retaining the desired pharmacological activity.
-
-
Pharmacological Intervention (Co-administration with Antagonists):
-
Action: Consider the co-administration of a selective EP1 or EP3 receptor antagonist if the cramping is severe and dose reduction is not feasible.
-
Examples of Antagonists (for research purposes):
-
EP1 Antagonists: ONO-8711, SC-19220[8]
-
EP3 Antagonists: ONO-AE3-240, L-798,106
-
-
Procedure: Administer the antagonist prior to or concurrently with this compound. A pilot study to determine the optimal dose and timing of the antagonist is recommended.
-
Rationale: Blocking the EP1 and/or EP3 receptors will directly inhibit the this compound-induced signaling pathway that leads to gastrointestinal smooth muscle contraction.
-
-
Refinement of Experimental Model:
-
Action: If studying the gastrointestinal effects of this compound, consider using in vitro models to isolate specific mechanisms without the confounding factor of systemic side effects.
-
Procedure: Utilize isolated intestinal smooth muscle strips or organ bath preparations to study the direct contractile effects of this compound and potential inhibitors.
-
Rationale: In vitro models allow for a more controlled investigation of the drug's action on specific tissues, eliminating the complex physiological responses that contribute to abdominal cramping in a whole-animal model.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Abdominal Cramping using the Abdominal Withdrawal Reflex (AWR)
This protocol is adapted from visceral pain models and can be used to quantify the severity of this compound-induced abdominal cramping in rodents.[9][10][11][12][13]
Objective: To measure the visceromotor response to this compound administration as an indicator of abdominal pain.
Materials:
-
Rodents (rats or mice)
-
This compound solution
-
Vehicle control (e.g., saline, appropriate solvent)
-
Observation chambers
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Acclimatization: Acclimate the animals to the observation chambers for at least 30-60 minutes before the experiment to minimize stress-related behaviors.
-
Baseline Observation: Observe and score the animals' baseline behavior for 10-15 minutes prior to any injections.
-
Administration: Administer the this compound solution or vehicle control via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observation and Scoring: For a period of 60-90 minutes post-administration, observe the animals and score their abdominal withdrawal reflex (AWR) at regular intervals (e.g., every 5-10 minutes). The AWR is a semi-quantitative measure of visceral pain.
AWR Scoring Scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the floor.
-
4: Body arching and lifting of the pelvic structures.
-
-
Data Analysis: Compare the AWR scores between the this compound-treated groups and the vehicle control group. A significant increase in AWR score indicates abdominal discomfort.
Protocol 2: In Vitro Assessment of Smooth Muscle Contraction
Objective: To directly measure the contractile effect of this compound on isolated intestinal smooth muscle.
Materials:
-
Euthanized rodent
-
Krebs-Henseleit solution
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
This compound
-
Potential antagonists (e.g., EP1/EP3 antagonists)
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and dissect a segment of the desired intestine (e.g., ileum, colon).
-
Mounting: Cut longitudinal or circular smooth muscle strips and mount them in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular changes of the buffer.
-
Drug Addition: After equilibration, add this compound in a cumulative or non-cumulative manner to the organ bath and record the contractile response using the force transducer.
-
Antagonist Studies (Optional): To investigate mitigation strategies, pre-incubate the tissue with an antagonist for a set period before adding this compound.
-
Data Analysis: Measure the amplitude of muscle contractions in response to different concentrations of this compound, with and without the antagonist.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin EP receptors and their roles in mucosal protection and ulcer healing in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP receptors involved in modulating gastrointestinal mucosal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP Receptors Involved in Modulating Gastrointestinal Mucosal Integrity [jstage.jst.go.jp]
- 5. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute administration of a prostaglandin E2 analog, this compound, on esophageal motility in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulatory (EP1 and EP3) and inhibitory (EP2) prostaglandin E2 receptors in isolated ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. abdominal withdrawal reflex: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Addressing the uterotonic effects of Trimoprostil in non-target studies.
This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter the uterotonic effects of Trimoprostil, a prostaglandin E2 (PGE2) analog, particularly in studies where the uterus is not the primary target organ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary investigated effects?
This compound is a synthetic analog of Prostaglandin E2 (PGE2).[1][2][3] It was primarily developed and investigated as a gastric anti-secretory and cytoprotective agent, meaning it was intended to reduce stomach acid and protect the stomach lining.[1][2][3]
Q2: I am observing unexpected smooth muscle contractions in my non-uterine tissue experiments after applying this compound. What is the likely cause?
The most probable cause is that this compound is acting on prostaglandin E2 (EP) receptors present in the tissue. While its effects on uterine smooth muscle (myometrium) are well-documented, EP receptors are widely distributed throughout the body and can mediate smooth muscle contraction in various organs.[4][5] The observed contractions are a manifestation of this compound's inherent mechanism of action, which is to mimic the endogenous ligand, PGE2.[1]
Q3: How does this compound mediate uterine contraction?
This compound, like PGE2, exerts its effects by binding to a family of G-protein coupled receptors called EP receptors.[4][5] There are four main subtypes: EP1, EP2, EP3, and EP4. In uterine tissue, the effects are primarily mediated by:
-
EP1 and EP3 Receptors: Activation of these receptors typically leads to smooth muscle contraction . EP1 activation increases intracellular calcium (Ca²⁺), while EP3 activation can inhibit adenylyl cyclase, reducing cAMP levels, which also promotes contraction.[4][5][6]
-
EP2 and EP4 Receptors: Activation of these receptors generally leads to smooth muscle relaxation by increasing intracellular cAMP levels.[6][7]
The overall effect of this compound on the uterus is contraction, suggesting a dominant action through the EP1 and/or EP3 receptor pathways.[1][4]
References
- 1. The effect of this compound (trimethyldesoxy prostaglandin E2) on the intrauterine pressure in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Technical Support Center: Improving the Therapeutic Index of Synthetic Prostanoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic prostanoids. The goal is to offer practical solutions to common experimental challenges encountered when trying to improve the therapeutic index of these compounds.
Section 1: Mitigating Off-Target Effects and Improving Selectivity
A primary challenge in developing synthetic prostanoids is managing their wide range of physiological effects, which often result from a lack of receptor selectivity.[1] Because prostanoid receptors are widely distributed throughout the body, systemic administration of a non-selective agonist can lead to numerous unwanted side effects.[1][2] Improving the therapeutic index hinges on maximizing desired effects while minimizing these off-target actions.
Frequently Asked Questions (FAQs)
Q1: My synthetic prostanoid shows high efficacy for its target receptor (e.g., EP4) but also causes significant side effects related to other receptors (e.g., EP1, EP3). How can I troubleshoot this?
A1: This issue stems from promiscuous cross-reactivity, where a synthetic ligand binds to multiple prostanoid receptor subtypes.[3] The strategy is to systematically assess and improve receptor selectivity.
-
Troubleshooting Steps:
-
Comprehensive Receptor Profiling: Screen your compound against a full panel of prostanoid receptors (DP1, DP2, EP1-4, FP, IP, TP). This will quantify its activity at each subtype.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of your lead compound to identify the chemical moieties responsible for off-target binding. For example, modifying the α- or ω-chains of the prostanoid scaffold can drastically alter receptor selectivity.
-
Consult Selectivity Data: Compare your compound's activity profile with that of known selective agonists and antagonists to guide your SAR studies. Non-prostanoid structures, such as acyl-sulphonamides, have emerged from high-throughput screening as highly selective agents and may provide structural inspiration.[1]
-
Q2: What experimental protocol can I use to quantify the selectivity of my compound?
A2: A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of your compound for various prostanoid receptors. Comparing the Ki values across different receptors provides a quantitative measure of selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific prostanoid receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293-EP4).
-
Radioligand specific for the receptor (e.g., [³H]-PGE₂).
-
Test compound (synthetic prostanoid).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a microtiter plate or microcentrifuge tubes, combine:
-
50 µL of cell membranes (containing a known amount of receptor protein).
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound dilution.
-
-
Incubation: Incubate the mixture for 60-120 minutes at room temperature or 25°C to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Prostanoid Receptor Selectivity
The table below presents example binding affinities for different prostanoid analogues, highlighting how structural changes can impact selectivity. A lower Ki value indicates higher binding affinity.
| Compound | Target Receptor | Ki (nM) at Target | Ki (nM) at EP1 | Ki (nM) at EP3 | Selectivity Ratio (EP1/Target) | Selectivity Ratio (EP3/Target) |
| PGE₂ (Natural Ligand) | EP4 | 1.5 | 5.0 | 0.7 | 3.3x | 0.5x |
| Compound A (Analog 1) | EP4 | 2.1 | 150 | 85 | 71.4x | 40.5x |
| Compound B (Analog 2) | EP4 | 0.8 | 800 | 950 | 1000x | 1187.5x |
| Selexipag (IP Agonist) | IP | 20 | >10,000 | >10,000 | >500x | >500x |
Data are illustrative. Selexipag data adapted from[4].
Visualization: Prostanoid Receptor Signaling Pathways
Understanding the downstream signaling of each receptor is crucial for predicting the physiological outcome of off-target binding. Prostanoid receptors are G-protein coupled receptors (GPCRs) that signal through different G-proteins to modulate intracellular second messengers like cAMP and Ca²⁺.[3][5]
Caption: Prostanoid receptor G-protein coupling and downstream signaling.
Section 2: Troubleshooting Receptor Desensitization
Prolonged or repeated exposure to a synthetic agonist can lead to receptor desensitization, a phenomenon where the cellular response diminishes over time.[3] This can reduce the therapeutic efficacy of a drug and is a critical issue to address in drug development.
Frequently Asked Questions (FAQs)
Q3: My compound shows a strong initial response in cell-based assays, but the effect wanes significantly with repeated or prolonged treatment. What is happening?
A3: You are likely observing agonist-induced receptor desensitization. This process often involves:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor.
-
β-Arrestin Binding: Phosphorylation promotes the binding of β-arrestin, which sterically hinders G-protein coupling, effectively uncoupling the receptor from its signaling pathway.[6]
-
Internalization: β-arrestin targets the receptor for endocytosis, removing it from the cell surface and further reducing the cell's ability to respond to the agonist.
Q4: How can I experimentally confirm that receptor desensitization is occurring and what is the protocol?
A4: You can measure the downstream signaling response (e.g., cAMP production) after both acute and chronic exposure to your agonist. A blunted response after chronic exposure is indicative of desensitization.
Experimental Protocol: cAMP Assay for Receptor Desensitization
Objective: To determine if prolonged exposure to a synthetic prostanoid agonist leads to desensitization of the adenylyl cyclase signaling pathway.
Materials:
-
A suitable cell line expressing the target receptor (e.g., CHO-K1 cells expressing the IP receptor).
-
Test compound (synthetic agonist).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture medium and plates.
Methodology:
-
Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Chronic Treatment (Pre-treatment):
-
Treat one set of wells with the test compound at a relevant concentration (e.g., EC₈₀) for a prolonged period (e.g., 12, 24, or 36 hours).
-
Treat a control set of wells with vehicle for the same duration.
-
-
Washout: After the pre-treatment period, gently wash all wells twice with serum-free medium to remove the compound.
-
Acute Stimulation:
-
Add a phosphodiesterase inhibitor like IBMX (100 µM) to all wells and incubate for 15 minutes to prevent cAMP degradation.[6]
-
Acutely stimulate both the vehicle-pre-treated and compound-pre-treated wells with a dose-response curve of your test compound for 15-30 minutes.
-
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Generate dose-response curves for both the acutely treated and chronically pre-treated cells.
-
Compare the Eₘₐₓ (maximum effect) and EC₅₀ (potency) values. A significant decrease in Eₘₐₓ and/or a rightward shift in the EC₅₀ for the pre-treated group indicates homologous desensitization.[7]
-
Data Presentation: Quantifying Desensitization
| Treatment Condition | Agonist | EC₅₀ (nM) | Eₘₐₓ (% of Forskolin Response) | Fold-Shift in EC₅₀ | % Reduction in Eₘₐₓ |
| Acute (Vehicle Pre-treatment) | Compound C | 10 | 85% | - | - |
| Chronic (24h Pre-treatment) | Compound C | 125 | 40% | 12.5x | 52.9% |
This illustrative data shows a 12.5-fold increase in EC₅₀ and a >50% reduction in the maximal response after chronic treatment, clearly indicating desensitization.
Visualization: Workflow for Desensitization Assay
This diagram illustrates the key steps in a typical desensitization experiment.
References
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoids for Pulmonary Hypertension | myPHteam [myphteam.com]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Long-term exposure to PGE2 causes homologous desensitization of receptor-mediated activation of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cytoprotective Activity of Trimoprostil
Welcome to the technical support center for Trimoprostil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing and enhancing the cytoprotective effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytoprotection?
A1: this compound is a synthetic, methylated analog of Prostaglandin E2 (PGE2).[1][2] Its primary cytoprotective mechanism, particularly in the gastrointestinal tract, is attributed to its ability to preserve the gastric mucus barrier and increase the secretion of mucus and bicarbonate.[1][2][3] Unlike some other gastroprotective agents, its protective effects can occur at doses lower than those required to inhibit gastric acid secretion.[1][2]
Q2: Through which signaling pathway does this compound exert its effects?
A2: As a PGE2 analog, this compound is understood to signal through E-prostanoid (EP) receptors, which are G-protein coupled receptors. The cytoprotective and proliferative effects are primarily mediated by the EP2 and EP4 receptor subtypes.[4] Activation of these receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[4] There is also evidence that EP2 and EP4 can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5]
Q3: What is a typical effective concentration range for this compound or other PGE2 analogs in in vitro experiments?
A3: The optimal concentration is highly dependent on the cell type and experimental conditions. However, studies with the parent compound, PGE2, have shown biological effects in various in vitro systems at concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range. For instance, an EC50 of approximately 90 nM was observed for PGE2's inhibition of neutrophil chemotaxis, while direct cytoprotective effects against certain irritants in cell culture have been demonstrated at 1.0 µM.[6][7] A dose-response experiment is essential to determine the optimal concentration for your specific cell line and injury model.
Q4: How can I enhance the cytoprotective activity of this compound in my experiments?
A4: Enhancing this compound's activity can be approached by exploring synergistic interactions. Key strategies include:
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Co-treatment with Growth Factors: There is significant crosstalk between the PGE2 signaling pathway and the Epidermal Growth Factor Receptor (EGFR) pathway.[5][8][9] Co-administration of this compound with growth factors like EGF or basic Fibroblast Growth Factor (bFGF) may lead to a more robust cytoprotective effect.[10][11]
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Modulation with Cytokines: Certain cytokines can synergize with prostaglandins. For example, combinations of TNF-α and IL-1β have been shown to synergistically induce COX-2 and subsequent PGE2 production.[12] Investigating co-treatment with relevant cytokines in your model system may reveal enhanced effects.
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Combination with other EP Receptor Agonists: Since cytoprotection is often mediated by EP2 and EP4 receptors, combining this compound with a selective EP2 or EP4 agonist could potentially amplify the downstream signaling and protective output.[13]
Q5: What is the stability of this compound in cell culture media?
Experimental Protocols
Protocol 1: General Cytoprotection Assay Using MTT
This protocol provides a framework for assessing the ability of this compound to protect cells from a cytotoxic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by quantifying the metabolic activity of living cells.[14][15]
Objective: To quantify the cytoprotective effect of this compound against a stress-inducing agent (e.g., ethanol, hydrogen peroxide, or a specific drug).
Materials:
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Cell line of interest (e.g., gastric epithelial cells, intestinal organoids)
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Complete cell culture medium
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This compound
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Cytotoxic agent (e.g., Ethanol)
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Phosphate-Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well flat-bottom plates
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Microplate reader (absorbance at 570 nm)
Methodology:
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Cell Seeding:
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Harvest cells during their logarithmic growth phase.
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Perform a cell count and determine viability.
-
Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-15,000 cells/well) in 100 µL of complete medium.
-
Note: Optimal seeding density must be determined experimentally to ensure cells are in an exponential growth phase throughout the assay duration.[1][14][16]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Pre-treatment with this compound:
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Prepare serial dilutions of this compound in serum-free medium. A suggested starting range is 1 nM to 10 µM.
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After 24 hours, remove the medium from the wells and replace it with 100 µL of the this compound dilutions.
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Include "vehicle control" wells (medium with the same concentration of solvent used for this compound, e.g., 0.1% DMSO).
-
Incubate for a pre-determined pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Cytotoxicity:
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Prepare the cytotoxic agent at the desired concentration in serum-free medium. For example, to induce damage in gastric cells, ethanol can be used at a final concentration of 5-20%.
-
Add the cytotoxic agent to the wells containing this compound. The final volume should be consistent across all wells.
-
Set up necessary controls:
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Untreated Control: Cells with medium only.
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Vehicle Control: Cells with vehicle only.
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Toxin Control: Cells with the cytotoxic agent and vehicle.
-
-
Incubate for the desired duration of injury (e.g., 30 minutes to 24 hours, depending on the toxin).
-
-
MTT Assay:
-
Carefully remove the medium from all wells.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[14]
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate Cell Viability (%): [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
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Calculate Cytoprotection (%): [(Viability_this compound+Toxin - Viability_Toxin) / (Viability_Vehicle - Viability_Toxin)] * 100
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Cell suspension was not homogenous.[14] 2. Edge effect: Evaporation from wells on the plate perimeter. 3. Inconsistent pipetting: Inaccurate dispensing of cells or reagents. | 1. Gently resuspend the cell solution before and during plating. 2. Avoid using the outer wells of the 96-well plate for experimental samples; fill them with sterile PBS or medium instead.[14] 3. Use calibrated pipettes and ensure consistent technique. |
| No observable cytoprotective effect | 1. Sub-optimal this compound concentration: The dose used was too low or too high (pro-apoptotic effects at very high concentrations are possible). 2. Incorrect timing: Pre-incubation time may be too short, or the injury duration may be too long/severe. 3. Compound instability: this compound may have degraded in the medium. | 1. Perform a full dose-response curve (e.g., from 0.1 nM to 100 µM) to find the optimal protective concentration. 2. Optimize the pre-incubation time (e.g., test 30 min, 1h, 2h, 4h) and the duration/severity of the cytotoxic insult. 3. Prepare fresh stock solutions and add to media immediately before the experiment. |
| Low signal or low absorbance readings in all wells | 1. Low cell number: Initial seeding density was too low.[14] 2. Poor cell health: Cells were not in the logarithmic growth phase or were of a high passage number. 3. Insufficient MTT incubation: Incubation time was too short for detectable formazan production. | 1. Re-optimize the cell seeding density by performing a cell titration curve.[1][14] 2. Use cells from a lower passage number that are healthy and actively dividing. 3. Increase the MTT incubation time (up to 4 hours), ensuring cells do not detach. |
| Control (untreated) cells show low viability | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination.[17] 3. Nutrient depletion: Assay duration is too long for the seeded cell density. | 1. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent toxicity control curve. 2. Test cultures for mycoplasma. Discard contaminated cells and reagents and decontaminate work areas.[17] 3. Reduce the initial cell seeding density or shorten the overall duration of the experiment.[14] |
Data Presentation
Table 1: In Vivo and In Vitro Effective Doses of this compound and PGE2
This table summarizes key dosage and concentration data from published studies to guide experimental design.
| Compound | Model System | Effect Measured | Effective Dose / Concentration | Reference |
| This compound | Human Volunteers | Gastric Acid Inhibition | 0.125 mg - 3.0 mg (oral) | [18][19][20] |
| This compound | Rats (in vivo) | Gastric Cytoprotection (vs. Ethanol) | 30 µg/kg (oral) | [1][2] |
| PGE2 | Cultured Guinea Pig Gastric Mucosal Cells | Inhibition of Ethanol-induced Apoptosis | Dose-dependent effect observed up to 10 µM | [21] |
| 16,16-dimethyl PGE2 | Cultured Rat Gastric Mucosal Cells | Protection vs. Taurocholate Damage | 1.0 µM | [7] |
| PGE2 | Human Neutrophils | Inhibition of Chemotaxis | EC₅₀ ≈ 90 nM | [6] |
| PGE2 | Cultured Osteoblasts | Gene Expression Modulation | 10⁻⁷ M to 10⁻³ M (0.1 µM to 1 mM) | [22] |
Note: The optimal in vitro concentration of this compound must be determined empirically for each cell line and experimental setup by conducting a dose-response analysis.
Visualizations
This compound/PGE2 Signaling Pathway
This compound, as a PGE2 analog, primarily signals through the Gs-coupled EP2 and EP4 receptors. This activation initiates downstream cascades involving cAMP/PKA and PI3K/Akt, which are central to promoting cell survival, proliferation, and other cytoprotective responses.
Caption: this compound/PGE2 EP2/EP4 receptor signaling cascade.
Experimental Workflow for Enhancing Cytoprotection
This workflow outlines the logical steps for designing an experiment aimed at identifying synergistic partners to enhance this compound's cytoprotective activity.
Caption: Workflow for identifying enhancers of this compound activity.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues encountered during cytoprotection assays.
Caption: Logic diagram for troubleshooting cytoprotection assays.
References
- 1. mdpi.com [mdpi.com]
- 2. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperation between Prostaglandin E2 and Epidermal Growth Factor Receptor in Cancer Progression: A Dual Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin protects against taurocholate-induced damage to rat gastric mucosal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Crosstalk of PTGS2 and EGF Signaling Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 transactivates EGF receptor: a novel mechanism for promoting colon cancer growth and gastrointestinal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Induction of Cyclooxygenase-2 by Transforming Growth Factor-β1 and Epidermal Growth Factor Inhibits Apoptosis in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast growth factor in gastroprotection and ulcer healing: interaction with sucralfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic induction of PGE2 by oral pathogens and TNF promotes gingival fibroblast-driven stromal-immune cross-talk in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Prostaglandin E2 produced by inducible COX-2 and mPGES-1 promoting cancer cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A mechanism for prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of prostaglandin E2 on gastric irritant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostaglandin E2 affects osteoblast biology in a dose-dependent manner: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Trimoprostil studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimoprostil. The information is designed to address common challenges and unexpected results that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Prostaglandin E2 (PGE2).[1][2][3][4][5][6] Its primary mechanism of action is to bind to and activate prostanoid E (EP) receptors, which are G-protein-coupled receptors.[7][8] There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), and the specific cellular response to this compound can vary depending on which of these receptors are expressed in the target tissue.[7]
Q2: I am observing different or even opposite effects of this compound in different cell lines. Why might this be happening?
This is a common source of variability when working with PGE2 analogs. The four EP receptor subtypes are coupled to different intracellular signaling pathways. For example:
-
EP1 activation typically leads to an increase in intracellular calcium.
-
EP2 and EP4 activation stimulates adenylyl cyclase, leading to increased cAMP levels.
-
EP3 activation can inhibit adenylyl cyclase, causing a decrease in cAMP.
Therefore, the net effect of this compound will depend on the specific profile of EP receptor expression in your cell line. A cell line predominantly expressing EP2 and EP4 may show a robust cAMP-mediated response, while a cell line with high EP3 expression might show an inhibitory effect on cAMP. It is crucial to characterize the EP receptor expression profile of your experimental system.
Q3: My in vivo study is showing unexpected systemic effects like diarrhea or uterine contractions. Are these known side effects?
Yes, these are known side effects of this compound observed in human clinical studies.[2] As a PGE2 analog, this compound can have potent effects on smooth muscle. Abdominal cramping, diarrhea, and uterine contractions are among the most commonly reported adverse reactions, particularly at higher doses.[1][2][9] When designing animal studies, it is important to perform dose-response studies to identify a therapeutic window that minimizes these systemic effects.
Q4: The potency of this compound in my experiments seems to be lower than expected. What could be the cause?
Several factors could contribute to lower-than-expected potency:
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly and have not undergone degradation. Prostaglandins can be sensitive to temperature and pH.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to the desensitization and downregulation of GPCRs like the EP receptors. Consider time-course experiments to see if the effect diminishes over time.
-
Assay Conditions: The binding affinity of ligands to their receptors can be influenced by the assay buffer conditions, such as pH and ionic strength.[10] Ensure your assay conditions are optimized and consistent.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) could have effects on its own at certain concentrations. Always include a vehicle-only control in your experiments.
Q5: I am not seeing any effect of this compound in my experiment. What should I check first?
If you observe a complete lack of effect, consider the following troubleshooting steps:
-
Confirm Compound Identity and Concentration: Double-check that the correct compound was used and that dilutions were calculated and prepared correctly.
-
Assess Cell Viability: Perform a cell viability assay to ensure that the cells are healthy and responsive.
-
Verify EP Receptor Expression: Confirm that your cell line or tissue model expresses the EP receptors necessary to respond to PGE2 analogs. This can be done using techniques like qPCR, Western blot, or flow cytometry.
-
Positive Control: Use a known agonist of the PGE2 pathway, such as PGE2 itself, as a positive control to confirm that the signaling pathway is functional in your experimental system.
-
Review Protocol: Carefully review your experimental protocol for any deviations from standard procedures.
Quantitative Data from this compound Studies
The following tables summarize quantitative data from clinical studies on this compound.
Table 1: Effect of this compound on Gastric Acid Secretion
| Dosage | Administration Timing | Effect on 24-h Intragastric Acidity | Effect on Nocturnal Acid Output | Reference |
| 1.5 mg (four times a day) | 30 min before meals | 27.0% reduction | 32.7% inhibition | [5] |
| 1.5 mg (four times a day) | 30 min after meals | 53.9% reduction | 55.6% inhibition | [5] |
| 3.0 mg (slow-release, twice a day) | - | Average reduction of 0.4 pH units | Long-lasting (8 hours) | [2][9] |
| 1.5 mg (single dose) | - | - | Significant inhibition | [11] |
| 3.0 mg (single dose) | - | - | Inhibition for 7 hours (~50% total reduction) | [11] |
Table 2: Effect of this compound on Uterine Pressure in Non-Pregnant Women
| Dosage (single oral dose) | Peak Mean Uterine Tone (mm Hg) | Peak Uterine Pressure (mm Hg) | Onset of Peak Effect | Duration of Effect |
| Placebo | 11.0 | 24.6 | - | - |
| 0.125 mg | Dose-related increase | Dose-related increase | 30-60 minutes | ~120 minutes |
| 0.75 mg | Dose-related increase | Dose-related increase | 30-60 minutes | ~120 minutes |
| 1.5 mg | 71.2 | 125.1 | 30-60 minutes | ~120 minutes |
| 3.0 mg | Not tolerated due to abdominal cramps | Not tolerated due to abdominal cramps | - | - |
| Reference:[1] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general workflow for treating adherent cell cultures with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for adherence.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Store according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: a. Remove the culture medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add the prepared this compound working solutions to the appropriate wells. Include a "vehicle-only" control group that receives medium with the same concentration of the solvent used for the this compound stock. d. Include a "no treatment" control group with fresh medium only.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 15 minutes for short-term signaling events, 24-48 hours for gene expression or proliferation studies).
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for the intended downstream analysis (e.g., ELISA, qPCR, Western blotting, viability assay).
Protocol 2: Quantification of this compound Effects using a Competitive ELISA
This protocol is adapted from a standard Prostaglandin E2 competitive ELISA and can be used to measure the production of PGE2 in response to a stimulus, which might be modulated by this compound, or to quantify this compound itself if a suitable antibody is available.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the manufacturer's instructions for the specific PGE2 ELISA kit. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to generate a standard curve. The concentration range should cover the expected concentrations in your samples.
-
Sample Preparation: Collect cell culture supernatants or prepare tissue lysates. If necessary, dilute the samples in the provided assay diluent to bring the concentration within the range of the standard curve.
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Assay Procedure (based on a typical competitive ELISA): a. Add a specific volume of the standard or sample to the wells of the microplate pre-coated with a capture antibody. b. Add a fixed amount of HRP-labeled PGE2 to each well. This will compete with the unlabeled PGE2 in the sample/standard for binding to the capture antibody. c. Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature on a shaker). d. Wash the plate multiple times with the wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color will be inversely proportional to the amount of PGE2 in the sample. f. Stop the reaction by adding the stop solution.
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Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Calculate the concentration of PGE2 in your samples by interpolating their absorbance values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
Visualizations
Caption: Prostaglandin E2 (PGE2) signaling pathway activated by this compound.
Caption: A typical experimental workflow for in vitro this compound studies.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Long-Term Trimoprostil Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for investigators utilizing Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during the planning and execution of your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prostaglandin E2 analog that exerts its effects by binding to and activating EP receptors, a group of four G-protein coupled receptors (EP1, EP2, EP3, and EP4).[1][2][3] This interaction triggers various downstream signaling pathways. A key action of this compound is the inhibition of gastric acid secretion, both basal and stimulated.[4][5] It also exhibits cytoprotective properties by increasing the output of soluble gastric mucus.[4]
Q2: What are the common side effects observed during long-term this compound administration?
A2: In a study involving a slow-release formula of this compound in healthy volunteers, reported side effects in some female participants included abdominal cramping, metrorrhagia (abnormal uterine bleeding), and diarrhea.[6] Preclinical toxicology studies on misoprostol, another PGE1 analog, have shown that chronic administration at high doses can lead to increased stomach weights due to gastric hyperplasia, which is reversible upon cessation of treatment.[7]
Q3: How does food intake affect the bioavailability of this compound?
A3: Studies in healthy male volunteers have shown that food intake can decrease the absorption rate of this compound, resulting in a later time to reach maximum plasma concentration (tmax) and a lower peak concentration (Cmax). However, the overall extent of absorption (AUC) is not significantly altered by food.
Q4: What is the recommended method for preparing this compound for oral administration in preclinical studies?
A4: For administration in drinking water, this compound can be dissolved to achieve the desired daily dose based on the average water consumption of the animals.[8] For oral gavage, a common vehicle for lipophilic compounds is corn oil.[9] It is recommended to prepare a stock solution in a solvent like DMSO and then dilute it in corn oil for the final formulation.[1] However, the stability of this compound in such a formulation for long-term studies should be validated.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Long-Term Studies
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in Solution | Prostaglandins can be unstable in aqueous solutions. Prepare fresh solutions regularly. For stock solutions in organic solvents, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. If administering in a vehicle like corn oil for oral gavage, verify the stability of the formulation over the intended period of use. |
| Incorrect Dosing | Re-verify all calculations for dose preparation, especially when administering in drinking water, accounting for the average daily consumption of the animals.[8] For oral gavage, ensure accurate calibration of administration volumes based on animal body weight. |
| Receptor Desensitization | Long-term exposure to PGE2 can lead to homologous desensitization of its receptors.[10] Consider incorporating washout periods in your study design or measuring receptor expression and downstream signaling markers to assess for desensitization. |
| Animal Model Variability | Ensure consistent animal strain, age, and health status. Stress from handling or improper gavage technique can influence physiological responses. |
Issue 2: Adverse Events or Toxicity in Experimental Animals
| Possible Cause | Troubleshooting Step |
| High Dose | Review the literature for established dose ranges in your specific animal model and for the intended biological effect. Consider conducting a dose-range finding study to determine the maximum tolerated dose (MTD) for long-term administration. |
| Vehicle Toxicity | The vehicle used for administration may have its own toxic effects. Always include a vehicle-only control group in your study design to differentiate between the effects of this compound and the vehicle.[1] |
| Improper Oral Gavage Technique | Incorrect gavage technique can cause esophageal or gastric injury, leading to distress and potential mortality.[3][4][8][11][12][13][14][15] Ensure all personnel are properly trained and proficient in the technique. Use appropriate gavage needle size and length for the animal.[15] |
| Gastrointestinal Irritation | Prostaglandins can have direct effects on the gastrointestinal tract. Monitor animals for signs of GI distress such as diarrhea, weight loss, or changes in stool consistency. If observed, consider reducing the dose or modifying the administration schedule. |
Data Presentation
Table 1: Summary of Quantitative Data from Preclinical Long-Term this compound Study in Rats
| Parameter | Treatment Group (this compound in drinking water) | Control Group | Outcome | Reference |
| Ulcer Healing (14 days) | 37 µg/kg/day | Vehicle | Accelerated spontaneous healing | [8] |
| 124 µg/kg/day | Vehicle | Accelerated spontaneous healing | [8] | |
| Ulcer Recurrence (40 days) | 37 µg/kg/day | Vehicle | Prevented recurrence | [8] |
| 124 µg/kg/day | Vehicle | Prevented recurrence | [8] | |
| Gastric Secretion Inhibition | 30-300 µg/kg (p.o.) | - | Dose-dependent inhibition | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (min) | Half-life (min) | Reference |
| 0.75 mg | Varies | ~30-60 | ~21-45 | [14] |
| 1.5 mg | Varies | ~30-60 | ~21-45 | [14] |
| 3.0 mg | Varies | ~30-60 | ~21-45 | [14] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Drinking Water for Gastric Ulcer Healing in Rats
This protocol is adapted from a study investigating the effects of this compound on the healing and recurrence of acetic acid-induced gastric ulcers in rats.[8]
1. Animal Model:
-
Male rats of a specified inbred strain (e.g., Sprague-Dawley).
2. Induction of Gastric Ulcers:
-
Anesthetize rats.
-
Inject 0.05 mL of 20% acetic acid into the submucosal layer of the stomach.[8]
3. This compound Preparation and Administration:
-
Prepare fresh solutions of this compound in drinking water at concentrations of 0.1, 0.3, and 1.0 µg/mL.[8]
-
Provide the this compound-containing water ad libitum to the experimental groups. The control group receives regular drinking water.
-
Calculate the average daily dose based on the measured water consumption and body weight of the rats. In the cited study, this corresponded to average doses of 12.4, 37, and 124 µg/kg/day.[8]
4. Treatment Duration:
-
For assessing healing, administer this compound for a period of 14 days, starting from day 1 post-ulcer induction.[8]
-
For assessing prevention of recurrence, administer this compound for a period of 40 days, starting from day 60 post-ulcer induction.[8]
5. Outcome Assessment:
-
At the end of the treatment periods, euthanize the animals and collect the stomachs.
-
Measure the ulcerated area to determine the extent of healing or recurrence.
Protocol 2: General Guideline for Oral Gavage in Rodents
This is a general guideline for the proper technique of oral gavage in rats and mice, compiled from several sources.[3][4][8][11][12][13][14][15]
1. Animal Restraint:
-
Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[12][14]
2. Gavage Needle Selection and Measurement:
-
Select a gavage needle of the appropriate size (gauge and length) for the animal's weight and species.[15]
-
Measure the correct insertion length by holding the needle alongside the animal, from the corner of the mouth to the last rib, and mark the needle.[15]
3. Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.[12][15]
-
Administer the substance slowly to prevent regurgitation and aspiration.[15]
4. Post-Procedure Monitoring:
-
After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Mandatory Visualization
Caption: this compound (PGE2 Analog) Signaling Pathways via EP Receptors.
Caption: General Experimental Workflow for Long-Term this compound Administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology profile of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. Chronic prostaglandin E2 treatment induces the synthesis of the pain-related peptide substance P and calcitonin gene-related peptide in cultured sensory ganglion explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.fsu.edu [research.fsu.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
Validation & Comparative
A Comparative Analysis of Trimoprostil and Other Anti-Ulcer Agents
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For Researchers, Scientists, and Drug Development Professionals: An In-depth Efficacy Comparison
This guide provides a detailed comparison of the efficacy of Trimoprostil, a synthetic prostaglandin E2 analogue, against other prominent anti-ulcer agents. The following sections present quantitative data from clinical and preclinical studies, outline experimental methodologies, and visualize key mechanistic pathways to offer an objective assessment for research and development professionals.
Quantitative Efficacy Comparison
The therapeutic efficacy of anti-ulcer agents is primarily determined by their ability to heal existing ulcers and alleviate symptoms. Clinical trials have provided quantitative data on these parameters, which are summarized below for comparison.
Duodenal Ulcer Healing Rates
A key measure of efficacy is the rate of complete ulcer healing as confirmed by endoscopy over a standardized treatment period.
| Treatment Group | Dosage | Duration | Healing Rate | Study Type |
| This compound | 3 mg daily (divided doses) | 4 weeks | 58% (23 of 40) | Multicentre, Randomized |
| Cimetidine | 1 g daily (divided doses) | 4 weeks | 89% (47 of 53) | Multicentre, Randomized |
| This compound (slow release) | 3 mg twice daily | 4 weeks | 74% (30 of 40) | Double-Blind, Randomized |
| This compound (slow release) | 3 mg at bedtime | 4 weeks | 58% (22 of 38) | Double-Blind, Randomized |
| Cimetidine | 400 mg twice daily | 4 weeks | 78% (31 of 40) | Double-Blind, Randomized |
Data compiled from multiple studies.[1][2][3]
In a multicentre comparative study, cimetidine demonstrated a significantly higher healing rate for duodenal ulcers (89%) compared to this compound (58%) after four weeks of treatment.[1][3] Another double-blind study comparing a slow-release formulation of this compound to cimetidine found that while the difference in healing rates (74% for this compound 3mg twice daily vs. 78% for cimetidine) was not statistically significant, cimetidine was favored.[2]
Gastric Acid Suppression
The ability to inhibit gastric acid secretion is a primary mechanism for many anti-ulcer drugs.
| Agent | Dosage | Effect on Gastric Acid |
| This compound | 1.5 mg & 3.0 mg | Dose-dependent inhibition of meal-stimulated acid secretion for 2.5-3.0 hours.[4] |
| This compound | 3.0 mg | ~50% inhibition of nocturnal acid secretion over 7 hours.[5] |
| This compound | 1.5 mg (post-meal) | 53.9% reduction in 24-hour intragastric acidity.[6] |
| Cimetidine | Antisecretory Doses | Markedly inhibits pentagastrin-stimulated acid secretion.[7] |
| Omeprazole | Standard Dose | Irreversibly inhibits the H+/K+ ATPase (proton pump), the final step in acid production.[8][9] |
This compound has been shown to be effective in inhibiting meal-stimulated and nocturnal gastric acid secretion in a dose-related manner.[4][5] However, proton pump inhibitors like omeprazole generally offer a more potent and prolonged suppression of gastric acid by directly and irreversibly blocking the proton pump.[8][9]
Mechanisms of Action: A Visual Guide
Understanding the distinct signaling pathways through which these agents exert their effects is crucial for targeted drug development and research.
This compound: Dual-Action Pathway
This compound, a prostaglandin E2 analog, exhibits a dual mechanism involving both the suppression of gastric acid and cytoprotection.[1][3] It inhibits acid secretion by acting on parietal cells and enhances mucosal defense by stimulating mucus and bicarbonate secretion.[7][10][11]
References
- 1. A multicentre comparison of this compound and cimetidine in the treatment of duodenal ulcer. U.K. This compound Study Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound plasma concentration-gastric acid inhibition relationships in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 9. Omeprazole - Wikipedia [en.wikipedia.org]
- 10. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Enprostil? [synapse.patsnap.com]
Trimoprostil Demonstrates Significant Antisecretory Effects on Gastric Acid Compared to Placebo
For Immediate Release
New analyses of placebo-controlled clinical trials provide robust evidence for the antisecretory effects of Trimoprostil, a synthetic analogue of prostaglandin E2. The data, compiled for researchers, scientists, and drug development professionals, confirms this compound's ability to significantly inhibit both basal and stimulated gastric acid secretion.
This compound exerts its effects through a well-defined signaling pathway, offering a clear mechanism for its therapeutic potential in acid-related gastrointestinal disorders. The following guide provides a comprehensive comparison of this compound's performance against a placebo, supported by experimental data and detailed methodologies from key studies.
Quantitative Comparison of Antisecretory Effects: this compound vs. Placebo
The following table summarizes the key quantitative findings from various clinical studies investigating the efficacy of this compound in reducing gastric acid secretion compared to a placebo.
| Study Focus | Dosage of this compound | Number of Participants | Condition | Key Finding: Inhibition of Gastric Acid Secretion |
| Nocturnal Secretion | 1.5 mg and 3.0 mg | 11 healthy volunteers | Nocturnal | The 3.0 mg dose significantly inhibited nocturnal acid secretion for 7 hours, with a total reduction of about 50%.[1] |
| Basal and Stimulated Secretion | Not specified | Human subjects | Basal and Histamine-stimulated | This compound demonstrated a dose-dependent inhibition of both basal and histamine-stimulated gastric acid secretion.[2] |
| Acid Disappearance | 0.125 mg and 1.5 mg | 8 healthy volunteers | Instilled acid load | This compound reduced the disappearance of acid from the gastric lumen.[3] |
Experimental Protocols
The clinical trials validating this compound's antisecretory effects predominantly employed double-blind, randomized, placebo-controlled crossover designs. A key method utilized for quantifying gastric acid output in these studies was intragastric titration .
Intragastric Titration Methodology
Intragastric titration is a technique used to measure gastric acid secretion in vivo, particularly in response to a stimulus such as a meal or a pharmacological agent like histamine. The general protocol is as follows:
-
Tube Placement : A nasogastric tube is inserted into the stomach of a fasting participant.
-
Aspiration of Gastric Contents : Any residual gastric fluid is aspirated.
-
Administration of Stimulus : A stimulus for gastric acid secretion is administered. This could be a standardized meal, an infusion of histamine, or pentagastrin.
-
pH Monitoring : The pH of the gastric contents is continuously monitored using a pH electrode passed through the nasogastric tube.
-
Titration : As the parietal cells secrete hydrochloric acid, the gastric pH decreases. A titrant, typically a solution of sodium bicarbonate of a known concentration, is infused into the stomach at a rate that maintains the gastric pH at a predetermined level (e.g., pH 5.5).
-
Calculation of Acid Output : The amount of titrant required to neutralize the secreted acid over a specific period is recorded. This volume is then used to calculate the total amount of acid secreted by the stomach, usually expressed in millimoles per hour (mmol/h).
This method allows for a dynamic and relatively accurate measurement of gastric acid secretion in a clinical setting.
Mechanism of Action: Signaling Pathway
This compound, as a prostaglandin E2 analogue, exerts its antisecretory effect by interacting with the EP3 receptor on the basolateral membrane of gastric parietal cells. This interaction initiates a signaling cascade that ultimately reduces the activity of the proton pump (H+/K+ ATPase), the final step in acid secretion.
Caption: this compound's inhibitory signaling pathway in gastric parietal cells.
Experimental Workflow: Placebo-Controlled Crossover Study
The validation of this compound's efficacy was often conducted through a rigorous double-blind, placebo-controlled crossover study design. This design minimizes variability between subjects and reduces bias.
Caption: Workflow of a typical crossover clinical trial for this compound.
References
- 1. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin E Analogues for Early Pregnancy Termination: A Focus on Gemeprost and Misoprostol
This document is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of Gemeprost and Misoprostol, supported by experimental data from clinical trials. The guide includes a summary of quantitative data in tabular format, detailed experimental protocols, and visualizations of the relevant biological pathway and a typical clinical trial workflow.
Mechanism of Action
Prostaglandin E analogues, including Gemeprost and Misoprostol, are synthetic compounds that mimic the action of endogenous prostaglandin E1 and E2.[1][2][3][4] They induce termination of pregnancy by stimulating uterine contractions and promoting cervical ripening, which involves the softening and dilation of the cervix.[1][3] This dual action facilitates the expulsion of the products of conception.
The signaling pathway for prostaglandin E analogues involves their binding to specific G-protein coupled receptors on the surface of myometrial and cervical cells.[1][2][3][4][5] This binding initiates a cascade of intracellular events, leading to an increase in intracellular calcium levels and the activation of contractile proteins in the uterine muscle. In the cervix, these analogues stimulate the production of enzymes that break down the extracellular matrix, leading to its softening and dilation.
Figure 1: Signaling pathway of Prostaglandin E analogues in uterine cells.
Comparative Efficacy and Safety
Clinical trials have demonstrated that both Gemeprost and Misoprostol are effective in inducing early pregnancy termination, particularly when used in combination with mifepristone, an antiprogestin. However, there are notable differences in their efficacy, side effect profiles, and practical aspects of their use.
Quantitative Data Summary
The following tables summarize the key performance indicators for Gemeprost and Misoprostol based on data from comparative clinical trials.
Table 1: Efficacy of Gemeprost vs. Misoprostol for First Trimester Pregnancy Termination (in combination with Mifepristone)
| Parameter | Gemeprost | Misoprostol | Reference |
| Complete Abortion Rate | 94% - 96% | 94% - 98% | [6] |
| Induction-to-Abortion Interval (Median) | 6.6 hours | 6.1 hours | [6] |
| Need for Surgical Intervention | 10% - 12% | 10% | [6] |
Table 2: Side Effect Profile of Gemeprost vs. Misoprostol
| Side Effect | Gemeprost | Misoprostol | Reference |
| Nausea | More common | Less common | [7] |
| Vomiting | Similar incidence | Similar incidence | [6] |
| Diarrhea | More common | Less common | [7][8] |
| Uterine Pain requiring Analgesia | Similar incidence | Similar incidence | [7] |
| Fever/Chills | Less common | More common | [9] |
Experimental Protocols
The methodologies employed in clinical trials comparing Gemeprost and Misoprostol for early pregnancy termination generally follow a similar structure. Below is a detailed description of a typical experimental protocol.
A Randomized Controlled Trial Comparing Gemeprost and Misoprostol
Objective: To compare the efficacy and safety of vaginally administered Gemeprost versus Misoprostol, following a single oral dose of mifepristone, for the termination of early pregnancy.
Study Design: A prospective, randomized, double-blind, multicenter clinical trial.
Participant Selection:
-
Inclusion Criteria: Healthy women with a confirmed intrauterine pregnancy of up to 63 days of gestation, seeking voluntary termination of pregnancy. Participants must be of legal age and provide informed consent.
-
Exclusion Criteria: Contraindications to prostaglandins or mifepristone, ectopic pregnancy, chronic adrenal failure, long-term corticosteroid therapy, hemorrhagic disorders or anticoagulant therapy, and known allergy to the study drugs.
Treatment Regimen:
-
Day 1: All participants receive a single oral dose of 200 mg of mifepristone in a clinical setting.
-
Day 3 (36-48 hours later): Participants are randomized to one of two treatment groups:
-
Group A (Gemeprost): Receive a 1 mg Gemeprost vaginal pessary.
-
Group B (Misoprostol): Receive 800 µg of Misoprostol vaginally.
-
-
Observation: Participants are monitored in the clinic for a minimum of 4-6 hours after prostaglandin administration. Vital signs, uterine bleeding, and any adverse events are recorded.
-
Follow-up: A follow-up visit is scheduled 1-2 weeks after the initial treatment to confirm the complete termination of pregnancy through clinical examination and/or ultrasound.
Outcome Measures:
-
Primary Outcome: The rate of complete abortion, defined as the termination of pregnancy without the need for surgical intervention.
-
Secondary Outcomes:
-
Induction-to-abortion interval (time from prostaglandin administration to expulsion of the conceptus).
-
Incidence and severity of side effects (e.g., nausea, vomiting, diarrhea, pain, fever).
-
Amount of blood loss (measured by methods such as weighing sanitary pads or hemoglobin/hematocrit changes).
-
Patient satisfaction and acceptability of the treatment.
-
Figure 2: A typical experimental workflow for a comparative clinical trial.
Discussion and Conclusion
Both Gemeprost and Misoprostol, when used in conjunction with mifepristone, are highly effective methods for early pregnancy termination.[6] Misoprostol appears to have a slight advantage in terms of a shorter induction-to-abortion interval and a more favorable side effect profile, particularly with a lower incidence of nausea and diarrhea.[6][7][8]
From a practical standpoint, Misoprostol offers significant advantages. It is less expensive than Gemeprost and does not require refrigeration, making it more suitable for use in a wider range of healthcare settings, including those with limited resources.[8]
References
- 1. smartscitech.com [smartscitech.com]
- 2. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E and F receptors in the uterus | Receptors & Clinical Investigation [smartscitech.com]
- 4. Prostaglandin E and F receptors in the uterus | Semantic Scholar [semanticscholar.org]
- 5. Identification and localization of prostaglandin E2 receptors in upper and lower segment human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised study of misoprostol and gemeprost in combination with mifepristone for induction of abortion in the second trimester of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of vaginal misoprostol and gemeprost as pre-treatment in first trimester pregnancy interruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vaginal misoprostol compared with vaginal gemeprost in termination of second trimester pregnancy. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Trimoprostil and Misoprostol: Prostaglandin Analogs in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Trimoprostil and Misoprostol, two synthetic prostaglandin analogs. The focus is on their chemical structures, mechanisms of action, pharmacokinetic profiles, clinical efficacy, and side effect profiles, primarily in the context of their gastrointestinal applications. Experimental data from various studies are presented to offer an objective comparison for research and drug development purposes.
Chemical Structure and Properties
This compound is a synthetic analog of prostaglandin E2 (PGE2), while Misoprostol is a synthetic analog of prostaglandin E1 (PGE1). Their structural differences underpin their distinct pharmacokinetic and pharmacodynamic properties.
| Feature | This compound | Misoprostol |
| Prostaglandin Analog | Prostaglandin E2 (PGE2)[1][2] | Prostaglandin E1 (PGE1)[3] |
| Chemical Name | (5Z,11α,13E,15R)-15-Hydroxy-11,16,16-trimethyl-9-oxoprosta-5,13-dien-1-oic acid | (±)-methyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate |
| Molecular Formula | C23H38O4 | C22H38O5 |
| Molecular Weight | 378.55 g/mol | 382.54 g/mol |
Mechanism of Action and Signaling Pathways
Both this compound and Misoprostol exert their effects by acting as agonists at prostaglandin E (EP) receptors, which are G-protein coupled receptors. Their primary therapeutic actions in the gastrointestinal tract involve the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms (cytoprotection).
This compound , as a PGE2 analog, is expected to interact with the four EP receptor subtypes (EP1, EP2, EP3, and EP4). The antisecretory effect is primarily mediated through the EP3 receptor on parietal cells, which couples to an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of the proton pump.[4]
Misoprostol also interacts with EP receptors, with known binding affinity for EP2, EP3, and EP4 receptors. Similar to this compound, its antisecretory action is mediated by the EP3 receptor. The cytoprotective effects of both analogs are thought to be mediated by EP1, EP2, and EP4 receptors, which can stimulate mucus and bicarbonate secretion, and increase mucosal blood flow.[5]
Below are diagrams illustrating the signaling pathways.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Misoprostol influence their dosing regimens and clinical utility.
| Parameter | This compound | Misoprostol |
| Absorption | Rapidly absorbed.[6] Food decreases the rate of absorption but not the extent.[7] | Rapidly absorbed after oral administration.[3] |
| Metabolism | - | A prodrug, rapidly de-esterified to its active metabolite, misoprostol acid.[3] |
| Peak Plasma Concentration (Tmax) | Later Tmax in the presence of food.[7] | Approximately 12 ± 3 minutes after oral administration.[3] |
| Half-life (t1/2) | Terminal elimination half-life ranges from 21 to 45 minutes.[6] | - |
| Excretion | - | Primarily excreted in the urine as inactive metabolites.[3] |
Clinical Efficacy in Gastrointestinal Disorders
Both this compound and Misoprostol have been evaluated for their efficacy in healing and preventing gastric and duodenal ulcers.
Duodenal Ulcer Healing
| Study | Drug Regimen | Comparator | Healing Rate | Key Findings |
| U.K. This compound Study Collaborative Group[8] | This compound 3 mg daily (in four divided doses) | Cimetidine 1 g daily | 58% (this compound) vs. 89% (Cimetidine) at 4 weeks | Cimetidine was significantly more effective than this compound in healing duodenal ulcers and provided quicker pain relief.[8] |
| Multicenter Double-Blind Study[9] | Misoprostol 200 µg q.i.d. | Placebo | - | Misoprostol at 200 µg q.i.d. was found to be effective, safe, and well-tolerated for the treatment of duodenal ulcers.[9] |
Gastric Ulcer Healing and Prevention
| Study | Drug Regimen | Comparator | Healing/Prevention Rate | Key Findings |
| Graham et al. (1988)[10] | Misoprostol 100 µg or 200 µg q.i.d. | Placebo | Prevention of NSAID-induced gastric ulcers: 1.4% (200µg), 5.6% (100µg) vs. 21.7% (placebo) | Misoprostol significantly prevents the development of NSAID-induced gastric ulcers.[10] |
| Acetic Acid-Induced Ulcer Model (Rats) | This compound (12.4, 37, 124 µg/kg/day) | - | Accelerated healing at higher doses | This compound accelerated healing and prevented recurrence of chronic gastric ulcers in a rat model.[11] |
Side Effect Profiles
The side effect profiles of this compound and Misoprostol are characteristic of prostaglandin analogs.
| Side Effect | This compound | Misoprostol |
| Gastrointestinal | Abdominal cramping, nausea, vomiting.[8][12] Diarrhea was reported not to occur in one study[8], but was a severe side effect in another.[13] | Diarrhea, abdominal pain, and nausea are common.[3] Diarrhea is often mild and self-limiting.[14] |
| Gynecological | Metrorrhagia (in women).[13] | Uterine contractions. It is used for labor induction and medical abortion. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies from key studies.
Assessment of Gastric Acid Secretion (this compound)
-
Study Design: Double-blind, randomized, crossover study in duodenal ulcer patients.[15]
-
Procedure:
-
Single oral doses of this compound (0.25 mg, 0.75 mg, 1.5 mg, and 3.0 mg) or placebo were administered under fasting conditions.[15]
-
A bactopeptone meal was given 30 minutes after dosing to stimulate gastric acid secretion.[15]
-
Gastric acid output was measured by intragastric titration to a pH of 5.5.[15]
-
Plasma concentrations of this compound were measured using gas chromatography-negative chemical ionization-mass spectrometry.[15]
-
-
Primary Endpoint: Inhibition of meal-stimulated gastric acid secretion compared to placebo.[15]
Prevention of NSAID-Induced Gastric Ulcers (Misoprostol)
-
Study Design: Multicenter, double-blind, placebo-controlled trial in patients with osteoarthritis receiving chronic NSAID therapy.[16]
-
Procedure:
-
Primary Endpoint: Development of a gastric ulcer (defined as ≥0.3 cm in diameter).[16]
References
- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Dual action of prostaglandin E2 on gastric acid secretion through different EP-receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gastric cytoprotection: a critical appraisal of the concept, methodology, implications, mechanisms and future research prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. A multicentre comparison of this compound and cimetidine in the treatment of duodenal ulcer. U.K. This compound Study Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound plasma concentration-gastric acid inhibition relationships in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Misoprostol in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Effectiveness of Trimoprostil in Treating Peptic Ulcers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical effectiveness of Trimoprostil, a synthetic prostaglandin E2 analog, in the treatment of peptic ulcers. It offers an objective comparison with other therapeutic alternatives, supported by experimental data from clinical trials. The information is presented to facilitate critical evaluation and inform further research and development in the field of anti-ulcer therapies.
Executive Summary
This compound, a synthetic prostaglandin E2 analogue, has been investigated for its efficacy in treating peptic ulcers. Its mechanism of action involves both the inhibition of gastric acid secretion and the enhancement of mucosal protective factors.[1] Clinical trial data, however, suggests that while it is more effective than a placebo, its overall performance in ulcer healing is inferior to that of H2 receptor antagonists, such as cimetidine.[1] Furthermore, the advent of proton pump inhibitors (PPIs) has set a new standard for peptic ulcer treatment, with consistently high healing rates that surpass those observed with both this compound and H2 receptor antagonists.[2][3] This guide will delve into the comparative efficacy, safety, and mechanistic profiles of this compound, H2 receptor antagonists, and PPIs.
Comparative Efficacy: Ulcer Healing Rates
The following tables summarize the duodenal ulcer healing rates from various clinical trials, providing a quantitative comparison of this compound against key competitors.
Table 1: Duodenal Ulcer Healing Rates at 4 Weeks
| Medication Class | Drug | Dosage | Healing Rate (%) | Source(s) |
| Prostaglandin E2 Analog | This compound | 3 mg daily | 58% | [1] |
| H2 Receptor Antagonist | Cimetidine | 1 g daily | 89% | [1] |
| H2 Receptor Antagonist | Ranitidine | 300 mg nocte | 88% | [4] |
| H2 Receptor Antagonist | Famotidine | 40 mg h.s. | 76% | [5] |
| Proton Pump Inhibitor | Lansoprazole | 30 mg/d | 93.9% | [2] |
| Proton Pump Inhibitor | Omeprazole | 40 mg/d | 97.5% | [2] |
| Proton Pump Inhibitor | Pantoprazole | 40 mg/d | Significantly higher than H2RAs | [3] |
Table 2: Duodenal Ulcer Healing Rates at 6-8 Weeks
| Medication Class | Drug | Duration | Healing Rate (%) | Source(s) |
| H2 Receptor Antagonist | Cimetidine | 6 weeks | 90% | [1] |
| H2 Receptor Antagonist | Ranitidine | 8 weeks | 91% | [5] |
| H2 Receptor Antagonist | Famotidine | 6 weeks | 91% | [5] |
Comparative Safety: Adverse Effect Profiles
The safety profile of an anti-ulcer agent is a critical determinant of its clinical utility. The following table outlines the notable adverse effects associated with this compound and its comparators as reported in clinical trials.
Table 3: Comparative Adverse Effect Profiles
| Drug/Drug Class | Common Adverse Effects | Serious/Less Common Adverse Effects | Source(s) |
| This compound | Pain, Nausea, Vomiting | - | [1] |
| Cimetidine | Headache, Dizziness, Diarrhea, Constipation, Breast swelling/tenderness | Confusion, Hallucinations, Allergic reactions | [6][7] |
| H2 Receptor Antagonists (General) | Headache, Drowsiness, Joint/muscle pain, Dizziness | Confusion (especially in the elderly), Rash, Allergic reactions | [8] |
| Proton Pump Inhibitors (General) | Headache, Diarrhea | Increased risk of enteric infections (e.g., Clostridium difficile), Potential for micronutrient deficiencies with long-term use, Gastric polyps | [9][10][11][12][13] |
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is essential for interpreting their findings. Below are summaries of the experimental protocols for key studies cited in this guide.
This compound vs. Cimetidine for Duodenal Ulcer
-
Study Design: A multicentre, randomized, controlled trial.[1]
-
Patient Population: 107 patients with endoscopically confirmed duodenal ulcers.[1]
-
Intervention:
-
Duration: 4 weeks.[1]
-
Primary Endpoint: Endoscopically confirmed healing of the duodenal ulcer.[1]
-
Secondary Endpoints: Relief of daytime and nighttime pain, incidence of adverse effects.[1]
Lansoprazole vs. Omeprazole for Duodenal Ulcer
-
Study Design: A multicenter, randomized, double-masked, parallel-group study.[2]
-
Patient Population: 251 patients with duodenal ulcer.[2]
-
Intervention (Healing Phase):
-
Duration (Healing Phase): 4 weeks.[2]
-
Primary Endpoint (Healing Phase): Endoscopically confirmed ulcer healing.[2]
Mechanism of Action and Signaling Pathways
Prostaglandin E2 Analogs (this compound)
This compound, as a prostaglandin E2 (PGE2) analog, exerts its effects through multiple pathways to protect the gastric mucosa. A key mechanism is the inhibition of gastric acid secretion by parietal cells. This is achieved through the activation of the EP3 receptor, a G-protein coupled receptor.
References
- 1. A multicentre comparison of this compound and cimetidine in the treatment of duodenal ulcer. U.K. This compound Study Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of proton pump inhibitors for patients with duodenal ulcers: A pairwise and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Proton Pump Inhibitors for Patients with Duodenal Ulcers: A Pairwise and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can higher doses of an H2-receptor antagonist accelerate duodenal ulcer healing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H2-receptor antagonists in peptic ulcer disease. Efficacy in healing peptic ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cimetidine and adverse reactions: a meta-analysis of randomized clinical trials of short-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. H2 blockers: Types, uses, and side effects [medicalnewstoday.com]
- 9. Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Adverse Events Associated With Proton Pump Inhibitors: Fact vs Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Systematic Review of the Adverse Effects of Long-Term Proton Pump Inhibitor Use on the Gastrointestinal System in the Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Trimoprostil for the Management of Heartburn Frequency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation of Trimoprostil's impact on heartburn frequency, offering a comparative perspective against other therapeutic alternatives. The information is supported by experimental data to aid in research and development efforts.
Comparative Efficacy in Reducing Heartburn Frequency
While direct head-to-head clinical trials comparing this compound with modern heartburn therapies like Proton Pump Inhibitors (PPIs) and H2 receptor antagonists are limited, a review of available clinical data provides insights into its relative efficacy.
A significant clinical trial demonstrated that this compound is more effective than a placebo in treating mild to moderate reflux oesophagitis.[1][2] In this study, patients treated with this compound experienced a notable reduction in both the frequency and duration of heartburn.[1][2]
For the purpose of comparison, the following table summarizes the findings from the key this compound study alongside generally accepted efficacy data for H2 blockers and PPIs in managing heartburn symptoms.
| Treatment Group | Comparator | Key Finding on Heartburn Frequency | Statistical Significance |
| This compound | Placebo | Significant reduction in the frequency of heartburn.[1][2] | p < 0.005[1][2] |
| H2 Blockers | Placebo | Effective in reducing heartburn symptoms, particularly for occasional or mild GERD.[3][4][5] | Generally significant in clinical trials. |
| Proton Pump Inhibitors (PPIs) | H2 Blockers/Placebo | Considered more potent than H2 blockers in suppressing gastric acid and providing symptom relief, especially in moderate to severe GERD.[1][6][7] | Consistently significant in numerous studies. |
Experimental Protocols
Key Clinical Trial: this compound in Reflux Oesophagitis
A single-centre, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of this compound in patients with symptomatic, endoscopically proven mild to moderate reflux oesophagitis.[1][2]
-
Patient Population: Forty-four adult patients with a diagnosis of mild to moderate reflux oesophagitis confirmed by endoscopy.[1][2]
-
Treatment Regimen:
-
Primary Endpoints:
-
Frequency of heartburn episodes.
-
Duration of heartburn episodes.
-
-
Secondary Endpoints:
-
Severity of heartburn.
-
Resulting sleep disturbance.
-
Endoscopic assessment of oesophagitis severity post-treatment.
-
-
Assessment Methods: Patient-reported diaries were likely used to track the frequency, duration, and severity of heartburn. Endoscopy was performed before and after the treatment period to assess the grade of oesophagitis.
Mechanism of Action and Signaling Pathways
This compound, a synthetic prostaglandin E2 (PGE2) analog, exerts its effects through a dual mechanism: cytoprotection and inhibition of gastric acid secretion.[8][9] This contrasts with the mechanisms of H2 blockers and PPIs, which primarily focus on reducing gastric acid.
This compound (Prostaglandin E2 Analog) Signaling Pathway
This compound acts by binding to prostaglandin E2 (EP) receptors on gastric parietal and epithelial cells. This interaction initiates a signaling cascade that leads to both a decrease in gastric acid production and an increase in protective mucus and bicarbonate secretion.
Caption: this compound's signaling pathway leading to reduced acid and enhanced mucosal defense.
H2 Receptor Antagonist Signaling Pathway
H2 blockers, such as cimetidine and famotidine, competitively inhibit the binding of histamine to H2 receptors on parietal cells, thereby reducing gastric acid secretion.[3][5][10]
Caption: H2 blockers competitively inhibit histamine, reducing acid secretion.
Proton Pump Inhibitor (PPI) Signaling Pathway
PPIs, such as omeprazole and lansoprazole, irreversibly bind to and inactivate the H+/K+ ATPase (proton pump) in the parietal cell, which is the final step in gastric acid secretion.[1][2]
Caption: PPIs directly and irreversibly block the final step of acid production.
Experimental Workflow for a GERD Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy of a new drug for Gastroesophageal Reflux Disease (GERD).
Caption: A standard workflow for a clinical trial evaluating a new GERD treatment.
References
- 1. droracle.ai [droracle.ai]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. gerdhelp.com [gerdhelp.com]
- 5. aboutgerd.org [aboutgerd.org]
- 6. prilosecotc.com [prilosecotc.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. ClinPGx [clinpgx.org]
- 9. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nursingcenter.com [nursingcenter.com]
Evaluating Trimoprostil's Efficacy: A Comparative Guide Based on Cross-Over Study Designs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimoprostil, a synthetic prostaglandin E2 analogue, with other gastroprotective agents, focusing on its evaluation through cross-over study designs. The data presented is derived from clinical trials to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of its mechanism of action.
Performance Comparison of Prostaglandin Analogues
Prostaglandin analogues are a class of drugs used for their gastric antisecretory and cytoprotective effects. This section compares the efficacy of this compound with other relevant prostaglandin analogues, Rioprostil (a prostaglandin E1 analogue) and Misoprostol (a prostaglandin E1 analogue). The data is summarized from various clinical trials, many of which employed a cross-over design to ensure robust, intra-individual comparisons.
Inhibition of Gastric Acid Secretion
The primary therapeutic effect of this compound is the inhibition of gastric acid secretion. The following tables summarize the dose-dependent inhibitory effects of this compound and comparator drugs on basal, stimulated, and nocturnal acid output.
Table 1: Effect of this compound on Meal-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients [1]
| Dose of this compound | Maximal Inhibition (%) | Duration of Significant Inhibition (hours) |
| 0.25 mg | Not Reported | 1 |
| 0.75 mg | 65 | 1.5 |
| 1.5 mg | 74 | 2.5 - 3.0 |
| 3.0 mg | 82 | 2.5 - 3.0 |
Table 2: Effect of this compound on 24-Hour Intragastric Acidity and Nocturnal Acid Output in Healthy Volunteers [2]
| Treatment | Reduction in 24-h Intragastric Acidity (%) | Inhibition of Nocturnal Acid Output (%) |
| 1.5 mg this compound (before meals) | 27.0 | 32.7 |
| 1.5 mg this compound (after meals) | 53.9 | 55.6 |
Table 3: Comparison of Nocturnal Gastric Acid Inhibition by this compound and Rioprostil in Healthy Volunteers [3][4]
| Drug and Dose | Approximate Inhibition of Nocturnal Acid Secretion (%) | Duration of Action |
| This compound 1.5 mg | Not specified | - |
| This compound 3.0 mg | ~50 | 7 hours |
| Rioprostil 300 µg | 52 | 8 hours (24:00-08:00h) |
| Rioprostil 600 µg | 73.5 | 8 hours (24:00-08:00h) |
Table 4: Comparative Efficacy of Rioprostil on Stimulated Gastric Acid Secretion in Healthy Volunteers [5][6]
| Drug and Dose | Stimulant | Percentage Inhibition |
| Rioprostil 300 µg | Pentagastrin | 44 |
| Rioprostil 600 µg | Pentagastrin | 59 |
| Rioprostil 150 µg | Peptone Meal | 41 |
| Rioprostil 300 µg | Peptone Meal | 68 |
| Rioprostil 600 µg | Peptone Meal | 79 |
Gastric Mucus Secretion and Cytoprotection
Beyond acid suppression, prostaglandin analogues offer cytoprotective effects by enhancing the gastric mucosal barrier.
Table 5: Effect of this compound and Rioprostil on Gastric Mucin and Bicarbonate Secretion
| Drug | Effect on Mucin Output | Effect on Bicarbonate Secretion | Study Details |
| This compound | Dose-dependent increase in total mucus output.[7] Low doses favor polymeric mucin, while higher doses favor the subunit form.[7] | Not explicitly detailed in the provided search results. | Investigated in human subjects, with mucin fractionation by Sepharose CL-2B gel chromatography.[7] |
| Rioprostil | 300 µg significantly stimulated basal mucus secretion and increased mucoprotein output during pentagastrin infusion.[8] | 300 µg induced a significant increase in bicarbonate output during pentagastrin infusion.[8] | Double-blind, crossover study in healthy male volunteers.[8] |
Table 6: Cytoprotective Efficacy of Misoprostol against NSAID-Induced Mucosal Injury
| Study Drug | Comparator | Endpoint | Outcome |
| Misoprostol 200 µg q.i.d. | Cimetidine 300 mg q.i.d. | Prevention of tolmetin-induced gastric and duodenal mucosal injury | Misoprostol was significantly better than cimetidine in protecting the gastric mucosa. Both were highly protective in the duodenum.[9] |
| Misoprostol 200 µg (5 doses over 24h) | Placebo | Prevention of aspirin (1296 mg)-induced gastric injury | 67% of subjects on misoprostol were protected versus 3% on placebo (p < 0.001).[10] |
| Misoprostol 200 µg | Cimetidine 300 mg | Prevention of ethanol-induced gastric mucosal damage | Misoprostol significantly prevented gastric mucosal injury compared to both placebo and cimetidine.[11] |
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials cited in this guide, with a focus on the cross-over study design and the techniques for measuring gastric acid and mucin secretion.
Cross-Over Study Design for this compound Evaluation
A common design for evaluating the effects of this compound is the randomized, double-blind, placebo-controlled cross-over study.[1][2][12]
Workflow:
-
Participant Recruitment: A cohort of healthy volunteers or patients with specific conditions (e.g., duodenal ulcers) is recruited.
-
Randomization: Participants are randomly assigned to a sequence of treatments. For a simple two-period cross-over, participants would be randomized to either Group 1 (Treatment A followed by Treatment B) or Group 2 (Treatment B followed by Treatment A). In the context of this compound studies, Treatment A could be a specific dose of this compound and Treatment B would be a placebo.
-
Treatment Period 1: Each group receives their assigned treatment for a defined period.
-
Washout Period: A washout period follows the first treatment period to allow the effects of the initial treatment to dissipate, preventing carry-over effects.
-
Treatment Period 2: The groups "cross over" to the other treatment. Group 1 now receives Treatment B, and Group 2 receives Treatment A.
-
Data Collection: The primary outcomes (e.g., gastric acid secretion) are measured during each treatment period.
Measurement of Gastric Acid Secretion
The measurement of gastric acid secretion is a key procedure in evaluating the efficacy of drugs like this compound.
Protocol for Intragastric Titration:
-
Fasting: Subjects typically fast overnight before the study.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach.
-
Basal Acid Output (BAO) Measurement: The stomach contents are aspirated to measure the basal acid secretion rate.
-
Drug Administration: A single oral dose of this compound or placebo is administered.
-
Stimulation of Gastric Acid Secretion: Gastric acid secretion is stimulated, often using a standardized meal (e.g., bactopeptone meal) or a pharmacological agent like pentagastrin.[1][5]
-
Intragastric Titration: The pH of the gastric contents is continuously monitored and maintained at a specific level (e.g., pH 5.5) by infusing a titrant (e.g., sodium bicarbonate). The amount of titrant required to maintain the pH reflects the amount of acid being secreted.
-
Data Analysis: The gastric acid output is calculated and compared between the this compound and placebo treatment periods.
Analysis of Gastric Mucin
The cytoprotective effects of this compound are partly attributed to its ability to increase gastric mucus production. The analysis of gastric mucin often involves fractionation by gel filtration chromatography.
Protocol for Sepharose CL-2B Gel Chromatography of Gastric Mucin:
-
Sample Collection: Gastric juice is collected from subjects.
-
Solubilization: The mucus in the gastric juice is solubilized, often using a denaturing agent like guanidinium chloride to break down the gel structure.
-
Chromatography: The solubilized sample is applied to a Sepharose CL-2B gel filtration column. Sepharose CL-2B is a cross-linked agarose matrix with a large pore size, suitable for separating very large molecules like polymeric mucins.[13][14][15]
-
Elution: The molecules are separated based on their size as they pass through the column. Larger molecules, such as high molecular weight polymeric mucins, are excluded from the pores of the gel beads and elute first. Smaller molecules, like mucin subunits, can enter the pores and therefore have a longer path, eluting later.
-
Fraction Collection and Analysis: The eluate is collected in fractions, and the amount of mucin in each fraction is quantified (e.g., by measuring carbohydrate content). This allows for the characterization of the molecular weight distribution of the secreted mucin.
Mechanism of Action: Prostaglandin E2 Signaling in Gastric Parietal Cells
This compound is an analogue of Prostaglandin E2 (PGE2) and exerts its effects by interacting with EP receptors on gastric cells. The primary mechanism for the inhibition of gastric acid secretion involves the EP3 receptor on parietal cells.
Signaling Pathway:
-
PGE2 (or this compound) Binding: PGE2 binds to the EP3 receptor, a G-protein coupled receptor, on the basolateral membrane of the gastric parietal cell.
-
Gi Protein Activation: This binding activates an inhibitory G-protein (Gi).
-
Adenylate Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylate cyclase.
-
Reduced cAMP Levels: The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).
-
Inhibition of H+/K+ ATPase: PKA is responsible for phosphorylating and activating the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. The inactivation of PKA therefore leads to a decrease in the activity of the proton pump.
-
Reduced Acid Secretion: The reduced activity of the H+/K+ ATPase results in a decrease in the secretion of H+ ions into the gastric lumen, thereby reducing gastric acidity.
References
- 1. This compound plasma concentration-gastric acid inhibition relationships in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rioprostil on gastric acid and pepsin secretion in man: a review of studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of gastric secretion in man by rioprostil, a new synthetic methyl prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of rioprostil, a synthetic prostaglandin E1 on meal-stimulated gastric acid secretion and plasma gastrin levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rioprostil and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, placebo-controlled endoscopic comparison of the mucosal protective effects of misoprostol versus cimetidine on tolmetin-induced mucosal injury to the stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Side Effect Profiles of Synthetic Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Synthetic prostaglandins are a class of drugs that mimic the actions of naturally occurring prostaglandins in the body. They are utilized in a wide array of therapeutic areas, from ophthalmology to gastroenterology and critical care, due to their diverse physiological effects. However, their clinical use is often accompanied by a range of side effects that can impact patient adherence and outcomes. This guide provides an objective comparison of the side effect profiles of different classes of synthetic prostaglandins, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Prostaglandin E1 (PGE1) Analogs: Misoprostol
Misoprostol is a synthetic analog of prostaglandin E1, primarily used for the prevention of NSAID-induced gastric ulcers and in obstetrics and gynecology. Its side effect profile is largely characterized by its effects on the gastrointestinal and reproductive systems.
Quantitative Data on Side Effects
| Side Effect | Incidence Rate (%) | Notes |
| Gastrointestinal | ||
| Diarrhea | 13% - 40% | Dose-related and often self-limiting, typically occurring early in therapy. Can be minimized by taking with food.[1] |
| Abdominal Pain | 13% - 20% | Often accompanies diarrhea. |
| Nausea | ~3.2% | Reported in clinical trials. |
| Flatulence | ~2.9% | Reported in clinical trials. |
| Dyspepsia | ~2.0% | Reported in clinical trials. |
| Vomiting | ~1.3% | Reported in clinical trials. |
| Constipation | ~1.1% | Reported in clinical trials. |
| Gynecological | ||
| Spotting | 0.7% | Reported in women receiving Cytotec during clinical trials.[1] |
| Cramps | 0.6% | Reported in women receiving Cytotec during clinical trials.[1] |
| Hypermenorrhea | 0.5% | Reported in women receiving Cytotec during clinical trials.[1] |
| Menstrual Disorder | 0.3% | Reported in women receiving Cytotec during clinical trials.[1] |
| Dysmenorrhea | 0.1% | Reported in women receiving Cytotec during clinical trials.[1] |
| Other | ||
| Shivering/Chills | Common | More frequent compared to placebo. |
| Fever | Common | More frequent compared to placebo. |
Experimental Protocol: Misoprostol for NSAID-Induced Ulcers
A representative study evaluating the efficacy and side effects of misoprostol for preventing NSAID-induced gastric ulcers was a 6-month randomized, double-blind, placebo-controlled trial.[2]
-
Objective: To determine if concurrent administration of misoprostol reduces serious upper gastrointestinal complications in patients with rheumatoid arthritis receiving nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
-
Study Design: A 6-month randomized, double-blind, placebo-controlled trial conducted at 664 clinical practices.[2]
-
Participants: 8,843 men and women (mean age, 68 years) receiving continuous therapy with one of 10 specified NSAIDs for rheumatoid arthritis.[2]
-
Intervention: Patients were randomly assigned to receive either 200 micrograms of misoprostol or a placebo, administered four times a day.[2]
-
Assessments: The primary endpoint was the development of serious upper gastrointestinal complications, which were identified based on clinical symptoms and findings rather than scheduled endoscopy. Side effects were also monitored throughout the study.[2]
-
Statistical Analysis: The reduction in the risk of complications was assessed by calculating the odds ratio with a 95% confidence interval.
Signaling Pathway for Gastrointestinal Side Effects
// Nodes Misoprostol [label="Misoprostol\n(PGE1 Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP3_Receptor [label="EP3 Receptor\n(in Intestinal Epithelial Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi_Protein [label="Gi Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Adenylate_Cyclase [label="Adenylate Cyclase\n(Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="Decreased cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Transport [label="Altered Ion Transport\n(Increased Cl- secretion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water_Secretion [label="Increased Water Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Diarrhea [label="Diarrhea", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Misoprostol -> EP3_Receptor [label="Binds to"]; EP3_Receptor -> Gi_Protein [label="Activates"]; Gi_Protein -> Adenylate_Cyclase [label="Inhibits"]; Adenylate_Cyclase -> cAMP [label="Leads to"]; cAMP -> Ion_Transport [label="Results in"]; Ion_Transport -> Water_Secretion; Water_Secretion -> Diarrhea; } . Caption: PGE1 analog (Misoprostol) signaling leading to diarrhea.
Prostaglandin F2α (PGF2α) Analogs: Latanoprost, Travoprost, Bimatoprost, Tafluprost
These synthetic prostaglandins are the first-line treatment for open-angle glaucoma and ocular hypertension. Their primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure (IOP). Their side effects are predominantly localized to the eye and surrounding tissues.
Quantitative Data on Ocular Side Effects
| Side Effect | Latanoprost (%) | Travoprost (%) | Bimatoprost (%) | Tafluprost (%) | Notes |
| Conjunctival Hyperemia | 27.62 | 42.23 | 43.57 - 50 | Similar to Latanoprost | Redness of the eye. Bimatoprost is associated with a higher incidence.[3] |
| Eyelash Changes (Growth, Thickening, Darkening) | Reported | Higher than Latanoprost | 15 - 35 | Reported | A common and often cosmetically significant side effect.[3] |
| Iris Hyperpigmentation | 7 - 18 | 3.1 - 5.2 | Reported | Reported | Permanent darkening of the iris color.[3] |
| Eye Irritation/Pruritus | 5 - 8 | Common | ~10 | Reported | Itching and irritation of the eye.[3] |
| Blurred Vision | 8 | Less Common | Reported | Reported | Transient blurring of vision after instillation.[3] |
| Foreign Body Sensation | 2 - 13 | Common | Reported | Not frequently reported | The feeling of having something in the eye.[3] |
| Dry Eye | Reported | Common | Reported | Reported | Can exacerbate or induce dry eye symptoms.[3] |
| Periorbital Pigmentation | Reported | Reported | Reported | Reported | Darkening of the skin around the eyes. |
Experimental Protocol: Comparative Study of PGF2α Analogs
A representative clinical trial comparing the side effect profiles of different PGF2α analogs is outlined below.[3]
-
Objective: To compare the IOP-lowering effect and safety of latanoprost 0.005%, bimatoprost 0.03%, and travoprost 0.004% in patients with open-angle glaucoma (OAG) or ocular hypertension (OH).[3]
-
Study Design: A 12-week, randomized, parallel-group, multicenter study conducted at 45 US sites.[3]
-
Participants: Patients with OAG or OH who had an IOP of ≥23 mm Hg in at least one eye after a washout period of previous treatments.[3]
-
Intervention: Patients were randomized to receive one of the three prostaglandin analogs once daily in the evening.[3]
-
Assessments:
-
Efficacy: IOP was measured at 8:00 AM, 12:00 PM, and 4:00 PM at baseline and at weeks 2, 6, and 12.
-
Safety: Adverse events were recorded at each visit. This included patient-reported symptoms and investigator observations of ocular signs such as conjunctival hyperemia, which was graded on a standardized scale.
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the adjusted mean IOP reductions between the treatment groups. The incidence of adverse events was compared using appropriate statistical tests for categorical data.
Signaling Pathway for Ocular Side Effects
// Nodes PGF2a_Analog [label="PGF2α Analog\n(e.g., Latanoprost)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="FP Receptor\n(in Iris Melanocytes,\nCiliary Muscle, Blood Vessels)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq_Protein [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 & DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Increased Intracellular Ca2+\n& PKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Melanogenesis [label="Increased Melanogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation", fillcolor="#F1F3F4", fontcolor="#202124"]; MMP_Upregulation [label="MMP Upregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Iris_Pigmentation [label="Iris Hyperpigmentation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hyperemia [label="Conjunctival Hyperemia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IOP_Lowering [label="IOP Lowering\n(Therapeutic Effect)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PGF2a_Analog -> FP_Receptor [label="Binds to"]; FP_Receptor -> Gq_Protein [label="Activates"]; Gq_Protein -> PLC [label="Activates"]; PLC -> IP3_DAG [label="Generates"]; IP3_DAG -> Ca_PKC; Ca_PKC -> Melanogenesis; Melanogenesis -> Iris_Pigmentation; Ca_PKC -> Vasodilation; Vasodilation -> Hyperemia; Ca_PKC -> MMP_Upregulation; MMP_Upregulation -> IOP_Lowering; } . Caption: PGF2α analog signaling leading to therapeutic and side effects.
Prostaglandin I2 (PGI2) Analogs: Iloprost, Treprostinil, Epoprostenol
Prostacyclin (PGI2) analogs are potent vasodilators used in the treatment of pulmonary arterial hypertension (PAH). Their side effects are primarily related to their vasodilatory properties and the route of administration (intravenous, subcutaneous, or inhaled).
Quantitative Data on Side Effects
| Side Effect | Iloprost (inhaled) (%) | Treprostinil (inhaled) (%) | Epoprostenol (IV) | Notes |
| Cough | 17 | 74 | N/A | A very common side effect with inhaled formulations.[4][5] |
| Headache | 16.4 | 44 | Common | A common vasodilatory side effect.[4][5][6] |
| Flushing | 12.4 | Common | Common | Reddening of the skin due to vasodilation.[5][6] |
| Nausea | Common | 30 | Common | A common gastrointestinal side effect.[4][6] |
| Jaw Pain | Common | Common | Common | A characteristic side effect of prostacyclin analogs.[6] |
| Diarrhea | Common | Common | Common | A common gastrointestinal side effect.[6] |
| Dizziness | Common | Common | Common | Related to changes in blood pressure.[6] |
| Infusion Site Pain/Reaction | N/A | N/A (for inhaled) | Common | Occurs with subcutaneous or intravenous administration. |
| Hypotension | Possible | Possible | Common | A direct consequence of vasodilation.[6] |
Note: Incidence rates can vary significantly based on the study population, dosage, and specific drug formulation.
Experimental Protocol: Transitioning Inhaled PGI2 Analogs
The following outlines the methodology of a study assessing the safety of transitioning patients from inhaled iloprost to inhaled treprostinil.[4]
-
Objective: To assess the safety of a rapid transition from inhaled iloprost to inhaled treprostinil in patients with pulmonary arterial hypertension, while also evaluating clinical status and quality of life.[4]
-
Study Design: A prospective, multicenter, open-label study.
-
Participants: Patients with stable pulmonary arterial hypertension currently being treated with inhaled iloprost.
-
Intervention: Patients were transitioned from their stable dose of inhaled iloprost to a target dose of 9 breaths of inhaled treprostinil, four times daily.
-
Assessments:
-
Safety: The primary objective was to assess the frequency and severity of adverse events (AEs) during the transition period.
-
Clinical Status: Assessments included the 6-minute walk distance (6MWD), N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and quality of life questionnaires (e.g., Cambridge Pulmonary Hypertension Outcome Review).
-
-
Statistical Analysis: Changes in clinical parameters from baseline were analyzed using appropriate statistical tests. The incidence of adverse events was descriptively reported.
Signaling Pathway for Vasodilatory Side Effects
// Nodes PGI2_Analog [label="PGI2 Analog\n(e.g., Iloprost)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP_Receptor [label="IP Receptor\n(in Vascular Smooth Muscle Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs_Protein [label="Gs Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Adenylate_Cyclase [label="Adenylate Cyclase\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="Increased cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; MLCK_Inhibition [label="Inhibition of Myosin Light\nChain Kinase (MLCK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Smooth Muscle Relaxation\n(Vasodilation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Headache_Flushing [label="Headache, Flushing,\nHypotension", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PGI2_Analog -> IP_Receptor [label="Binds to"]; IP_Receptor -> Gs_Protein [label="Activates"]; Gs_Protein -> Adenylate_Cyclase [label="Stimulates"]; Adenylate_Cyclase -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> MLCK_Inhibition [label="Leads to"]; MLCK_Inhibition -> Vasodilation; Vasodilation -> Headache_Flushing; } . Caption: PGI2 analog signaling leading to vasodilatory side effects.
Conclusion
The side effect profiles of synthetic prostaglandins are intrinsically linked to their mechanism of action and the receptors they target. Prostaglandin E1 analogs predominantly cause gastrointestinal and gynecological side effects. Prostaglandin F2α analogs are associated with localized ocular side effects. Prostaglandin I2 analogs primarily induce side effects related to their potent vasodilatory properties. Understanding these distinct profiles, supported by quantitative data from clinical trials and a knowledge of the underlying signaling pathways, is crucial for researchers and clinicians in the development and optimal use of these important therapeutic agents. The provided experimental protocols offer a framework for the rigorous assessment of these side effects in a clinical research setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Misoprostol reduces serious gastrointestinal complications in patients with rheumatoid arthritis receiving nonsteroidal anti-inflammatory drugs. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid transition from inhaled iloprost to inhaled treprostinil in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of prostacyclin side effects in adult patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Validation of Trimoprostil's Effects on Gastric pH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trimoprostil's in-vivo effects on gastric pH with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
Comparative Analysis of Gastric Acid Inhibition
This compound, a synthetic prostaglandin E2 analogue, demonstrates a significant inhibitory effect on gastric acid secretion. Its performance in vivo, when compared to other agents such as the prostaglandin E1 analogue Misoprostol and the H2 receptor antagonist Cimetidine, reveals both similarities and distinctions in efficacy and mechanism.
Quantitative Data Summary
The following tables summarize the in-vivo effects of this compound, Misoprostol, and Cimetidine on gastric pH and acid secretion in both human and animal models.
Table 1: Human In-Vivo Studies on Gastric Acid Inhibition
| Drug | Dose | Condition | Effect on Gastric Acidity/pH | Citation(s) |
| This compound | 1.5 mg (4x/day, after meals) | 24-hour intragastric acidity | 53.9% reduction | [1] |
| 3.0 mg (single dose) | Meal-stimulated acid secretion | 82% maximal inhibition | [2] | |
| 3.0 mg (slow-release, b.d.) | Circadian intragastric acidity | Average increase of 0.4 pH units | [3] | |
| Misoprostol | 200 µg (single dose) | Food-stimulated intragastric acidity | Significant inhibition for 2 hours | [4] |
| 200 µg (q.i.d.) | - | Healing rate of 70% in gastric ulcer | [5] | |
| 400 µg (b.i.d.) | 24-hour intragastric pH | Increased pH by at least one unit for ~3.5 hours | [6] | |
| Cimetidine | 300 mg (q.i.d.) | - | Healing rate of 73% in gastric ulcer | [5] |
| 200 mg (single dose) | Fasting gastric pH | Maintained pH > 3.5 for 8 hours | [7] | |
| 300 mg (60-90 min pre-anesthesia) | Gastric fluid pH | pH > 2.5 in 84% of patients | [8] |
Table 2: Animal (Rat) In-Vivo Studies on Gastric pH
| Drug | Dose | Condition | Effect on Gastric pH | Citation(s) |
| Misoprostol | 50-200 µg/kg (intragastrically) | Various ulcer models | Protective at sub-antisecretory doses | [9] |
| 50 and 1000 µg/kg (intragastrically) | Basal | No effect on basal gastric corpus mucosal blood flow | [10] | |
| 1000 µg/kg (intravenously) | Pentagastrin-stimulated | Decreased acid secretion | [10] | |
| Cimetidine | 50-200 mg/kg (intragastrically) | Various ulcer models | Protective only at antisecretory doses | [9] |
| Omeprazole (for reference) | 20 mg/kg (intraperitoneal, 2h prior) | Fasting | Median pH of 6.7 (vs. 3.5 in control) | [11][12] |
| Pentagastrin (for reference) | 0.25 mg/kg (subcutaneous, 20 min prior) | Fasting | Median pH of 2.2 (vs. 3.5 in control) | [12] |
Experimental Protocols
In-Vivo Gastric pH Measurement in Human Subjects (24-Hour Ambulatory pH Monitoring)
This protocol outlines the standardized procedure for assessing the pharmacodynamic effects of orally administered gastric acid inhibitors.
-
Subject Preparation:
-
Catheter Placement:
-
A thin, flexible catheter with a pH sensor is inserted through the subject's nostril and advanced into the esophagus.[13]
-
The sensor is positioned 5 cm above the lower esophageal sphincter, which is identified via manometry. For gastric pH measurement, a second sensor on the catheter is placed in the stomach.[16]
-
The external end of the catheter is connected to a portable data recorder worn by the subject.[14]
-
-
Data Collection:
-
The data recorder continuously logs pH values over a 24-hour period.[16]
-
Subjects are instructed to maintain a diary, recording meal times, periods of sleep, and the occurrence of any symptoms.[17]
-
Normal daily activities are encouraged to ensure the data reflects typical physiological conditions.[14]
-
-
Drug Administration:
-
The investigational product (e.g., this compound) and comparators are administered at specified times according to the study design (e.g., before or after meals).[1]
-
-
Data Analysis:
-
After 24 hours, the catheter is removed, and the data is downloaded for analysis.
-
Key parameters include the mean 24-hour intragastric pH and the percentage of time the pH remains above a specific threshold (e.g., pH > 4).
-
In-Vivo Gastric pH Measurement in Rats
This protocol describes a common method for evaluating the effect of compounds on gastric acid secretion in a preclinical setting.
-
Animal Preparation:
-
Drug Administration:
-
Anesthesia and Surgical Procedure:
-
Rats are anesthetized (e.g., with ketamine and xylazine).
-
A midline incision is made in the abdomen to expose the stomach.
-
-
Gastric Juice Collection and pH Measurement:
-
The stomach is carefully isolated, and an incision is made along the greater curvature.
-
The gastric contents are collected, and the pH is measured immediately using a calibrated pH meter.
-
-
Data Analysis:
-
Gastric pH values are compared between the different treatment groups (vehicle control, this compound, comparators).
-
Statistical analysis is performed to determine the significance of any observed differences.
-
Mandatory Visualizations
Signaling Pathway of this compound in Gastric Parietal Cells
Caption: this compound's inhibitory signaling pathway in gastric parietal cells.
Experimental Workflow for In-Vivo Gastric pH Measurement in Rats
Caption: Workflow for in-vivo gastric pH assessment in a rat model.
References
- 1. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound plasma concentration-gastric acid inhibition relationships in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of food stimulated acid secretion by misoprostol, an orally active synthetic E1 analogue prostaglandin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of misoprostol and cimetidine in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antisecretory activity of misoprostol in duodenal ulcer patients using long-term intragastric pH monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 200 mg cimetidine with multiple doses of antacid on extent and duration of rise in gastric pH in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastric fluid pH in patients receiving cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative mucosal protective properties of misoprostol, cimetidine, and sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociated effects of misoprostol on gastric acid secretion and mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption | Prague Medical Report [pmr.lf1.cuni.cz]
- 12. researchgate.net [researchgate.net]
- 13. matsusurgical.com [matsusurgical.com]
- 14. westernsydney.edu.au [westernsydney.edu.au]
- 15. uclahealth.org [uclahealth.org]
- 16. Ambulatory pH Monitoring - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
Trimoprostil in Peptic Ulcer Disease: A Comparative Analysis of Clinical Trial Data
Trimoprostil, a synthetic analogue of prostaglandin E2, has been investigated for its potential in treating peptic ulcer disease due to its dual mechanism of inhibiting gastric acid secretion and providing mucosal protection.[1][2] Clinical trials have sought to quantify these effects and benchmark its performance against established therapies.
Comparative Efficacy in Duodenal Ulcer Healing
Clinical studies have demonstrated that while this compound is superior to placebo in promoting the healing of duodenal ulcers, it is not as effective as cimetidine. A notable multicenter study directly comparing the two found a significantly lower healing rate for patients treated with this compound.
| Treatment Group | Number of Patients (Completing Treatment) | Healing Rate | p-value |
| This compound (3 mg daily) | 40 | 58% | < 0.001 |
| Cimetidine (1 g daily) | 53 | 89% | |
| Table 1: Comparison of Duodenal Ulcer Healing Rates between this compound and Cimetidine.[1] |
Symptom Relief
In terms of symptom management, both this compound and cimetidine were effective in relieving daytime and nighttime pain associated with duodenal ulcers. However, cimetidine demonstrated a significantly faster onset of pain relief.[1]
Gastric Acid Secretion Inhibition
This compound has been shown to inhibit both basal and histamine-stimulated gastric acid secretion in a dose-dependent manner.[3] Studies have indicated that its antisecretory activity is enhanced when administered after meals.[4] For instance, a daily dose of 1.5 mg of this compound administered after meals reduced 24-hour intragastric acidity by 53.9%, compared to a 27.0% reduction when given before meals.[4] Furthermore, a 3.0 mg dose of this compound was found to inhibit nocturnal gastric acid secretion by about 50% for up to 7 hours.[5]
Cytoprotective Effects
A key feature of this compound is its cytoprotective action, which is not observed with H2-receptor antagonists like cimetidine.[2] It has been shown to prevent gastric lesions induced by various damaging agents such as absolute ethanol, NaOH, and HCl in animal models.[2] This effect is believed to be mediated by the preservation of the gastric mucus barrier.[2] Interestingly, at cytoprotective doses, this compound did not alter gastric blood flow.[2]
Side Effect Profile
The clinical use of this compound is associated with a distinct side effect profile. While diarrhea, a common side effect of other prostaglandin analogues, was not reported with this compound in some studies[1], other adverse effects have been noted. Nausea, vomiting, and abdominal pain have led to patient withdrawal from clinical trials.[1] Furthermore, this compound has been shown to have a dose-related uterotonic effect, causing an increase in uterine tone and pressure, which can result in abdominal cramps.[6]
| Adverse Event | This compound | Cimetidine |
| Withdrawals due to pain, nausea, vomiting | 8 patients | 0 patients |
| Diarrhea | Not reported | Not reported |
| Table 2: Comparison of Key Adverse Events between this compound and Cimetidine.[1] |
Experimental Protocols
The clinical trials cited employed rigorous methodologies to assess the efficacy and safety of this compound.
Multicenter Comparative Trial of this compound and Cimetidine[1]
-
Study Design: A multicenter, randomized, controlled trial.
-
Patient Population: 107 patients with endoscopically confirmed duodenal ulcers.
-
Treatment Arms:
-
This compound: 3 mg daily in four divided doses for 4 weeks.
-
Cimetidine: 1 g daily in four divided doses for 4 weeks.
-
-
Primary Endpoint: Ulcer healing, as confirmed by endoscopy at 4 weeks.
-
Secondary Endpoints: Relief of daytime and nighttime pain, incidence of side effects.
-
Statistical Analysis: Comparison of healing rates between the two groups.
Study on Gastric Acid Secretion[4]
-
Study Design: Double-blind, crossover study.
-
Participants: 12 healthy male volunteers.
-
Interventions:
-
Placebo.
-
This compound (1.5 mg) administered four times a day, 30 minutes before meals.
-
This compound (1.5 mg) administered four times a day, 30 minutes after meals.
-
-
Primary Outcome: 24-hour intragastric H+ activity.
-
Secondary Outcomes: Nocturnal acid output, nocturnal volume secretion, and meal-stimulated gastrin secretion.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound in gastric parietal cells.
Caption: Generalized workflow of a comparative clinical trial for peptic ulcer treatment.
References
- 1. A multicentre comparison of this compound and cimetidine in the treatment of duodenal ulcer. U.K. This compound Study Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound (trimethyldesoxy prostaglandin E2) on the intrauterine pressure in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Trimoprostil: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory management and environmental responsibility. Trimoprostil, a synthetic prostaglandin E2 analogue, requires careful handling and specific disposal procedures due to its potential health and environmental risks. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with specific warnings.[1] It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE to prevent exposure:
-
Protective gloves: Impervious gloves should be worn.
-
Protective clothing: A lab coat or other protective garments are necessary.
-
Eye protection: Safety glasses or goggles are required.
-
Face protection: A face shield may be necessary depending on the procedure.[1]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations for hazardous pharmaceutical waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and personal protective equipment (PPE), must be segregated as hazardous pharmaceutical waste.
-
Do not mix this compound waste with non-hazardous laboratory trash.
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For hazardous pharmaceutical waste, a black waste container is typically used.[2][3]
-
The container must be compatible with the chemical nature of the waste.
3. Labeling:
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Pharmaceutical Waste"
-
"this compound"
-
The appropriate hazard pictograms (e.g., health hazard, environmental hazard).[1]
-
Accumulation start date.
-
Laboratory and principal investigator contact information.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The approved method for the disposal of hazardous pharmaceutical waste is typically incineration at a licensed facility to ensure complete destruction of the active pharmaceutical ingredient.[2][4]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[5][6]
Quantitative Data from Safety Data Sheet
| Property | Value |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg (Rat) |
| Density | 1.1 g/cm³ at 25 °C (77 °F) |
| Partition Coefficient (log Pow) | 1.88 |
Data sourced from the Sigma-Aldrich Safety Data Sheet.[1]
Experimental Protocols
The provided information does not contain experimental protocols. The focus is on the safe disposal of the substance.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Operational Protocols for Handling Trimoprostil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Trimoprostil. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS Number: 69900-72-7), this document extrapolates critical safety data from the closely related compound, Prostaglandin E2, and other prostaglandin analogs. Prostaglandins are potent compounds and should be handled with care to mitigate occupational health risks.
Hazard Summary
This compound is a synthetic prostaglandin E2 analog. Prostaglandin E2 is classified as harmful if swallowed and may damage fertility or the unborn child .[1][2] Therefore, it is crucial to handle this compound with stringent safety protocols to prevent exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Disposable gown or lab coat | • Double-gloving• Respiratory protection (e.g., N95 respirator) if dust can be generated |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | • Face shield if there is a splash hazard |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Face shield |
Note: Always inspect gloves for tears or holes before use. Change gloves frequently, especially if contaminated.
Operational Plan for Safe Handling
A systematic approach to handling and disposal is fundamental to laboratory safety and environmental responsibility.
1. Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.
-
Ventilation: Ensure adequate ventilation to control airborne exposure.
-
Equipment: Assemble all necessary equipment and PPE before handling the compound.
-
Minimize Quantity: Use the smallest quantity of this compound necessary for the experiment.
2. Handling:
-
Weighing: If weighing the solid form, do so in a ventilated balance enclosure or a fume hood to prevent inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Aerosol Prevention: Avoid procedures that may generate aerosols. If aerosol generation is unavoidable, use appropriate containment, such as a biological safety cabinet.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access: Store in a locked cabinet or refrigerator to restrict access to authorized personnel only.
4. Disposal:
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.
-
Waste Containers: Use designated, labeled, and leak-proof containers for waste collection.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain. High-temperature incineration is often the recommended method for potent pharmaceutical compounds.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Visualizing Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, ensuring a systematic and safe process from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
